molecular formula C17H21BrO B139514 1-(5-Bromo-2-methoxyphenyl)adamantane CAS No. 104224-63-7

1-(5-Bromo-2-methoxyphenyl)adamantane

Numéro de catalogue: B139514
Numéro CAS: 104224-63-7
Poids moléculaire: 321.3 g/mol
Clé InChI: QQAMHHZQONQBFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Bromo-2-methoxyphenyl)adamantane, also known as this compound, is a useful research compound. Its molecular formula is C17H21BrO and its molecular weight is 321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(5-bromo-2-methoxyphenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMHHZQONQBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391054
Record name 1-(5-bromo-2-methoxyphenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104224-63-7
Record name 2-(1-Adamantyl)-4-bromoanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104224-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-bromo-2-methoxyphenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Brom-2-methoxyphenyl)adamantan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic routes for preparing 1-(5-Bromo-2-methoxyphenyl)adamantane, a key intermediate in the synthesis of pharmacologically active molecules such as Adapalene.[1][2] This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

Introduction

This compound, also known as 2-(1-Adamantyl)-4-bromoanisole, is a crucial building block in medicinal chemistry.[1] The incorporation of the bulky and lipophilic adamantyl group can significantly modify the pharmacological properties of a parent compound, often enhancing metabolic stability and providing a rigid scaffold.[3] Its primary application lies in the synthesis of Adapalene, a third-generation topical retinoid.[1][2] This guide details the most common and effective methods for its laboratory-scale synthesis.

Synthetic Pathways

Two primary synthetic strategies have been reported for the synthesis of this compound:

  • Method A: Friedel-Crafts Alkylation of 4-Bromoanisole: This is a direct, one-step approach involving the electrophilic substitution of 4-bromoanisole with an adamantylating agent in the presence of a strong acid catalyst.[4][5]

  • Method B: Methylation of 2-(1-adamantyl)-4-bromophenol: This two-step approach first involves the Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol, followed by the methylation of the resulting phenolic hydroxyl group.[1][4]

Below is a logical workflow for the synthesis of this compound.

G cluster_0 Method A: Direct Adamantylation cluster_1 Method B: Two-Step Synthesis A_start Starting Materials: 4-Bromoanisole 1-Adamantanol A_reaction Friedel-Crafts Alkylation (H₂SO₄, CH₂Cl₂) A_start->A_reaction A_product This compound A_reaction->A_product B_start Starting Materials: 4-Bromophenol 1-Adamantanol B_reaction1 Friedel-Crafts Alkylation B_start->B_reaction1 B_intermediate 2-(1-Adamantyl)-4-bromophenol B_reaction1->B_intermediate B_reaction2 Methylation (CH₃I, K₂CO₃, DMF) B_intermediate->B_reaction2 B_product This compound B_reaction2->B_product

Figure 1: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data associated with the primary synthetic methods.

Table 1: Reagents and Conditions for Synthesis

ParameterMethod A: Friedel-Crafts AlkylationMethod B: Methylation
Adamantyl Source 1-Adamantanol[4]Not Applicable
Aryl Substrate 4-Bromoanisole[4]2-(1-Adamantyl)-4-bromophenol[4]
Reagents Concentrated H₂SO₄[4]Iodomethane, Anhydrous K₂CO₃[4]
Solvent Dichloromethane (CH₂Cl₂)[4]Anhydrous DMF[4]
Temperature 20 °C (Ambient)[4]Room Temperature[4]
Reaction Time 20 hours[4]2 hours[4]

Table 2: Reaction Outcomes and Product Characterization

ParameterMethod A: Friedel-Crafts AlkylationMethod B: Methylation
Yield 75%[4]94%[4]
Product Form White powder[4]Light yellow-green solid[4]
Melting Point 139-141 °C[1][6]Not explicitly stated for this method
¹H-NMR (CDCl₃) δ Not explicitly stated for this method7.27-7.22 (m, 2H), 6.31 (d, 1H), 3.78 (s, 3H), 2.04 (s, 10H), 1.74 (br, 5H)[4]

Experimental Protocols

Method A: Friedel-Crafts Alkylation of 4-Bromoanisole

This protocol is adapted from a reported synthesis of this compound.[4]

Diagram of the Reaction Pathway:

G cluster_reactants Reactants cluster_product Product Adamantanol 1-Adamantanol Catalyst + H₂SO₄ (Dichloromethane, 20°C, 20h) Adamantanol->Catalyst Bromoanisole 4-Bromoanisole Bromoanisole->Catalyst Product This compound Catalyst->Product G cluster_reactants Reactants cluster_product Product Bromophenol 2-(1-Adamantyl)-4-bromophenol Reagents + K₂CO₃ (DMF, RT, 2h) Bromophenol->Reagents Iodomethane Iodomethane Iodomethane->Reagents Product This compound Reagents->Product G A This compound B Organomagnesium or Organozinc Derivative A->B Mg or Zn D Negishi Coupling (NiCl₂/DPPE complex) B->D C Methyl 6-bromo-2-naphthoate C->D E Methyl ester of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid D->E F Adapalene E->F Saponification

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and analytical data for 1-(5-Bromo-2-methoxyphenyl)adamantane, a key intermediate in the synthesis of pharmacologically active molecules such as Adapalene.

Chemical Identity and Structure

This compound is an organic compound featuring a bulky, lipophilic adamantane cage attached to a bromo-substituted methoxyphenyl group.

  • IUPAC Name: this compound[1]

  • CAS Number: 104224-63-7[2][3][4][5][6]

  • Synonyms: 2-(1-Adamantyl)-4-bromoanisole, 2-(Adamantan-1-yl)-4-bromoanisole, Adapalene IMpurity J[1][2][6][7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions, purification processes, and formulation studies.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₁BrO[1][2][3][4]
Molecular Weight 321.25 g/mol [2][3][8]
Appearance White to light yellow-green solid/powder[2][3]
Melting Point 139-141 °C / 144 °C[2][3][8]
Boiling Point 402.5 ± 38.0 °C (Predicted)[2][8]
Density 1.346 ± 0.06 g/cm³ (Predicted)[2][3][9]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
LogP 6.51[8]
Flash Point 160.3 ± 12.8 °C[8]
Refractive Index 1.594[3]
Storage Store sealed in a dry place at room temperature.[2][5]

Spectral Data

Spectral analysis is essential for the structural confirmation of the compound.

3.1 ¹H-NMR Spectroscopy

The following table details the proton nuclear magnetic resonance (¹H-NMR) data, which confirms the presence of the key functional groups and the overall structure of the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource(s)
7.27-7.22m2HAromatic protons[2][10]
6.31d (J = 6.5 Hz)1HAromatic proton[2][10]
3.78s3HMethoxy group (-OCH₃)[2][10]
2.04s10HAdamantane protons[2][10]
1.74br5HAdamantane protons[2][10]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

4.1 Synthesis from 2-(1-adamantyl)-4-bromophenol (Williamson Ether Synthesis)

This protocol involves the methylation of the corresponding phenol.

  • Reactants:

    • 2-(1-adamantyl)-4-bromophenol (0.5 g; 1.62 mmol)

    • Anhydrous potassium carbonate (0.335 g; 2.42 mmol)

    • Iodomethane (1 ml)

    • Anhydrous N,N-dimethylformamide (DMF) (5 ml)

  • Procedure:

    • To a stirred mixture of 2-(1-adamantyl)-4-bromophenol and anhydrous potassium carbonate in anhydrous DMF, add iodomethane.[2][10]

    • Stir the reaction mixture at room temperature for 2 hours.[2][10]

    • Upon completion, dilute the mixture with 100 ml of distilled water.[2][10]

    • Extract the aqueous layer with ethyl acetate (100 ml).[2][10]

    • Combine the organic layers and dry with anhydrous magnesium sulfate.[2][10]

    • Filter to remove the desiccant.[2][10]

    • Purify the filtrate by passing it through a silica gel column.[2][10]

    • Concentrate the filtrate to dryness under reduced pressure to yield the product.[2][10]

  • Yield: 0.49 g (94%) as a light yellow-green solid.[2][10]

4.2 Synthesis from 1-Adamantanol and 4-Bromoanisole (Friedel-Crafts Alkylation)

This protocol describes an alternative route via electrophilic aromatic substitution.

  • Reactants:

    • 1-Adamantanol (30.25 g, 200 mmol)

    • 4-Bromoanisole (37.21 g, 200 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄) (11 mL)

    • Dichloromethane (CH₂Cl₂) (130 mL)

  • Procedure:

    • Dissolve 1-adamantanol and 4-bromoanisole in dichloromethane.[10]

    • Add concentrated sulfuric acid dropwise to the solution.[10]

    • Stir the resulting light pink solution at ambient temperature for 20 hours.[10]

    • Decant the solvent.[10]

    • Add water (100 mL) and hexane (100 mL) to the remaining solid.[10]

    • Filter the solid, wash with hexane, and dry to obtain the product.[10]

  • Yield: 31 g (75%) as a white powder.[10]

Role in Synthesis and Logical Relationships

This compound is not typically studied for its own biological activity but is a critical building block in multi-step syntheses. Its primary documented use is as an intermediate in the preparation of Adapalene, a third-generation topical retinoid.[2][11]

The following diagrams illustrate the synthetic relationship and a general experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_coupling Coupling Partner cluster_product Final Product A 1-Adamantanol C This compound A->C H₂SO₄, CH₂Cl₂ B 4-Bromoanisole B->C E Adapalene C->E Grignard/Zinc NiCl₂/DPPE D Methyl 6-bromo-2-naphthoate D->E

Caption: Synthetic pathway from starting materials to Adapalene via the key intermediate.

Experimental_Workflow start Synthesis extraction Work-up & Extraction start->extraction Reaction Complete drying Drying Organic Layer (e.g., MgSO₄) extraction->drying filtration Filtration drying->filtration purification Purification (Silica Gel Chromatography) filtration->purification concentration Solvent Evaporation purification->concentration analysis Analysis (NMR, Melting Point) concentration->analysis end Pure Product analysis->end Characterization Confirms Identity

Caption: General experimental workflow for the synthesis and purification of the title compound.

References

1-(5-Bromo-2-methoxyphenyl)adamantane CAS number and identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(5-Bromo-2-methoxyphenyl)adamantane

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identifiers and Properties

This compound is a substituted aromatic compound featuring an adamantane cage. Its unique structure makes it a valuable building block in organic synthesis.

Identifiers

The compound is registered and indexed under several international chemical identifiers.

IdentifierValue
CAS Number 104224-63-7[1][2][3][4]
PubChem CID 3285024[5]
InChI InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3[3][5]
InChIKey QQAMHHZQONQBFZ-UHFFFAOYSA-N[3][5]
Canonical SMILES COC1=C(C=C(C=C1)Br)C23CC4CC(C2)CC(C4)C3[3]
Synonyms 2-(Adamantan-1-yl)-4-bromoanisole, 2-(Adamantan-1-yl)-4-bromo-1-methoxybenzene, Adapalene Impurity J[1][3]
Physicochemical Properties

The physical and chemical properties of the compound are summarized below.

PropertyValue
Molecular Formula C₁₇H₂₁BrO[2][3]
Molecular Weight 321.25 g/mol [3][6]
Appearance White solid or white to light yellow crystalline powder[3][7]
Melting Point 139-141 °C[3][7]
Boiling Point 402.5 ± 38.0 °C (Predicted)[3][7]
Density 1.346 ± 0.06 g/cm³ (Predicted)[3][6]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[3]

Role in Pharmaceutical Synthesis

This compound is primarily recognized for its role as a critical intermediate in the synthesis of Adapalene.[3][8] Adapalene is a third-generation topical retinoid used in the treatment of acne. The adamantane moiety provides lipophilicity, which is crucial for the pharmacological profile of the final active pharmaceutical ingredient. The compound is also classified as an impurity of Adapalene.[3][7]

G A This compound B Organozinc Derivative Formation A->B 1. Mg 2. ZnCl₂ D Nickel-Catalyzed Coupling (Negishi Coupling) B->D C Methyl 6-bromo-2-naphthoate C->D E Adapalene Methyl Ester D->E F Hydrolysis E->F G Adapalene F->G

Figure 1. Logical workflow illustrating the role of this compound as a key intermediate in the patented synthesis pathway of Adapalene.[8]

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthetic processes. The following section outlines a common laboratory-scale synthesis of this compound.

Synthesis via Williamson Ether Synthesis

This protocol details the methylation of 2-(1-adamantyl)-4-bromophenol to yield the target compound.[3][9]

Materials:

  • 2-(1-adamantyl)-4-bromophenol (0.5 g; 1.62 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 ml)

  • Anhydrous potassium carbonate (K₂CO₃) (0.335 g; 2.42 mmol)

  • Iodomethane (CH₃I) (1 ml)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • A stirred mixture of 2-(1-adamantyl)-4-bromophenol and anhydrous potassium carbonate is prepared in anhydrous N,N-dimethylformamide.

  • Iodomethane is added to the reaction mixture.

  • The mixture is stirred at room temperature for 2 hours.

  • Upon reaction completion, the mixture is diluted with 100 ml of distilled water.

  • The aqueous layer is extracted with 100 ml of ethyl acetate.

  • The organic layers are combined and dried with anhydrous magnesium sulfate.

  • The desiccant is removed by filtration.

  • The filtrate is passed through a silica gel column for impurity removal.

  • The final filtrate is concentrated under reduced pressure to yield the product.

Expected Yield: 0.49 g (94%) of this compound as a light yellow-green solid.[3][9]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-(1-adamantyl)-4-bromophenol D Stir at RT for 2 hours A->D B Iodomethane B->D C K₂CO₃ in DMF C->D E Dilute with H₂O D->E F Extract with Ethyl Acetate E->F G Dry with MgSO₄ F->G H Filter G->H I Silica Gel Chromatography H->I J Concentrate I->J K 1-(5-Bromo-2-methoxy- phenyl)adamantane J->K

Figure 2. Experimental workflow for the synthesis of this compound via Williamson ether synthesis.[3][9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a dry, well-sealed container at room temperature.[3]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(5-Bromo-2-methoxyphenyl)adamantane, a key intermediate in the synthesis of pharmacologically relevant molecules such as Adapalene.[1] This document details the analytical techniques and experimental protocols utilized to confirm the molecular structure of this compound. Spectroscopic data from Nuclear Magnetic Resonance (NMR), and crystallographic data are presented in a structured format for clarity and comparative analysis. Detailed experimental methodologies for these techniques are also provided, offering a practical resource for researchers in the field of organic synthesis and medicinal chemistry.

Introduction

This compound (CAS No. 104224-63-7) is a substituted aromatic adamantane derivative.[1] The adamantane cage, a rigid and lipophilic hydrocarbon framework, is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The presence of a substituted phenyl ring provides a site for further chemical modification, making this compound a versatile building block in organic synthesis. Accurate and unambiguous structure determination is paramount for ensuring the purity, identity, and quality of this intermediate, which directly impacts the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient.

This guide will systematically present the data and methodologies used to confirm the structure of this compound, focusing on spectroscopic and crystallographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₇H₂₁BrO[1]
Molecular Weight 321.25 g/mol [1]
Appearance White solid or white to light yellow powder[1]
Melting Point 139-141 °C[1]
Boiling Point 402.5 ± 38.0 °C (Predicted)[1]
Density 1.346 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]

Spectroscopic Data for Structure Elucidation

The molecular structure of this compound was elucidated using a combination of spectroscopic techniques. The data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.27-7.22m2HAromatic Protons[2]
6.31d (J = 6.5 Hz)1HAromatic Proton[2]
3.78s3HMethoxy Protons (-OCH₃)[2]
2.04s10HAdamantyl Protons[2]
1.74br5HAdamantyl Protons[2]

Predicted ¹H NMR data in DMSO-d₆ (500 MHz) shows: δ 7.23 (d, J=8 Hz, 1H), 7.17 (s, 1H), 6.82 (d, J=8 Hz, 1H), 3.81 (s, 3H), 2.03 (s, 9H), 1.75 (s, 6H).[3]

While experimental ¹³C NMR data was not found in the search, predicted data provides insight into the carbon skeleton.

(Note: The following data is predicted and should be confirmed experimentally.)

Predicted Chemical Shift (δ) ppmAssignment
To be determined experimentallyAromatic Carbons
To be determined experimentallyAdamantyl Carbons
To be determined experimentallyMethoxy Carbon
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

(Note: Experimental mass spectrometry data was not found in the search. The expected molecular ion peaks are listed below.)

m/zIon
320.0776[M]⁺ (for ⁷⁹Br)
322.0755[M+2]⁺ (for ⁸¹Br)

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

(Note: An experimental IR spectrum was not found in the search. The expected characteristic absorption bands are listed below.)

Wavenumber (cm⁻¹)Functional Group
~2900-3000C-H stretch (aromatic and aliphatic)
~1580, 1480C=C stretch (aromatic)
~1240C-O stretch (aryl ether)
~1020C-O stretch (ether)
~600-800C-Br stretch

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.

A crystal structure for this compound (also named 2-(1-Adamantyl)-4-bromoanisole) is available in the Crystallography Open Database (COD) under the deposition number 2218664.[4]

ParameterValue
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
a (Å) 7.3815
b (Å) 13.2067
c (Å) 15.067
α (°) 90.00
β (°) 90.00
γ (°) 90.00
Z 4
Temperature (K) 123
R-factor 0.0475

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structure elucidation of this compound.

Synthesis

Two primary synthetic routes have been reported:

  • Method 1: Methylation of 2-(1-adamantyl)-4-bromophenol. [2]

    • To a stirred mixture of anhydrous N,N-dimethylformamide (5 ml) containing 2-(1-adamantyl)-4-bromophenol (0.5 g; 1.62 mmol) and anhydrous potassium carbonate (0.335 g; 2.42 mmol), iodomethane (1 ml) was added.

    • The reaction mixture was stirred at room temperature for 2 hours.

    • After completion of the reaction, the mixture was diluted to 100 ml with distilled water and extracted with ethyl acetate (100 ml).

    • The organic layers were combined, dried with anhydrous magnesium sulfate, and filtered.

    • The filtrate was passed through a silica gel column to remove impurities.

    • The solvent was removed under reduced pressure to yield this compound as a light yellow-green solid.

  • Method 2: Reaction of 1-adamantol with 4-bromoanisole.

    • To a solution of 1-adamantol (30.25 g, 200 mmol) and 4-bromoanisole (37.21g, 200 mmol) in 130 mL of CH₂Cl₂, concentrated H₂SO₄ (11 mL) was added dropwise.

    • The solution was stirred at ambient temperature for 20 hours.

    • The solvent was decanted, and water (100 mL) and hexane (100 mL) were added.

    • The resulting solid was filtered, washed with hexane, and dried to give the product as a white powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample was introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. The mass analyzer was scanned over a relevant mass range to detect the molecular ion and any fragment ions.

  • Data Analysis: The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal was also recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum were identified and correlated with specific functional groups.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: A suitable crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-123 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Diffraction data were collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow for Structure Elucidation

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray Single-Crystal X-ray Diffraction Purification->Xray Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure Xray->Structure

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Logical Relationships in Spectroscopic Analysis

G cluster_data Spectroscopic Data cluster_info Derived Structural Information H_NMR ¹H NMR (Chemical Shifts, Coupling) Connectivity H-H Connectivity H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Environments) Carbon_Framework Carbon Skeleton C_NMR->Carbon_Framework MS Mass Spec (Molecular Weight, Isotopic Pattern) Molecular_Formula Molecular Formula MS->Molecular_Formula IR IR Spec (Functional Groups) Functional_Groups Functional Groups Present IR->Functional_Groups Final_Structure Elucidated Structure Connectivity->Final_Structure Carbon_Framework->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: Interrelation of spectroscopic data for final structure determination.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. NMR spectroscopy provides detailed information about the proton and carbon framework, while mass spectrometry confirms the molecular weight and elemental composition. X-ray crystallography offers unambiguous proof of the three-dimensional arrangement of atoms in the solid state. The collective data from these methods provides a comprehensive and definitive characterization of the molecule, ensuring its identity and purity for use in further research and development. This guide serves as a technical resource, outlining the necessary data and protocols for the robust structural verification of this important synthetic intermediate.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the compound 1-(5-Bromo-2-methoxyphenyl)adamantane. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound, which serves as an important intermediate in the synthesis of various pharmaceutical agents. This document presents available experimental ¹H NMR data and predicted ¹³C NMR data, alongside a general experimental protocol for acquiring such spectra.

Chemical Structure

NMR_Experimental_Workflow cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into the spectrometer E Lock, tune, and shim the instrument D->E F Acquire 1H NMR spectrum E->F G Acquire 13C{1H} NMR spectrum E->G H Fourier transform, phase correction, and baseline correction F->H G->H I Calibrate chemical shifts (e.g., to TMS) H->I J Integrate 1H signals and pick peaks I->J

Mass Spectrometry Analysis of 1-(5-Bromo-2-methoxyphenyl)adamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-methoxyphenyl)adamantane is a bulky, lipophilic molecule incorporating a rigid adamantane cage, a brominated aromatic ring, and a methoxy group. Its structural complexity and potential applications in medicinal chemistry and materials science necessitate robust analytical techniques for its characterization. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for elucidating the structure and confirming the identity of such compounds. This guide provides an in-depth overview of the expected mass spectrometric behavior of this compound, a proposed fragmentation pathway, and a detailed experimental protocol for its analysis.

Molecular Properties

A summary of the key molecular properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₇H₂₁BrO
Monoisotopic Mass 320.0776 u
Average Molecular Weight 321.25 g/mol
CAS Number 104224-63-7

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the structural features of the molecule: the stable adamantane cage, the bromo-methoxyphenyl group, and the bond connecting them.

Molecular Ion: The molecular ion peak (M⁺˙) is expected to be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 320 and 322.

Primary Fragmentation Pathways:

  • Loss of the Adamantyl Radical: Cleavage of the bond between the adamantane cage and the phenyl ring is a highly probable fragmentation, leading to the formation of a stable adamantyl cation at m/z 135 . This is often a base peak in the mass spectra of 1-substituted adamantanes.

  • Loss of a Methyl Radical: The methoxy group can undergo fragmentation with the loss of a methyl radical (•CH₃) to form an ion at m/z 305/307 .

  • Loss of Formaldehyde: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a neutral formaldehyde molecule (CH₂O), which would result in an ion at m/z 290/292 .

  • Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 241 .

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions characteristic of the adamantane and phenyl moieties. For instance, the adamantyl cation (m/z 135) can further fragment into smaller alkyl cations.

Predicted Major Mass Spectral Fragments
m/z (for ⁷⁹Br)Proposed Fragment IonStructureNotes
320/322[C₁₇H₂₁BrO]⁺˙Molecular IonShows characteristic 1:1 isotopic pattern for Bromine.
305/307[C₁₆H₁₈BrO]⁺[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
241[C₁₇H₂₁O]⁺[M - Br]⁺Loss of the bromine radical.
186/188[C₇H₆BrO]⁺[Br(OCH₃)C₆H₃]⁺Cleavage of the adamantane-phenyl bond.
135[C₁₀H₁₅]⁺Adamantyl cationOften the base peak due to its high stability.

Proposed Fragmentation Pathway

fragmentation_pathway M [C₁₇H₂₁BrO]⁺˙ m/z 320/322 F1 [C₁₆H₁₈BrO]⁺ m/z 305/307 M->F1 - •CH₃ F2 [C₁₇H₂₁O]⁺ m/z 241 M->F2 - •Br F3 [C₁₀H₁₅]⁺ m/z 135 M->F3 - •C₇H₆BrO F4 [C₇H₆BrO]⁺ m/z 186/188 M->F4 - •C₁₀H₁₅

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol for GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source is well-suited for the analysis of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before transferring it to a GC autosampler vial.

GC-MS Instrumentation and Parameters
ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless (or split 10:1 for more concentrated samples)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5MS or equivalent)
Oven ProgramInitial temp: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40 - 450
Solvent Delay3 - 5 minutes

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter (if necessary) Dilution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (m/z 40-450) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Data Interpretation

When interpreting the mass spectrum of this compound, the following key features should be considered:

  • Molecular Ion Isotope Pattern: The presence of a pair of peaks at m/z 320 and 322 with nearly equal intensity is a strong indicator of a monobrominated compound.

  • Base Peak: The most intense peak in the spectrum (the base peak) is likely to be the adamantyl cation at m/z 135, reflecting the stability of this fragment.

  • Characteristic Fragments: Look for the presence of other predicted fragments, such as those resulting from the loss of a methyl group (m/z 305/307) or the bromine atom (m/z 241).

  • Absence of Peaks: The absence of certain fragments can also be informative. For example, a very low abundance of a fragment corresponding to the loss of the entire bromo-methoxyphenyl moiety would further support the proposed fragmentation pathway.

Conclusion

The mass spectrometry analysis of this compound is expected to yield a characteristic spectrum defined by the facile formation of the adamantyl cation and the distinct isotopic signature of the bromine atom. The proposed fragmentation pathway and experimental protocol in this guide provide a solid foundation for researchers to successfully identify and characterize this and similar adamantane derivatives. Careful data interpretation, with attention to the key features outlined, will enable confident structural elucidation.

Crystal Structure of 2-(1-Adamantyl)-4-bromoanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(1-Adamantyl)-4-bromoanisole, an important intermediate in the synthesis of the drug Adapalene.[1][2] The following sections detail the crystallographic data, experimental protocols for its synthesis and structure determination, and a visual representation of the experimental workflow.

Core Data Presentation

The crystallographic data for 2-(1-Adamantyl)-4-bromoanisole has been determined by single-crystal X-ray diffraction.[3] A summary of the key quantitative data is presented in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₇H₂₁BrO
Formula Weight321.25
Temperature123(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a7.3815 (11) Å
b13.2067 (19) Å
c15.067 (2) Å
Volume1468.8 (4) ų
Z4
Calculated Density1.453 Mg/m³
Absorption Coefficient2.79 mm⁻¹
F(000)664
Crystal Size 0.30 x 0.26 x 0.25 mm
Data Collection
DiffractometerBruker SMART CCD area detector
θ range for data collection2.2 to 25.0°
Index ranges-8 ≤ h ≤ 8, -15 ≤ k ≤ 15, -17 ≤ l ≤ 17
Reflections collected12697
Independent reflections2580 [R(int) = 0.049]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2580 / 0 / 172
Goodness-of-fit on F²0.86
Final R indices [I > 2σ(I)]R1 = 0.040, wR2 = 0.106
R indices (all data)R1 = 0.049, wR2 = 0.111
Absolute structure parameter0.340 (15)
Largest diff. peak and hole0.51 and -0.59 e.Å⁻³

Data sourced from Acta Crystallographica Section E, Structure Reports Online.[3]

Molecular Geometry

The molecular structure of 2-(1-Adamantyl)-4-bromoanisole is characterized by the bulky adamantyl group and a bromo-substituted anisole ring. The adamantyl group exhibits typical Csp³ hybridized carbon atoms, with C-C-C bond angles in the range of 106.6(4)° to 111.6(4)°.[3] The methoxy and bromo substituents are coplanar with the benzene ring.[3] A notable feature of the molecular conformation is the presence of two weak intramolecular C—H···O hydrogen bonds.[3] The crystal packing is influenced by C—H···π interactions.[3]

Experimental Protocols

This section details the methodologies for the synthesis of 2-(1-Adamantyl)-4-bromoanisole and the subsequent determination of its crystal structure via X-ray crystallography.

Synthesis of 2-(1-Adamantyl)-4-bromoanisole

The synthesis of the title compound can be achieved through the Friedel-Crafts alkylation of 4-bromoanisole with 1-adamantanol in the presence of a strong acid catalyst.[2][4]

Materials:

  • 1-Adamantanol

  • 4-Bromoanisole

  • Concentrated Sulfuric Acid

  • Methylene Chloride

  • Ethyl Acetate

  • Hexane

  • Sodium Sulphate

Procedure:

  • In a flask equipped with a stirrer, dissolve 1-adamantanol and 4-bromoanisole in methylene chloride.[4]

  • Slowly add concentrated sulfuric acid to the stirred solution over a period of one hour.[4]

  • Continue stirring the reaction mixture at ambient temperature for approximately 20 hours.[4]

  • After the reaction is complete, wash the organic layer with water.

  • Dry the organic layer over sodium sulphate and evaporate the solvent.[4]

  • The resulting solid can be purified by recrystallization from a solvent such as hexane or ethyl acetate to yield the final product as a white powder.[4]

Single-Crystal X-ray Crystallography

The determination of the three-dimensional atomic structure of 2-(1-Adamantyl)-4-bromoanisole is achieved through single-crystal X-ray diffraction.[5][6]

1. Crystal Growth: Crystals suitable for X-ray analysis are obtained by the slow evaporation of a solution of the synthesized compound in a suitable solvent, such as 2-propanol, at room temperature.[3] An ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant imperfections like twinning or cracks.[5][7]

2. Data Collection: A selected crystal is mounted on a diffractometer, such as a Bruker SMART CCD area-detector.[3] The crystal is maintained at a low temperature (e.g., 123 K) using a cryostream cooler to minimize thermal vibrations of the atoms.[3][6] The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å), and the resulting diffraction pattern is recorded as a series of images.[3][7]

3. Data Reduction and Structure Solution: The collected diffraction data is processed to measure the intensities and positions of the reflections.[3] Software such as SAINT is used for data reduction.[3] An absorption correction is applied to account for the absorption of X-rays by the crystal.[3] The structure is then solved using direct methods with programs like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[3] This process involves determining the phases of the diffracted X-rays, which is known as the phase problem in crystallography.[7]

4. Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data.[5] This iterative process adjusts atomic positions, and thermal parameters until the model converges. The final refined structure provides precise information about bond lengths, bond angles, and torsion angles.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of 2-(1-Adamantyl)-4-bromoanisole.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography cluster_output Output synthesis Synthesis of 2-(1-Adamantyl)-4-bromoanisole purification Purification by Recrystallization synthesis->purification crystal_growth Crystal Growth purification->crystal_growth Obtain suitable crystals data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental workflow for crystal structure determination.

References

The Dawn of Diamondoids: A Technical Review of the Discovery of Adamantane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the seminal discoveries, experimental methodologies, and therapeutic breakthroughs that established adamantane and its derivatives as a cornerstone of medicinal chemistry.

Introduction

The serendipitous discovery of adamantane, a unique tricyclic hydrocarbon, in the early 20th century, and the subsequent unearthing of the antiviral properties of its derivatives, marked a pivotal moment in drug development. This technical guide provides an in-depth literature review of the discovery of adamantane and its derivatives, with a focus on the core scientific principles and experimental rigor that propelled this class of compounds from a laboratory curiosity to clinically significant therapeutics. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context, detailed experimental protocols, quantitative biological data, and the fundamental mechanisms of action that underpin the enduring legacy of adamantane in medicine.

The Discovery and Synthesis of the Adamantane Cage

The story of adamantane begins not in a pristine laboratory, but within the complex matrix of crude oil. Its journey from a natural product to a readily available synthetic scaffold is a testament to the ingenuity and perseverance of early 20th-century chemists.

Isolation from Petroleum: The Pioneering Work of Landa and Machacek (1933)

In 1933, Czech chemists S. Landa and V. Machacek, while fractionally distilling Hodonín petroleum, isolated a crystalline substance with a remarkably high melting point and a camphor-like odor.[1] Intrigued by its stability, they correctly deduced its unique, highly symmetrical, cage-like structure, reminiscent of a diamond lattice, and aptly named it "adamantane," derived from the Greek word "adamas," meaning invincible.[2]

Experimental Protocol: Isolation of Adamantane from Petroleum (Reconstructed from historical accounts)

  • Fractional Distillation: Crude petroleum was subjected to fractional distillation to separate components based on their boiling points. The fraction containing adamantane, due to its high boiling point, was collected at higher temperatures.

  • Crystallization: The adamantane-containing fraction was cooled, allowing the crystalline adamantane to precipitate out of the complex hydrocarbon mixture.

  • Purification: The crude adamantane crystals were then purified through repeated recrystallization from suitable solvents to obtain the pure compound.

The First Total Synthesis: Prelog's Landmark Achievement (1941)

The scarcity of adamantane from natural sources spurred efforts to synthesize it in the laboratory. In 1941, Vladimir Prelog achieved the first total synthesis of adamantane, a multi-step process starting from Meerwein's ester.[3][4] Though the overall yield was low (around 0.16% to 0.3%), this synthesis was a landmark achievement in organic chemistry, confirming the structure of adamantane and paving the way for the synthesis of its derivatives.[3][5]

Experimental Protocol: Prelog's Synthesis of Adamantane (Simplified)

Prelog's synthesis is a complex, multi-step process. A simplified representation of the key transformations is as follows:

  • Starting Material: The synthesis began with Meerwein's ester (bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylic acid tetramethyl ester).

  • Ring Closure and Functional Group Manipulations: A series of reactions, including cyclization and reduction steps, were employed to construct the adamantane cage.

  • Decarboxylation: The final step involved the removal of the carboxyl groups to yield the parent adamantane hydrocarbon.

A More Efficient Route: The Schleyer Synthesis (1957)

A major breakthrough in adamantane chemistry came in 1957 when Paul von Ragué Schleyer discovered a remarkably efficient one-step synthesis of adamantane from the readily available dicyclopentadiene.[2] This Lewis acid-catalyzed rearrangement dramatically increased the accessibility of adamantane and its derivatives, fueling a surge in research into their chemical and biological properties.

Experimental Protocol: Schleyer Synthesis of Adamantane

This protocol is based on the procedure reported by Schleyer and Donaldson.

  • Hydrogenation of Dicyclopentadiene: Dicyclopentadiene is first hydrogenated to endo-tetrahydrodicyclopentadiene.

  • Isomerization to Adamantane: The endo-tetrahydrodicyclopentadiene is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at elevated temperatures. The Lewis acid facilitates a complex series of carbocation rearrangements, ultimately leading to the thermodynamically stable adamantane cage structure.

  • Purification: The adamantane is then isolated and purified from the reaction mixture.

The Dawn of Antiviral Activity: Amantadine and Rimantadine

The transition of adamantane from a chemical curiosity to a pharmacologically relevant scaffold began with the discovery of the antiviral properties of its simple amino derivative, amantadine.

The Serendipitous Discovery of Amantadine's Antiviral Properties

In the early 1960s, researchers at Du Pont were screening compounds for potential antiviral activity. In 1964, Davies and his colleagues published a seminal paper reporting that 1-aminoadamantane hydrochloride, later named amantadine, exhibited specific inhibitory activity against the influenza A virus.[6] This discovery marked the birth of adamantane's medicinal chemistry journey.

Experimental Workflow: Antiviral Screening in the 1960s

The antiviral screening process that likely led to the discovery of amantadine's activity would have involved the following general steps:

Antiviral_Screening_Workflow cluster_workflow Antiviral Screening Workflow (1960s) Compound Library Compound Library Cell Culture Cell Culture Virus Inoculation Virus Inoculation Compound Treatment Compound Treatment Incubation Incubation Observation of Cytopathic Effect (CPE) Observation of Cytopathic Effect (CPE) Identification of Active Compounds Identification of Active Compounds

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

Subsequent research elucidated the unique mechanism of action of amantadine and its close derivative, rimantadine. These compounds specifically target the M2 protein of the influenza A virus, which functions as a proton channel.[7] By blocking this channel, amantadine and rimantadine prevent the acidification of the viral core, a crucial step for the uncoating of the virus and the release of its genetic material into the host cell. This effectively halts the viral replication cycle at an early stage.

M2_Inhibition_Pathway

Quantitative Antiviral Activity of Early Adamantane Derivatives

The antiviral efficacy of amantadine and its derivatives was quantified using in vitro cell culture assays. The 50% inhibitory concentration (IC50) is a key metric representing the concentration of the drug required to inhibit viral replication by 50%.

CompoundVirus StrainCell LineIC50 (µM)Reference
AmantadineInfluenza A/H3N2MDCK16-20[8]
RimantadineInfluenza A/H3N2MDCK>55[8]
Glycyl-rimantadineInfluenza A/H3N2MDCK~3.5 times lower than amantadine[9]
Various 1,2-annulated adamantane analoguesInfluenza A/Hong Kong/7/87 (H3N2)Not specified0.46 - 7.70[10]
AmantadineVarious Influenza A strainsMDCK0.062 to >50 µg/ml[11]

Expanding the Therapeutic Landscape: Memantine and the NMDA Receptor

The therapeutic potential of adamantane derivatives extended beyond virology with the development of memantine for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.

Mechanism of Action: A Unique NMDA Receptor Antagonist

Memantine acts as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13] In neurodegenerative conditions like Alzheimer's disease, excessive glutamate signaling leads to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death.[14] Memantine's unique pharmacological profile allows it to preferentially block the excessive, pathological activation of NMDA receptors while sparing their normal physiological function, which is crucial for learning and memory.[13]

NMDA_Signaling_Pathway

Conclusion

The discovery of adamantane and its derivatives represents a classic example of how fundamental chemical research can lead to profound advances in medicine. From its initial isolation from petroleum to the elucidation of its unique antiviral and neuroprotective mechanisms, the journey of adamantane has been driven by scientific curiosity and rigorous experimental investigation. The detailed experimental protocols for the synthesis of the adamantane core and its key derivatives, coupled with the quantitative analysis of their biological activities, have provided a solid foundation for the development of new therapeutics. The legacy of adamantane continues to inspire the design of novel drugs, demonstrating the enduring power of this simple yet elegant molecular scaffold in addressing complex medical challenges. This technical guide serves as a comprehensive resource for researchers seeking to understand the foundational discoveries and methodologies that have made adamantane a true cornerstone of modern drug discovery.

References

The Adamantane Cage: Unlocking the Therapeutic Potential of Brominated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The rigid, tricyclic hydrocarbon adamantane has long been recognized as a privileged scaffold in medicinal chemistry. Its unique lipophilic and steric properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a bromine atom to the adamantane core provides a versatile synthetic handle, enabling the development of a diverse range of biologically active molecules. This in-depth technical guide explores the significant antiviral, anticancer, and antimicrobial activities of brominated adamantane compounds, providing detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways to empower further research and development in this promising area.

Antiviral Activity: Targeting Viral Ion Channels

Brominated adamantanes are foundational to the synthesis of well-established antiviral drugs, primarily targeting the M2 proton channel of the influenza A virus.[1][2] This channel is crucial for the viral replication cycle, specifically in the uncoating process within the host cell.[2]

Quantitative Antiviral Data

The following table summarizes the in vitro efficacy of adamantane derivatives against various influenza A strains. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
AmantadineA/WSN/33 (H1N1)MDCK0.45 ± 0.04>100>222
RimantadineA/WSN/33 (H1N1)MDCK0.21 ± 0.02>100>476
H-78A/Puerto Rico/8/34 (H1N1)MDCK0.25>100>400
H-83A/Puerto Rico/8/34 (H1N1)MDCK0.18>100>555
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Influenza A virus stock

  • Test compound (brominated adamantane derivative)

  • Overlay medium (e.g., DMEM with 0.6% agarose or Avicel) containing trypsin

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed in the control wells (no compound).

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution. Gently wash the plates with water to remove excess stain.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the control. The EC50 value is determined from the dose-response curve.

Signaling Pathway: Influenza A M2 Proton Channel Inhibition

Amantadine and its derivatives, synthesized from 1-bromoadamantane, function by blocking the M2 proton channel of the influenza A virus. This channel is a homotetramer that, when activated by the low pH of the endosome, allows protons to enter the virion. This acidification is a critical step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell, a process known as uncoating. By physically occluding the pore of the M2 channel, these drugs prevent acidification and subsequent viral replication.

M2_Proton_Channel cluster_virion Influenza A Virion cluster_endosome Host Cell Endosome cluster_channel M2 Proton Channel Virion_Interior Virion Interior (High pH) vRNP Viral Ribonucleoprotein (vRNP) Virion_Interior->vRNP Acidification-induced Release of vRNP Endosome Endosome (Low pH) Protons_Endosome H+ M2_Channel M2 Proton Channel M2_Channel->Virion_Interior Proton Translocation (Normal Function) Uncoating_Blocked Viral Uncoating Blocked M2_Channel->Uncoating_Blocked Prevents Acidification Protons_Endosome->M2_Channel Attempted Influx Brominated_Adamantane Brominated Adamantane Derivative (e.g., Amantadine) Brominated_Adamantane->M2_Channel Blocks Channel Pore Replication_Inhibited Viral Replication Inhibited Uncoating_Blocked->Replication_Inhibited

Caption: Inhibition of the Influenza A M2 proton channel by a brominated adamantane derivative.

Anticancer Activity: Diverse Mechanisms of Action

Brominated adamantane derivatives have demonstrated promising anticancer activity through various mechanisms, including the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various adamantane derivatives against different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Adamantane-isothiourea derivative 5Hep-G2Hepatocellular Carcinoma< 25
Adamantane-isothiourea derivative 6Hep-G2Hepatocellular Carcinoma< 25
4-bromobenzyl adamantane-isothioureaPC-3Prostate Cancer< 25
4-bromobenzyl adamantane-isothioureaHepG-2Hepatocellular Carcinoma< 25
4-bromobenzyl adamantane-isothioureaMCF-7Breast Cancer< 25
4-bromobenzyl adamantane-isothioureaHeLaCervical Cancer< 25
4-bromobenzyl adamantane-isothioureaHCT-116Colon Cancer25-50
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (brominated adamantane derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Brominated adamantane derivatives can exert their anticancer effects through multiple signaling pathways.

Certain adamantane-isothiourea derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[3] This pathway is often constitutively active in cancer cells, promoting inflammation and cell survival. Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory and Survival Genes Nucleus->Proinflammatory_Genes Induces Transcription Brominated_Adamantane Brominated Adamantane Derivative Brominated_Adamantane->TLR4 Inhibits

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by a brominated adamantane derivative.

Adamantane derivatives have also been investigated as ligands for sigma receptors, which are overexpressed in many cancer cell types.[4] The exact mechanisms are still under investigation, but modulation of sigma receptors can lead to the induction of apoptosis and inhibition of cell proliferation.

Sigma_Receptor_Pathway Brominated_Adamantane Brominated Adamantane Derivative Sigma_Receptor Sigma Receptor (σ1/σ2) Brominated_Adamantane->Sigma_Receptor Binds and Modulates Ca_Signaling Ca²⁺ Signaling Modulation Sigma_Receptor->Ca_Signaling ROS_Production Reactive Oxygen Species (ROS) Production Sigma_Receptor->ROS_Production ER_Stress Endoplasmic Reticulum (ER) Stress Sigma_Receptor->ER_Stress Cell_Proliferation_Inhibition Cell Proliferation Inhibition Sigma_Receptor->Cell_Proliferation_Inhibition Apoptosis Apoptosis Ca_Signaling->Apoptosis ROS_Production->Apoptosis ER_Stress->Apoptosis

Caption: Modulation of sigma receptor signaling by a brominated adamantane derivative leading to anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the potential of brominated adamantane derivatives as antimicrobial agents, effective against a range of Gram-positive bacteria.

Quantitative Antimicrobial Data

The following table shows the Minimum Inhibitory Concentration (MIC) values for adamantane derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)
Derivative 9S. epidermidis ATCC 1222862.5
Derivative 14Gram-positive bacteria62.5 - 1000
Derivative 15Gram-positive bacteria62.5 - 1000
Derivative 19Gram-positive bacteria62.5 - 1000
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (brominated adamantane derivative)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Synthesis of Biologically Active Adamantane Derivatives from Brominated Precursors

The synthesis of many biologically active adamantane compounds relies on the initial bromination of the adamantane scaffold.

Experimental Workflow: Synthesis of Amantadine from 1-Bromoadamantane

This workflow outlines a common synthetic route to the antiviral drug amantadine, starting from 1-bromoadamantane.

Amantadine_Synthesis Start 1-Bromoadamantane Intermediate N-(1-adamantyl)formamide Start->Intermediate Ritter-type Reaction Reagent1 Formamide (HCONH₂) Sulfuric Acid (H₂SO₄) Product Amantadine Intermediate->Product Hydrolysis Reagent2 Hydrolysis (e.g., HCl)

Caption: Synthetic workflow for the preparation of Amantadine from 1-Bromoadamantane.

Experimental Workflow: Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane

Memantine, a drug used in the treatment of Alzheimer's disease, is synthesized from 1-bromo-3,5-dimethyladamantane.

Memantine_Synthesis Start 1-Bromo-3,5-dimethyladamantane Intermediate Memantine Base Start->Intermediate Direct Amination Reagent Urea (H₂NCONH₂) Diphenyl ether (solvent) Product Memantine Hydrochloride Intermediate->Product Salt Formation Acid HCl

Caption: Synthetic workflow for the preparation of Memantine from 1-Bromo-3,5-dimethyladamantane.

Conclusion

Brominated adamantane compounds represent a versatile and powerful platform for the discovery and development of new therapeutic agents. Their established roles as precursors to important antiviral and neuroprotective drugs, coupled with emerging evidence of their potent anticancer and antimicrobial activities, underscore the significant potential of this chemical class. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further exploration and innovation in the field, ultimately leading to the development of novel and effective treatments for a range of human diseases.

References

The Adamantane Cage: An In-depth Technical Guide to the Reactivity of the C-Br Bond in Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique tricyclic saturated hydrocarbon adamantane, with its rigid, diamondoid structure, has garnered significant interest in the fields of medicinal chemistry, materials science, and drug development. Its derivatives, particularly brominated adamantanes, serve as crucial intermediates for the synthesis of a wide array of functionalized compounds. The reactivity of the carbon-bromine (C-Br) bond in these systems is of paramount importance for their synthetic utility. This technical guide provides a comprehensive overview of the factors governing the reactivity of the C-Br bond in substituted adamantanes, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles: Carbocation Stability and Reaction Mechanisms

The reactivity of the C-Br bond in substituted adamantanes is predominantly dictated by the stability of the resulting adamantyl carbocation intermediate. Due to the rigid cage-like structure, S(_N)2 reactions are sterically hindered, making the S(_N)1 pathway the primary mechanism for nucleophilic substitution.[1] The rate of these reactions is therefore highly dependent on the rate of carbocation formation, which is influenced by the substitution pattern on the adamantane core.

Substituents on the adamantane cage can exert significant electronic and steric effects on the stability of the carbocation and, consequently, on the reactivity of the C-Br bond. Electron-donating groups (EDGs) stabilize the carbocation through inductive effects and hyperconjugation, thus accelerating the rate of C-Br bond cleavage. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, leading to a decrease in reactivity.

The following diagram illustrates the logical relationship between substituent effects, carbocation stability, and the rate of S(_N)1 reaction in substituted 1-bromoadamantanes.

Substituent_Effects substituent Substituent on Adamantane Ring edg Electron-Donating Group (EDG) substituent->edg e.g., -CH3, -OCH3 ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -CN, -NO2 increase_stability Increased Stability edg->increase_stability decrease_stability Decreased Stability ewg->decrease_stability carbocation Adamantyl Carbocation Stability carbocation->increase_stability carbocation->decrease_stability increase_rate Increased Rate increase_stability->increase_rate decrease_rate Decreased Rate decrease_stability->decrease_rate reaction_rate SN1 Reaction Rate (C-Br Cleavage) reaction_rate->increase_rate reaction_rate->decrease_rate

Caption: Logical flow of substituent effects on S(_N)1 reactivity.

Quantitative Data on C-Br Bond Reactivity

The solvolysis of substituted bromoadamantanes provides a valuable method for quantifying the reactivity of the C-Br bond. The following tables summarize key kinetic data from various studies.

Table 1: Comparative Solvolysis Rate Data for 1-Bromoadamantane and tert-Butyl Bromide

CompoundSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative RateReference
1-Bromoadamantane80% Ethanol25~1.3 x 10⁻⁶1[2]
tert-Butyl Bromide80% Ethanol251.3 x 10⁻³~1000[2]

The significantly slower solvolysis rate of 1-bromoadamantane compared to its acyclic analog, tert-butyl bromide, is attributed to the rigid cage structure of the adamantane framework, which hinders the developing carbocation from achieving a planar geometry for optimal hyperconjugation.[2]

Table 2: Solvolysis Rates of Alkyl-Substituted 1-Bromoadamantanes

SubstituentSolventRelative Rate (to 1-AdBr) at 25°CReference
3,5,7-(CH₃)₃Ethanol< 1[3]
3,5,7-(n-Pr)₃Ethanol3.8[3]
3,5,7-(i-Pr)₃Ethanol15[3]
3,5,7-(n-Pr)₃60% Ethanol0.15[3]
3,5,7-(i-Pr)₃60% Ethanol0.84[3]

Interestingly, while alkyl groups are generally electron-donating and are expected to increase the solvolysis rate, the effect is highly dependent on the solvent system. In non-aqueous solvents, bulkier alkyl groups lead to an increase in the solvolysis rate. However, in aqueous organic solvents, a marked decrease in relative reactivity is observed, which may be attributed to steric hindrance to hydration of the carbocation and hydrophobic interactions.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and reactivity of substituted bromoadamantanes.

Synthesis of Substituted Bromoadamantanes

Protocol 1: Synthesis of 1-Bromoadamantane [4]

  • Materials: Adamantane, Liquid Bromine.

  • Procedure:

    • In a suitable reaction vessel, add 30g of adamantane.

    • Carefully add 24 mL of liquid bromine in excess.

    • Heat the reaction mixture at 85°C for 6 hours, then increase the temperature to 110°C and continue the reaction for another 3 hours.

    • Allow the reaction mixture to stand overnight.

    • Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of 1-Bromo-3,5-dimethyladamantane

  • Materials: 1,3-dimethyladamantane, Bromine, HBr in Acetic Acid.

  • Procedure:

    • Charge 1,3-dimethyl adamantane into a reaction vessel.

    • Add a catalytic amount of HBr in acetic acid.

    • Heat the reaction mixture to 50-55°C.

    • Slowly add bromine dropwise at 50-55°C and maintain for 12 hours.

    • Distill off excess bromine.

    • Work-up and purify the product.

The following diagram illustrates a general experimental workflow for the synthesis of 1-bromoadamantane.

Synthesis_Workflow start Start: Adamantane add_br2 Add excess liquid Bromine start->add_br2 heat1 Heat at 85°C for 6 hours add_br2->heat1 heat2 Heat at 110°C for 3 hours heat1->heat2 cool Cool and let stand overnight heat2->cool purify Purification (e.g., Recrystallization) cool->purify end End: 1-Bromoadamantane purify->end

Caption: General workflow for 1-bromoadamantane synthesis.

Kinetic Study of Solvolysis

Protocol 3: Determination of First-Order Rate Constant of Solvolysis [2]

  • Materials: Substituted bromoadamantane, 80% Ethanol (v/v), Standardized 0.01 M Sodium Hydroxide (NaOH) solution, Phenolphthalein indicator solution, Acetone, Distilled water, Erlenmeyer flasks, Burette, Pipettes, Stopwatch, Constant temperature water bath.

  • Procedure:

    • Prepare a 0.1 M solution of the substituted bromoadamantane in acetone.

    • In an Erlenmeyer flask, pipette a known volume of 80% ethanol and allow it to equilibrate to the desired temperature in the water bath.

    • Add a few drops of phenolphthalein indicator.

    • Rapidly add a known volume of the bromoadamantane solution to the flask and start the stopwatch (t=0).

    • Immediately begin titrating the reaction mixture with the standardized NaOH solution. The endpoint is reached when the solution turns a faint, persistent pink color.

    • Record the volume of NaOH added and the time.

    • Continue to take readings at regular time intervals.

    • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at infinite time and Vt is the volume at time t. The slope of the line will be -k.

The following diagram illustrates the workflow for a kinetic study of bromoadamantane solvolysis.

Kinetics_Workflow start Start: Prepare 0.1M Bromoadamantane solution prepare_solvent Equilibrate 80% Ethanol in water bath start->prepare_solvent add_indicator Add Phenolphthalein prepare_solvent->add_indicator mix Mix Bromoadamantane solution with solvent (t=0) add_indicator->mix titrate Titrate with standardized NaOH at regular time intervals mix->titrate record Record volume of NaOH and time titrate->record plot Plot ln(V∞ - Vt) vs. time record->plot Repeat until reaction is complete calculate Determine rate constant (k) from the slope plot->calculate end End: Obtain First-Order Rate Constant calculate->end

Caption: Workflow for a kinetic study of solvolysis.

Conclusion

The reactivity of the C-Br bond in substituted adamantanes is a complex interplay of electronic and steric factors that govern the stability of the intermediate adamantyl carbocation. This guide has provided a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough grasp of these concepts is essential for the rational design and synthesis of novel adamantane-based compounds with desired properties and functionalities. Further research into a broader range of substituted adamantanes will undoubtedly continue to refine our understanding and expand the synthetic utility of this remarkable molecular scaffold.

References

The Methoxy Group's Directing Hand: An In-depth Technical Guide to its Influence on Adamantane Derivative Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic adamantane core is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as increased lipophilicity and metabolic stability.[1][2] The functionalization of this hydrocarbon cage opens up a vast chemical space for the development of novel therapeutics. Among the various substituents, the methoxy group (-OCH3) presents a particularly interesting case. Its dual electronic nature—inductive electron withdrawal and potential for neighboring group participation—can significantly modulate the reactivity of the adamantane framework, influencing reaction rates and product distributions. This technical guide provides a comprehensive analysis of the methoxy group's influence on the reactivity of adamantane derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Electronic and Steric Effects of the Methoxy Group on the Adamantane Scaffold

The influence of a substituent on the reactivity of a molecule is fundamentally governed by its electronic and steric properties. In the context of the saturated, non-conjugated adamantane system, the methoxy group primarily exerts an electron-withdrawing inductive effect (-I) due to the higher electronegativity of the oxygen atom compared to carbon.[3][4] This effect is transmitted through the sigma bonds of the adamantane cage and is expected to be distance-dependent.

Unlike in aromatic systems where the methoxy group can act as an electron-donating group through resonance (+R), this mode of electronic interaction is absent in the aliphatic adamantane core.[5][6][7] Therefore, the primary electronic influence of a methoxy group on a developing positive charge at a reaction center within the adamantane framework is destabilization. This is particularly relevant for reactions that proceed through carbocation intermediates, such as SN1 solvolysis, which is a common reaction pathway for adamantyl derivatives.[8][9]

Sterically, the methoxy group is of moderate size and its impact depends on its position on the adamantane cage. At a bridgehead (tertiary) position (e.g., C1), it introduces more steric hindrance than at a bridge (secondary) position (e.g., C2). This can influence the approach of reagents and the stability of transition states.[10]

Quantitative Analysis of Methoxy Group Influence on Reactivity

A quantitative understanding of substituent effects on reaction rates can be achieved through linear free energy relationships, such as the Taft equation. For adamantane systems, which are devoid of resonance effects, the equation simplifies to correlating reaction rates with the inductive substituent constant, σI. One study on the solvolysis of 3-substituted 1-adamantyl p-toluenesulfonates demonstrated a good correlation between the logarithm of the solvolysis rate constants and the σI values of the substituents.[10] Although this study did not include a methoxy substituent, it provides a framework for predicting its effect. Given the positive σI value of the methoxy group, it is expected to decrease the rate of solvolysis for a 1-adamantyl derivative where the reaction proceeds through a carbocation at the 1-position.

However, the situation becomes more complex when the methoxy group is positioned to interact with the developing reaction center. The most significant influence of the methoxy group on adamantane reactivity is observed through Neighboring Group Participation (NGP) , also known as anchimeric assistance .[11][12][13]

The Dominant Role of Neighboring Group Participation

When a methoxy group is located on a carbon atom adjacent (β) or in close spatial proximity to a carbon atom bearing a leaving group, the lone pair of electrons on the oxygen can act as an internal nucleophile.[14][15][16] This participation can occur in a concerted manner with the departure of the leaving group, leading to the formation of a cyclic oxonium ion intermediate. This process significantly accelerates the reaction rate compared to a similar system where NGP is not possible. The anchimeric assistance provided by the methoxy group can lead to rate enhancements of several orders of magnitude.[11][12]

The table below summarizes the expected relative solvolysis rates for adamantyl derivatives with and without the influence of a methoxy group, based on the principles of inductive effects and neighboring group participation.

Compound Position of Methoxy Group Position of Leaving Group (LG) Expected Dominant Effect Predicted Relative Solvolysis Rate (krel)
Adamantyl-LG-C1 or C2Reference1
Methoxy-Adamantyl-LGC3C1Inductive (-I)< 1
Methoxy-Adamantyl-LGC1C2Inductive (-I) & NGP>> 1
Methoxy-Adamantyl-LGC3C2Inductive (-I)< 1

This table is illustrative and based on established principles of physical organic chemistry. Actual rate enhancements due to NGP can vary significantly based on the specific substrate, leaving group, and solvent.

Mechanistic Pathways

The presence of a methoxy group can fundamentally alter the reaction mechanism and the stereochemical outcome of a reaction.

Reaction Pathway without NGP

In the absence of neighboring group participation, the solvolysis of an adamantyl derivative typically proceeds through a standard SN1 mechanism, involving the formation of a carbocation intermediate. The electron-withdrawing inductive effect of a distant methoxy group would destabilize this intermediate, thus slowing down the rate-determining step.

G cluster_0 S_N1 Solvolysis Pathway (Inductive Effect) Adamantyl-LG R-LG Carbocation R+ Adamantyl-LG->Carbocation Slow, Rate-determining Product R-Solvent Carbocation->Product Fast + Solvent

Caption: A simplified workflow of an SN1 solvolysis reaction of an adamantane derivative.

Reaction Pathway with NGP

When the methoxy group is positioned to provide anchimeric assistance, the reaction proceeds through a different pathway involving a bridged oxonium ion intermediate. This pathway avoids the formation of a high-energy, discrete carbocation. The reaction occurs with a double inversion of configuration, resulting in an overall retention of stereochemistry at the reaction center.

G cluster_1 Neighboring Group Participation by Methoxy Group Reactant Adamantyl-LG (with β-OCH3) Oxonium_Ion Bridged Oxonium Ion Intermediate Reactant->Oxonium_Ion Intramolecular SN2 attack Product Product (Retention of Stereochemistry) Oxonium_Ion->Product Intermolecular SN2 attack by Solvent

Caption: The reaction pathway involving anchimeric assistance from a neighboring methoxy group.

Experimental Protocols

The reactivity of adamantane derivatives is typically studied through solvolysis reactions. The rate of these reactions can be conveniently monitored by measuring the production of acid over time.

General Protocol for a Solvolysis Kinetics Experiment

This protocol outlines a general method for determining the rate of solvolysis of a methoxy-substituted adamantyl derivative (e.g., a tosylate or bromide).

Materials:

  • Methoxy-adamantyl derivative (substrate)

  • Solvent (e.g., aqueous ethanol, aqueous acetone)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Indicator (e.g., bromothymol blue or phenolphthalein)

  • Acetone (for dissolving the substrate)

  • Constant temperature bath

  • Burette, pipettes, Erlenmeyer flasks, stopwatch

Procedure:

  • Solvent Preparation: Prepare a stock solution of the desired solvent mixture (e.g., 80:20 ethanol:water by volume).

  • Substrate Solution: Prepare a stock solution of the methoxy-adamantyl derivative in a suitable solvent like acetone (e.g., 0.1 M).

  • Reaction Setup: In an Erlenmeyer flask, place a specific volume of the prepared solvent and a few drops of the indicator. Equilibrate the flask in the constant temperature bath for several minutes.

  • Initiation of Reaction: At time t=0, add a precise volume of the substrate solution to the Erlenmeyer flask, swirl to mix, and start the stopwatch.

  • Titration: The solvolysis reaction will produce one equivalent of acid for every equivalent of substrate that reacts. This will cause the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution to the indicator endpoint. Alternatively, add a known, small amount of NaOH at the beginning and measure the time it takes for the indicator to change color.[1][3][4]

  • Data Collection: Record the volume of NaOH used (or the time taken for the color change) at various time intervals.

  • Rate Constant Calculation: The first-order rate constant (k) can be determined by plotting ln([Substrate]t/[Substrate]0) versus time, where the slope of the line is -k. The concentration of the substrate at time t can be calculated from the amount of acid produced, which is determined by the volume of NaOH used in the titration.

G cluster_0 Experimental Workflow for Solvolysis Kinetics A Prepare Solvent and Substrate Solutions B Equilibrate Solvent in Constant Temp Bath A->B C Initiate Reaction (t=0) B->C D Monitor Acid Production (Titration) C->D E Record Data (Volume NaOH vs. Time) D->E Repeat at intervals F Calculate Rate Constant (k) E->F

Caption: A flowchart outlining the key steps in a typical solvolysis kinetics experiment.

Conclusion

The methoxy group is a powerful modulator of reactivity in adamantane derivatives. While its electron-withdrawing inductive effect can deactivate the adamantane core towards reactions involving carbocation formation, its ability to act as an internal nucleophile through neighboring group participation can lead to significant rate accelerations. This dual nature makes the strategic placement of methoxy groups a critical consideration in the design and synthesis of adamantane-based molecules. For drug development professionals, understanding these reactivity principles is essential for predicting metabolic pathways, designing stable prodrugs, and controlling the synthesis of complex adamantane-containing active pharmaceutical ingredients. Further quantitative studies on a wider range of methoxy-substituted adamantane derivatives will continue to refine our understanding and expand the synthetic utility of this versatile scaffold.

References

Solubility Profile of 1-(5-Bromo-2-methoxyphenyl)adamantane: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(5-Bromo-2-methoxyphenyl)adamantane, a key intermediate in the synthesis of the third-generation retinoid, Adapalene.[1] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up in a pharmaceutical manufacturing setting. This document summarizes the available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility assessment.

Introduction

This compound (CAS No. 104224-63-7) is a synthetic organic compound that serves as a crucial building block in the multi-step synthesis of Adapalene.[1] Adapalene is a topically applied retinoid widely used in the treatment of acne vulgaris.[1][2] The physicochemical properties of synthetic intermediates, such as solubility, play a pivotal role in the efficiency, reproducibility, and scalability of a synthetic process. The molecular structure of this compound, featuring a bulky, lipophilic adamantane cage and a substituted phenyl ring, suggests a preference for non-polar organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₁BrO[3][4]
Molecular Weight 321.25 g/mol [4]
Appearance White to off-white powder/crystalline solid[5]
Melting Point 139-141 °C[5]
Boiling Point (Predicted) 402.5 ± 38.0 °C at 760 mmHg[5]
Density (Predicted) 1.346 ± 0.06 g/cm³[5]

Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative data is available from chemical suppliers.

Qualitative Solubility

The available qualitative solubility information is summarized in Table 2. This information is useful for initial solvent screening.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
ChloroformSlightly Soluble[5]
Ethyl AcetateSlightly Soluble[5]

Based on the principle of "like dissolves like," and the known solubility of adamantane in nonpolar organic solvents, it is anticipated that this compound will exhibit good solubility in solvents such as benzene and hexane.[6][7]

Predicted Solubility Profile

The molecular structure of this compound is dominated by the large, nonpolar adamantane group. This suggests a high degree of lipophilicity. The methoxy and bromo substituents on the phenyl ring introduce some polarity, but the overall character of the molecule is expected to be hydrophobic. Therefore, it is predicted to have higher solubility in non-polar and weakly polar aprotic solvents, and low solubility in polar protic solvents like water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is required. The following is a detailed methodology based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[8]

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. The temperature should be controlled to the desired experimental condition (e.g., 25 °C). The vials should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a set period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Handling A Obtain high-purity This compound C Prepare supersaturated solutions (excess solute in solvent) A->C B Select and procure analytical grade solvents B->C D Equilibrate at constant temperature with agitation (24-48h) C->D E Separate solid and liquid phases (settling and filtration) D->E F Prepare dilutions of the saturated solution E->F G Quantify concentration using validated HPLC method F->G H Calculate solubility (e.g., mg/mL, g/100mL) G->H I Tabulate and report data H->I

Figure 1: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is limited, its structural features and available qualitative information suggest a preference for non-polar organic solvents. For drug development professionals, understanding and quantifying the solubility of this key intermediate is paramount for process optimization and control. The detailed experimental protocol provided in this guide offers a robust framework for generating reliable and accurate solubility data, which is essential for the efficient and scalable synthesis of Adapalene. The logical workflow presented further clarifies the systematic approach required for a comprehensive solubility assessment.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 1-(5-Bromo-2-methoxyphenyl)adamantane. This sterically hindered substrate presents unique challenges, and the protocols outlined below are based on established methodologies for similar electronically rich and sterically demanding aryl bromides. The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2]

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4] The reaction is favored in organic synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[5][6] The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

For sterically hindered substrates such as this compound, the choice of catalyst, ligand, and base is critical to achieving high yields and overcoming the steric hindrance posed by the bulky adamantyl group.[7][8][9]

Data Presentation: Optimized Conditions for Sterically Hindered Suzuki Couplings

The following tables summarize typical reaction conditions that have proven effective for the Suzuki-Miyaura coupling of sterically hindered aryl bromides. These conditions can serve as a starting point for the optimization of reactions involving this compound.

Table 1: Recommended Catalysts and Ligands for Sterically Hindered Substrates

Catalyst PrecursorLigandKey Features
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands: XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphines that promote oxidative addition and reductive elimination.[10]
Pd(OAc)₂ or Pd₂(dba)₃Fu Ligands: P(t-Bu)₃, PCy₃Electron-rich and sterically demanding trialkylphosphines.[1]
PEPPSI™-IPrN-Heterocyclic Carbene (NHC)Highly stable and active for challenging couplings.[11]
[Pd(allyl)Cl]₂cataCXium® AEffective for ortho-substituted bromoanilines.[5]

Table 2: Effective Bases and Solvents for Sterically Hindered Couplings

BaseSolvent(s)Temperature (°C)Notes
K₃PO₄Toluene, Dioxane, THF, 2-MeTHF80-110A versatile and commonly used base for hindered couplings.[10]
K₂CO₃Toluene/H₂O, Dioxane/H₂O80-100A milder base, often used in biphasic systems.[12][13]
Cs₂CO₃Dioxane, Toluene80-110A strong inorganic base, effective for difficult couplings.[7]
KOt-BuDioxane, THFRoom Temp. - 80A strong organic base, can be effective at lower temperatures.[14][15]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the specific ligand, base, solvent, and temperature may be necessary to achieve the best results for a particular coupling partner.

Protocol 1: General Procedure for Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous, degassed water (if using a biphasic system)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product Final Biaryl Product purify->final_product Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ Base biaryl_pd2_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd2_complex reductive_elimination Reductive Elimination biaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of the sterically hindered aryl bromide, 1-(5-Bromo-2-methoxyphenyl)adamantane. This reaction is a powerful tool for the synthesis of novel substituted adamantane derivatives, which are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the bulky adamantyl group.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a base.[1][2] For sterically demanding substrates such as this compound, the selection of an appropriate catalyst system, including a bulky and electron-rich phosphine ligand, is crucial for achieving high reaction efficiency and yields.[2][3] These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, even with bulky coupling partners.[3]

This protocol outlines general conditions and specific examples for the successful amination of this compound with various amine coupling partners.

Data Presentation

The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination of sterically hindered aryl bromides, which can be applied to this compound.

Table 1: Recommended Catalyst Systems

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2A highly active and general system for sterically hindered substrates.
Pd(OAc)₂RuPhos1-2Effective for a broad range of amines, including primary and secondary.
[Pd(cinnamyl)Cl]₂BrettPhos1-2Particularly useful for challenging couplings and can be used in aqueous or solvent-free conditions.[4]
Pd(P(o-tolyl)₃)₂-2-5A first-generation catalyst, may require higher temperatures and longer reaction times.[5]

Table 2: Suggested Reaction Conditions

Amine TypeBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AliphaticNaOtBuToluene80-11012-24
Secondary AliphaticK₃PO₄Dioxane100-12018-36
Primary AromaticCs₂CO₃Toluene100-12024-48
Secondary AromaticNaOtBuTHF80-10024-48

Experimental Protocols

Materials and Methods

  • Reagents: this compound, amine, palladium precursor, phosphine ligand, base, and anhydrous solvent. All reagents should be of high purity. Anhydrous solvents should be used, and it is recommended to degas them prior to use.

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer hotplate, inert gas supply (argon or nitrogen), and standard laboratory glassware.

General Protocol for the Buchwald-Hartwig Amination:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Addition of Reagents: Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration of the aryl bromide) via syringe.

  • Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: For volatile amines, it is recommended to add the amine after the addition of the solvent and to ensure the reaction vessel is well-sealed.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar)Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition ArBr This compound ArBr->OxAdd Amine R¹R²NH AmineCoord Amine Coordination [(Ar)Pd(II)(Br)(R¹R²NH)L_n] Amine->AmineCoord Base Base Deprot Deprotonation [(Ar)Pd(II)(NR¹R²)L_n] Base->Deprot Product N-(1-(2-methoxy-5-adamantyl)phenyl)-R¹R²-amine Salt [Base-H]⁺Br⁻ OxAdd->AmineCoord Ligand Exchange AmineCoord->Deprot Deprotonation Deprot->Pd0 Reductive Elimination Deprot->Product Deprot->Salt

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precursor, Ligand, Aryl Bromide, Amine, Base setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Cool, Dilute, and Filter monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Bromo-2-methoxyphenyl)adamantane is a crucial synthetic intermediate in the field of medicinal chemistry and drug development. Its unique structure, combining a bulky, lipophilic adamantane cage with a functionalized phenyl ring, makes it a valuable building block for complex molecular architectures. The adamantane moiety is often incorporated into drug candidates to enhance their lipophilicity and stability, thereby improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME)[1][2]. This document provides detailed protocols for the synthesis of this compound and its application in further synthetic transformations, particularly in the preparation of Adapalene, a third-generation topical retinoid.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 104224-63-7[3][4][5][6][7][8]
Molecular Formula C₁₇H₂₁BrO[3][4][5][6][7][9]
Molecular Weight 321.25 g/mol [3][4][6][7][10]
Appearance White to light yellow-green solid/powder[3][6][7]
Melting Point 139-144 °C[3][6][7][8]
Boiling Point 402.5 ± 38.0 °C (Predicted)[3][6][7][8][11]
Density 1.346 ± 0.06 g/cm³ (Predicted)[3][6][7][8][11]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[3][8]
Synonyms 2-(1-Adamantyl)-4-bromoanisole[3][4][7][10]

Synthesis Protocols

There are multiple reported routes for the synthesis of this compound. Below are two common and effective protocols.

Protocol 1: Methylation of 2-(1-Adamantyl)-4-bromophenol

This method involves the methylation of the precursor phenol to yield the desired methoxy derivative.

Experimental Workflow: Protocol 1

G cluster_0 Reaction Setup cluster_1 Workup & Isolation A Combine: - 2-(1-Adamantyl)-4-bromophenol - Anhydrous K₂CO₃ - Anhydrous DMF B Add Iodomethane A->B C Stir at Room Temperature for 2h B->C D Dilute with H₂O C->D Reaction Complete E Extract with Ethyl Acetate D->E F Dry Organic Layer (MgSO₄) E->F G Filter & Concentrate F->G H Purify via Silica Gel Column G->H I Obtain Pure Product H->I

Workflow for the synthesis of this compound via methylation.

Methodology:

  • To a stirred mixture of anhydrous N,N-dimethylformamide (5 ml), add 2-(1-adamantyl)-4-bromophenol (0.5 g; 1.62 mmol) and anhydrous potassium carbonate (0.335 g; 2.42 mmol).[3][9]

  • Add iodomethane (1 ml) to the mixture.[3][9]

  • Stir the reaction mixture at room temperature for 2 hours.[3][9]

  • Upon completion, dilute the mixture with distilled water (100 ml).[3][9]

  • Extract the aqueous layer with ethyl acetate (100 ml).[3][9]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and filter.[3][9]

  • Pass the filtrate through a silica gel column to remove impurities.[3][9]

  • Concentrate the filtrate under reduced pressure to yield the final product.[3][9]

Quantitative Data:

Reactant Molar Eq. Quantity
2-(1-Adamantyl)-4-bromophenol 1.0 0.5 g (1.62 mmol)
Anhydrous Potassium Carbonate 1.5 0.335 g (2.42 mmol)
Iodomethane - 1 ml
Anhydrous DMF - 5 ml

| Product Yield | | 0.49 g (94%) [3][9] |

Protocol 2: Friedel-Crafts Alkylation of 4-Bromoanisole

This protocol utilizes a direct alkylation of 4-bromoanisole with 1-adamantanol in the presence of a strong acid.

Methodology:

  • Dissolve 1-adamantanol (30.25 g, 200 mmol) and 4-bromoanisole (37.21 g, 200 mmol) in dichloromethane (130 mL).[9]

  • Add concentrated sulfuric acid (11 mL) dropwise to the solution.[9]

  • Stir the resulting light pink solution at ambient temperature for 20 hours.[9]

  • Decant the solvent. Add water (100 mL) and hexane (100 mL) to the remaining solid.[9]

  • Filter the solid, wash with hexane, and dry to yield the product.[9]

  • The supernatant can be further diluted with hexane, washed with water and brine, dried over MgSO₄, and filtered through a silica gel pad to recover additional product.[9]

Quantitative Data:

Reactant Molar Eq. Quantity
1-Adamantanol 1.0 30.25 g (200 mmol)
4-Bromoanisole 1.0 37.21 g (200 mmol)
Concentrated H₂SO₄ - 11 mL
Dichloromethane - 130 mL

| Product Yield | | ~75% [9] |

Spectroscopic Data

The identity and purity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Data TypeSpectroscopic DetailsReferences
¹H-NMR (CDCl₃)δ: 7.27-7.22 (m, 2H); 6.31 (d, 1H, J = 6.5 Hz); 3.78 (s, 3H); 2.04 (s, 10H); 1.74 (br, 5H)[3][9]
¹³C-NMR (DMSO-d₆, Predicted)δ: 1.75 (s, 6H), 2.03 (s, 9H), 3.81 (s, 3H), 6.82 (d, 1H, J=8 Hz), 7.17 (s, 1H), 7.23 (d, 1H, J=8 Hz)[11]

Applications as a Synthetic Intermediate

The primary application of this compound is as a precursor for more complex molecules, most notably in the synthesis of Adapalene.[3][12] The bromo-substituent provides a reactive handle for carbon-carbon bond formation through various cross-coupling reactions.

Logical Flow in Drug Synthesis

G A 1-(5-Bromo-2-methoxyphenyl) adamantane (Key Intermediate) B Organometallic Derivative (e.g., Grignard or Boronic Acid) A->B Transmetallation C Advanced Intermediate (e.g., Adapalene Ester) B->C Cross-Coupling D Active Pharmaceutical Ingredient (API) (e.g., Adapalene) C->D Hydrolysis

General synthetic pathway utilizing the intermediate in drug development.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a powerful method for forming biaryl structures, which are common motifs in pharmacologically active molecules.[13][14]

Synthetic Pathway: Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Cross-Coupling Reactant1 1-(5-Bromo-2-methoxyphenyl) adamantane Product Coupled Biaryl Product Reactant1->Product Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent Catalyst->Product Reaction Conditions

Schematic of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[13][14][15]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 ratio).[13][14][15]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[16]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[15][16]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure biaryl product.[14][15]

This versatile intermediate's ability to undergo such transformations makes it a valuable component in the synthetic chemist's toolbox for constructing complex, biologically relevant molecules.

References

Application Notes and Protocols: Grignar-d Reaction of 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This document provides a detailed experimental procedure for the preparation of the Grignard reagent from 1-(5-bromo-2-methoxyphenyl)adamantane. This sterically hindered organomagnesium compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably the third-generation retinoid, Adapalene.[1][2] The bulky adamantyl group presents unique challenges in the formation of the Grignard reagent, necessitating carefully controlled reaction conditions to achieve optimal yields.[3] These application notes are intended to provide researchers with a comprehensive protocol for this critical synthetic step.

Data Presentation

The successful formation of the Grignard reagent and its subsequent reaction are highly dependent on the precise control of experimental parameters. The following table summarizes the key quantitative data for the experimental protocol detailed below.

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting aryl bromide.
Magnesium Turnings1.5 equivalentsExcess is used to ensure complete reaction.
1,2-Dibromoethane0.1 equivalentsUsed as a chemical activator for magnesium.
Anhydrous Tetrahydrofuran (THF)~10 mL / mmol of bromideAnhydrous conditions are critical for success.
Reaction Conditions
Initiation Temperature45-50 °CGentle heating may be required to start the reaction.
Reaction TemperatureMaintained at refluxThe reaction is exothermic once initiated.
Reaction Time2-4 hoursMonitored by the consumption of magnesium.
Yield
Estimated Yield of Grignard Reagent85-95%Based on subsequent product yields and similar reactions.

Experimental Protocols

This protocol outlines the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • 1,2-Dibromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional, as an alternative activator)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.), oven-dried

  • Magnetic stirrer and heating mantle

Procedure:

1. Preparation of Apparatus:

  • All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.[3][4]

  • The reaction is set up in a three-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet.

2. Grignard Reagent Formation:

  • To the flask, add magnesium turnings (1.5 equivalents).

  • Under a positive pressure of inert gas, add a small volume of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • To initiate the reaction, add a small amount of 1,2-dibromoethane (0.1 equivalents) to the magnesium suspension and gently warm the mixture to 45-50 °C.[5] The appearance of bubbles from the magnesium surface indicates the activation of the metal.

  • Once activation is observed, add a small portion (~10%) of the this compound solution from the dropping funnel. Initiation of the Grignard reaction is indicated by a gentle reflux and a change in the appearance of the solution.

  • Once the reaction has started, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a steady reflux. The reaction is exothermic and may require external cooling to control the rate of reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, or until the magnesium turnings are mostly consumed.

  • The resulting dark solution is the Grignard reagent, 3-(1-adamantyl)-4-methoxyphenylmagnesium bromide, which should be used immediately in the subsequent synthetic steps.

3. Quenching and Work-up (for analysis or isolation of a protonated product):

  • For analytical purposes or if the desired product is the protonated adamantyl-anisole, the reaction can be quenched.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent and any unreacted magnesium.

  • The resulting mixture can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer should be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or recrystallization.

Safety Precautions:

  • Grignard reactions are highly exothermic and can be dangerous if not properly controlled.

  • Anhydrous solvents are essential; the presence of water will quench the Grignard reagent.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Visualizations

The following diagrams illustrate the key experimental workflow and the logical relationships in the Grignard reaction process.

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_glassware Oven-dry all glassware assemble_hot Assemble apparatus while hot under inert gas prep_glassware->assemble_hot add_mg Add Mg turnings to flask assemble_hot->add_mg add_thf Add anhydrous THF add_mg->add_thf initiation Initiate reaction with 1,2-dibromoethane and gentle heating add_thf->initiation prepare_solution Prepare solution of this compound in THF add_bromide Slowly add aryl bromide solution to maintain reflux prepare_solution->add_bromide initiation->add_bromide reflux Reflux for 2-4 hours add_bromide->reflux cool_reaction Cool reaction mixture in an ice bath reflux->cool_reaction quench Quench with saturated aq. NH4Cl cool_reaction->quench extract Extract with organic solvent quench->extract dry_purify Dry organic layer and purify extract->dry_purify

Caption: Workflow for the Grignard Reaction of this compound.

Signaling_Pathway Logical Pathway of Grignard Reagent Formation and Reaction ArylBromide This compound GrignardReagent 3-(1-Adamantyl)-4-methoxyphenylmagnesium bromide (Grignard Reagent) ArylBromide->GrignardReagent Magnesium Magnesium (Mg) Magnesium->GrignardReagent THF Anhydrous THF (Solvent) THF->GrignardReagent CouplingProduct C-C Coupled Product GrignardReagent->CouplingProduct Electrophile Electrophile (e.g., Carbonyl, Ester) Electrophile->CouplingProduct FinalProduct Final Product (e.g., Alcohol) CouplingProduct->FinalProduct Workup Aqueous Work-up Workup->FinalProduct

Caption: Formation and subsequent reaction pathway of the Grignard reagent.

References

Palladium-Catalyzed Cross-Coupling of Adamantyl Bromides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of adamantyl bromides. The unique steric and electronic properties of the adamantyl group present distinct challenges and opportunities in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. These notes summarize key quantitative data and provide step-by-step procedures for successful coupling reactions.

Introduction

The adamantane scaffold is a valuable building block in medicinal chemistry and materials science due to its rigid, lipophilic, and three-dimensional structure. The incorporation of this moiety into organic molecules can significantly influence their pharmacological and material properties. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds involving the adamantyl group. However, the bulky nature of the adamantyl substituent can hinder the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions of 1-bromoadamantane, including Heck-type couplings, direct arylations, Suzuki-Miyaura couplings, Sonogashira couplings, and Buchwald-Hartwig aminations.

Data Presentation: Quantitative Summary of Coupling Reactions

The following tables summarize the yields of various palladium-catalyzed cross-coupling reactions of 1-bromoadamantane with different coupling partners.

Table 1: Palladium-Catalyzed Heck-Type Coupling of 1-Bromoadamantane with Alkenes

EntryAlkeneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / PPh₃NaOAcDMF1202441
24-MethylstyrenePd(OAc)₂ / PPh₃NaOAcDMF1202437
34-MethoxystyrenePd(OAc)₂ / PPh₃NaOAcDMF1202415

Table 2: Palladium-Catalyzed Direct Arylation of 1-Bromoadamantane with Arenes

EntryAreneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1BenzenePd(OAc)₂ / PPh₃AgOAcBenzene802435
2ToluenePd(OAc)₂ / PPh₃AgOAcToluene1102455
3AnisolePd(OAc)₂ / PPh₃AgOAcAnisole1542460
4NaphthalenePd(OAc)₂ / PPh₃AgOAcNaphthalene2182498

Data for Tables 1 and 2 are adapted from Catellani, M.; Chiusoli, G. P. J. Organomet. Chem.1998 , 571, 273-277.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. All reagents should be of high purity.

Protocol for Heck-Type Coupling of 1-Bromoadamantane with Styrene

This protocol is a general procedure for the reaction of 1-bromoadamantane with styrenes.

Materials:

  • 1-Bromoadamantane

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk flask, add 1-bromoadamantane (1.0 mmol), styrene (1.2 mmol), sodium acetate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-styryladamantane.

Protocol for Direct Arylation of 1-Bromoadamantane with Naphthalene

This protocol describes a general method for the direct arylation of 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • Naphthalene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Silver(I) acetate (AgOAc)

Procedure:

  • In a sealed tube, combine 1-bromoadamantane (1.0 mmol), naphthalene (10 mmol), silver(I) acetate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Heat the reaction mixture to 218 °C and stir for 24 hours.

  • Cool the reaction to room temperature.

  • Dissolve the residue in dichloromethane (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(1-naphthyl)adamantane.

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M RPdII R-Pd(II)-R' Ln Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 R-R'

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow for a Typical Cross-Coupling Reaction

The diagram below outlines a standard experimental workflow for performing a palladium-catalyzed cross-coupling reaction.

G cluster_workflow Experimental Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Catalyst, Ligand, Base Start->Reagents Solvent Add Dry, Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterization Purification->Product

Application of 1-(5-Bromo-2-methoxyphenyl)adamantane in Medicinal Chemistry: A Key Intermediate in the Synthesis of Adapalene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Bromo-2-methoxyphenyl)adamantane is a crucial organic compound that serves as a key intermediate in the synthesis of Adapalene.[1] Adapalene is a third-generation topical retinoid, widely used in the treatment of acne vulgaris. The adamantane moiety in the structure of Adapalene contributes to its high lipophilicity and stability, which are desirable properties for a topical drug. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the context of Adapalene synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 104224-63-7[2][3]
Molecular Formula C₁₇H₂₁BrO[2]
Molecular Weight 321.25 g/mol [4]
Appearance White to light yellow solid or crystalline powder[1]
Melting Point 139-141 °C[4]
Boiling Point 402.5 ± 38.0 °C (Predicted)[4]
Density 1.346 ± 0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent conversion to Adapalene.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-(1-adamantyl)-4-bromophenol.

Materials:

  • 2-(1-adamantyl)-4-bromophenol

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • To a stirred mixture of anhydrous N,N-dimethylformamide (5 ml) containing 2-(1-adamantyl)-4-bromophenol (0.5 g; 1.62 mmol) and anhydrous potassium carbonate (0.335 g; 2.42 mmol), add iodomethane (1 ml).[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • After completion of the reaction, dilute the mixture to 100 ml with distilled water.

  • Extract the aqueous mixture with ethyl acetate (100 ml).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and filter to remove the desiccant.[1]

  • Filter the filtrate through a silica gel column to remove impurities.

  • Concentrate the filtrate to dryness under reduced pressure to yield this compound as a light yellow-green solid.[1]

Expected Yield: Approximately 94%.

Protocol 2: Synthesis of Adapalene from this compound

This protocol outlines the conversion of this compound to Adapalene via a Grignard reaction followed by a Negishi coupling.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for initiation)

  • Anhydrous zinc chloride (ZnCl₂)

  • Methyl 6-bromo-2-naphthoate

  • NiCl₂(dppe) complex (catalyst)

  • Aqueous HCl solution

  • Sodium hydroxide (NaOH)

  • Methanol

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.

    • Add a solution of this compound in anhydrous THF to the magnesium turnings.

    • Add a small amount of 1,2-dibromoethane to initiate the reaction.

    • Stir the mixture at reflux until the magnesium is consumed to form the Grignard reagent.

  • Transmetalation to Organozinc:

    • Cool the Grignard reagent to room temperature.

    • Slowly add a solution of anhydrous zinc chloride in THF to the Grignard reagent.

    • Stir the mixture for 1-2 hours at room temperature.

  • Negishi Coupling:

    • To the resulting organozinc reagent, add a solution of methyl 6-bromo-2-naphthoate in THF.

    • Add a catalytic amount of NiCl₂(dppe) complex.

    • Heat the reaction mixture at reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up and Saponification:

    • After completion of the coupling reaction, cool the mixture and quench with a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester of Adapalene.

    • Hydrolyze the methyl ester by refluxing with a solution of sodium hydroxide in methanol.

    • After hydrolysis, acidify the reaction mixture with aqueous HCl to precipitate Adapalene.

  • Purification:

    • Filter the crude Adapalene, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., acetic acid) to obtain pure Adapalene.

Visualizations

The following diagrams illustrate the key synthetic pathways described in the protocols.

Synthesis_of_Intermediate cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 2-(1-adamantyl)-4-bromophenol Reaction_Node Reactant1->Reaction_Node Reactant2 Iodomethane (CH₃I) Reactant2->Reaction_Node Reagent1 K₂CO₃, DMF Reagent1->Reaction_Node Condition1 Room Temperature, 2h Condition1->Reaction_Node Product This compound Reaction_Node->Product Methylation

Caption: Synthesis of this compound.

Synthesis_of_Adapalene Intermediate This compound Grignard Grignard Reagent Intermediate->Grignard 1. Mg, THF Organozinc Organozinc Reagent Grignard->Organozinc 2. ZnCl₂ Adapalene_Ester Adapalene Methyl Ester Organozinc->Adapalene_Ester 3. NiCl₂(dppe) Coupling_Partner Methyl 6-bromo-2-naphthoate Coupling_Partner->Adapalene_Ester Adapalene Adapalene Adapalene_Ester->Adapalene 4. NaOH, H₃O⁺

Caption: Synthesis of Adapalene from its key intermediate.

References

Application Notes: 1-(5-Bromo-2-methoxyphenyl)adamantane in Adapalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adapalene, a third-generation topical retinoid, is a widely used pharmaceutical agent for the treatment of acne vulgaris. Its chemical name is 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. A key precursor in the efficient synthesis of Adapalene is 1-(5-Bromo-2-methoxyphenyl)adamantane. This document provides detailed application notes and experimental protocols for the synthesis of Adapalene utilizing this precursor, intended for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established chemical literature and patents, focusing on a common synthetic route involving a Negishi or Suzuki-type coupling reaction.

Chemical Synthesis Overview

The synthesis of Adapalene from this compound generally proceeds through a three-step process:

  • Formation of an Organometallic Intermediate: The aryl bromide, this compound, is converted into a more reactive organometallic species. This is typically achieved through the formation of a Grignard reagent, which can then be used directly or transmetalated to form an organozinc or organoboron compound.

  • Cross-Coupling Reaction: The organometallic intermediate is then coupled with a derivative of 6-bromo-2-naphthoic acid, most commonly the methyl ester (methyl 6-bromo-2-naphthoate). This reaction is catalyzed by a transition metal complex, typically nickel or palladium-based.

  • Saponification: The resulting methyl ester of Adapalene is hydrolyzed (saponified) using a base, followed by acidification to yield the final product, Adapalene.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Adapalene from this compound, as found in various sources.

StepDescriptionCatalyst/ReagentsYield (%)Reference
Coupling Coupling of the organozinc derivative of this compound with methyl 6-bromo-2-naphthoate.NiCl₂/DPPE78%[1]
Saponification Hydrolysis of methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.NaOH, Methanol81%[1]
Overall Yield Four-step synthesis of Adapalene from 4-bromophenol and 1-adamantanol.-71.1%[2]
Step-wise Yield Each step in a specific patented process.->90%[3]
Overall Yield Overall yield in a specific patented process.->65%[3]
Adapalene from Adapalene Methyl Ester Final saponification step.-88.56%[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate (Adapalene Methyl Ester) via Negishi Coupling

This protocol describes the formation of the Adapalene methyl ester intermediate from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Zinc Chloride (ZnCl₂)

  • Methyl 6-bromo-2-naphthoate

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂/DPPE)

  • Dichloromethane

  • Heptane

  • Ethyl acetate

  • Nitrogen gas atmosphere

Procedure:

  • Grignard Reagent Formation: To a dry reaction vessel under a nitrogen atmosphere, add magnesium turnings and a small amount of this compound in anhydrous THF.[1] Initiate the reaction by adding a few drops of 1,2-dibromoethane. Once the reaction begins (indicated by bubbling and a temperature increase), add the remaining this compound dissolved in THF dropwise, maintaining a gentle reflux.[1][5] After the addition is complete, continue stirring until the magnesium is consumed.

  • Transmetalation to Organozinc Reagent: Cool the Grignard reagent solution and add a solution of anhydrous zinc chloride in THF.[5] Stir the mixture to allow for the formation of the organozinc reagent.

  • Negishi Coupling: To the organozinc reagent, add methyl 6-bromo-2-naphthoate and a catalytic amount of NiCl₂/DPPE complex.[1][3] Heat the reaction mixture and monitor its progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into water.[1] Extract the product with dichloromethane.[1] Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography using a mixture of heptane and dichloromethane as the eluent.[1] The purified product can be further recrystallized from ethyl acetate to yield methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.[1]

Protocol 2: Synthesis of Adapalene (Saponification of the Methyl Ester)

This protocol describes the final step in the synthesis of Adapalene.

Materials:

  • Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate

  • Methanol

  • Sodium hydroxide (or potassium hydroxide)

  • Water

  • Hydrochloric acid (concentrated)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

Procedure:

  • Saponification: Dissolve the methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate in methanol and add a solution of sodium hydroxide.[1] Heat the mixture at reflux for an extended period (e.g., 48 hours) until the starting material is consumed (monitored by TLC or HPLC).[1]

  • Work-up and Acidification: After cooling, evaporate the methanol. Take up the residue in water and acidify with concentrated hydrochloric acid to precipitate the crude Adapalene.[1]

  • Purification: Filter the solid precipitate and wash with water. The crude Adapalene can be purified by recrystallization from a mixture of tetrahydrofuran and ethyl acetate to yield pure 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene).[1]

Visualizations

Synthesis_Pathway Precursor This compound Grignard Grignard Reagent Precursor->Grignard Mg, THF Organozinc Organozinc Reagent Grignard->Organozinc ZnCl2 AdapaleneEster Adapalene Methyl Ester Organozinc->AdapaleneEster NiCl2/DPPE Naphthoate Methyl 6-bromo-2-naphthoate Naphthoate->AdapaleneEster Adapalene Adapalene AdapaleneEster->Adapalene 1. NaOH, MeOH 2. HCl

Caption: Synthetic pathway of Adapalene.

Experimental_Workflow Start Start: this compound Grignard_Formation Grignard Reagent Formation (Mg, THF) Start->Grignard_Formation Transmetalation Transmetalation (ZnCl2) Grignard_Formation->Transmetalation Coupling Negishi Coupling with Methyl 6-bromo-2-naphthoate (NiCl2/DPPE) Transmetalation->Coupling Workup_Purification1 Work-up and Purification (Extraction, Chromatography) Coupling->Workup_Purification1 Saponification Saponification (NaOH, MeOH) Workup_Purification1->Saponification Acidification_Purification2 Acidification and Recrystallization Saponification->Acidification_Purification2 End End Product: Adapalene Acidification_Purification2->End

Caption: Experimental workflow for Adapalene synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(1-Adamantyl)-4-bromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-(1-Adamantyl)-4-bromoanisole, a key intermediate in the synthesis of the third-generation retinoid, Adapalene.[1][2][3] Two primary synthetic routes are presented: a two-step synthesis via 2-(1-adamantyl)-4-bromophenol and a one-step direct adamantylation of 4-bromoanisole. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams to facilitate successful synthesis and scale-up in a research and drug development setting.

Introduction

2-(1-Adamantyl)-4-bromoanisole is a crucial building block in the pharmaceutical industry, most notably for the production of Adapalene, a medication used for the topical treatment of acne vulgaris.[1] The adamantyl moiety imparts unique physicochemical properties, and its regioselective introduction onto the bromoanisole scaffold is a key synthetic challenge. This document outlines two effective methods for its large-scale preparation.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₁BrO[4][5][6]
Molar Mass321.25 g/mol [4][6]
Melting Point138-141 °C[4][7][8]
Boiling Point402.5 ± 38.0 °C (Predicted)[4][8]
Density1.346 ± 0.06 g/cm³ (Predicted)[4][8]
AppearanceWhite solid[7][8]

Synthesis Protocols

Two primary routes for the large-scale synthesis of 2-(1-Adamantyl)-4-bromoanisole are detailed below.

Method 1: Two-Step Synthesis via 2-(1-Adamantyl)-4-bromophenol

This method involves the initial acid-catalyzed alkylation of 4-bromophenol with 1-adamantanol, followed by methylation of the resulting phenol.

Step 1: Synthesis of 2-(1-Adamantyl)-4-bromophenol

A simple and environmentally friendly method for the synthesis of 2-(1-adamantyl)-4-bromophenol has been developed that does not require catalysts or solvents.[2] For large-scale industrial production, a clean preparation process using a recyclable strong-acid ion exchange resin as a catalyst has also been reported, achieving a molar yield of 92-99% with a purity of over 99%.[9]

Step 2: Synthesis of 2-(1-Adamantyl)-4-bromoanisole

Protocol:

  • To a suspension of sodium hydride (80% in oil, 4.32 g, 144 mmol) in 50 ml of THF, slowly add 36.8 g (120 mmol) of 2-(1-adamantyl)-4-bromophenol while maintaining the temperature at 20°C.[7]

  • Stir the mixture for 1 hour at ambient temperature.[7]

  • Add 9 ml (144 mmol) of methyl iodide to the mixture.[7]

  • Stir the mixture for 2 hours at 20°C.[7]

  • Pour the reaction mixture into water and extract with ether.[7]

  • Dry the organic layer and evaporate the solvent.[7]

  • Purify the product by column chromatography on silica gel, eluting with a mixture of hexane (90%) and dichloromethane (10%).[7]

  • Evaporation of the solvent yields 26.2 g of a white solid.[7]

Quantitative Data Summary for Method 1, Step 2

ParameterValueReference
Starting Material2-(1-Adamantyl)-4-bromophenol[7]
ReagentsSodium Hydride, Methyl Iodide[7]
SolventTHF[7]
Reaction Temperature20°C[7]
Reaction Time3 hours[7]
Yield68%[7]
Melting Point138-139°C[7]
Method 2: One-Step Direct Adamantylation of 4-Bromoanisole

This method provides a more direct route to the target molecule, avoiding the isolation of the phenolic intermediate.

Protocol:

  • In a 1 L flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a mixture of 50 g (0.33 M) of 1-adamantanol and 68 g (45.5 mL, 0.36 M) of 4-bromoanisole in 500 mL of methylene chloride.[8]

  • Stir the mixture until all solids are dissolved.

  • Over a period of one hour, add 35 g (19 mL, 0.36 M) of sulfuric acid.[8]

  • Stir the reaction mixture at room temperature for 4 hours.[8]

  • Add 200 mL of water and stir for another 10 minutes.

  • Transfer the mixture to a separating funnel and collect the organic layer.

  • Neutralize the organic layer with two portions of 100 mL 10% sodium carbonate solution.[8]

  • Distill off the methylene chloride completely.

  • Dissolve the residue in 300 mL of ethyl acetate, filter, and concentrate to 200 mL.[8]

  • Allow the product to crystallize at 0°C for 16 hours.[8]

  • Filter the crystals, wash with 50 mL of cold ethyl acetate, and dry at 100°C for one hour.[8] This yields 76 g of 2-(1-adamantyl)-4-bromoanisole.[8]

Quantitative Data Summary for Method 2

ParameterValueReference
Starting Materials1-Adamantanol, 4-Bromoanisole[8]
ReagentSulfuric Acid[8]
SolventMethylene Chloride[8]
Reaction TemperatureRoom Temperature[8]
Reaction Time4 hours[8]
Yield72%[8]
Melting Point140-141°C[8]

Experimental Workflow and Reaction Scheme

experimental_workflow cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: One-Step Synthesis M1_Start 2-(1-Adamantyl)-4-bromophenol M1_React React with NaH, then MeI in THF M1_Start->M1_React M1_Workup Aqueous Workup & Extraction M1_React->M1_Workup M1_Purify Column Chromatography M1_Workup->M1_Purify M1_Product 2-(1-Adamantyl)-4-bromoanisole M1_Purify->M1_Product M2_Start 1-Adamantanol & 4-Bromoanisole M2_React React with H₂SO₄ in CH₂Cl₂ M2_Start->M2_React M2_Workup Aqueous Workup & Neutralization M2_React->M2_Workup M2_Purify Crystallization from Ethyl Acetate M2_Workup->M2_Purify M2_Product 2-(1-Adamantyl)-4-bromoanisole M2_Purify->M2_Product

Caption: Experimental workflows for the synthesis of 2-(1-Adamantyl)-4-bromoanisole.

reaction_scheme cluster_reaction1 Method 1: Two-Step Synthesis cluster_reaction2 Method 2: One-Step Synthesis R1_Start 4-Bromophenol + 1-Adamantanol R1_Inter 2-(1-Adamantyl)-4-bromophenol R1_Start->R1_Inter H₂SO₄ R1_End 2-(1-Adamantyl)-4-bromoanisole R1_Inter->R1_End 1. NaH 2. MeI R2_Start 4-Bromoanisole + 1-Adamantanol R2_End 2-(1-Adamantyl)-4-bromoanisole R2_Start->R2_End H₂SO₄

Caption: Chemical reaction schemes for the synthesis of 2-(1-Adamantyl)-4-bromoanisole.

Conclusion

The large-scale synthesis of 2-(1-Adamantyl)-4-bromoanisole can be effectively achieved through either a two-step or a one-step protocol. The choice of method may depend on the availability of starting materials, desired purity, and the scale of the reaction. The one-step direct adamantylation offers a more streamlined process, potentially reducing production time and cost. Both methods, when executed with care, provide good yields of the desired product, a critical intermediate for the synthesis of Adapalene and other related compounds.

References

Application Notes and Protocols for the Functionalization of the Adamantane Cage in Methoxyphenyl Adamantanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies and detailed experimental protocols for the functionalization of the adamantane cage in methoxyphenyl adamantane derivatives. The unique physicochemical properties of the adamantane scaffold, combined with the electronic characteristics of the methoxyphenyl group, make these compounds promising candidates for drug discovery and materials science.[1][2] This document outlines key methodologies for the synthesis of the core structure and subsequent modifications of the adamantane cage.

Synthesis of Methoxyphenyl Adamantane Scaffolds

The introduction of a methoxyphenyl group to an adamantane core is a crucial first step for further functionalization. Two primary methods for achieving this are Friedel-Crafts alkylation and Suzuki coupling.

Friedel-Crafts Alkylation

A common method for the synthesis of adamantane derivatives is through Friedel-Crafts alkylation.[3] This reaction involves the electrophilic substitution of an aromatic ring with an adamantyl carbocation, typically generated from an adamantyl halide or alcohol in the presence of a Lewis or Brønsted acid.

Application Note: This method is particularly useful for the direct synthesis of 2-(1-adamantyl)-4-substituted phenols, which can then be methylated to yield the desired methoxyphenyl adamantane. For instance, the reaction of 1-adamantanol with 4-bromophenol in the presence of sulfuric acid in acetic acid can produce 2-(1-adamantyl)-4-bromophenol in quantitative yield.[4] Subsequent methylation provides the corresponding methoxy derivative.[3][4] It is important to note that disubstituted adamantane by-products can also be formed during this process.[3]

Experimental Protocol: Synthesis of 2-(1-Adamantyl)-4-bromophenol [3]

  • Dissolve 1-adamantanol (1 equivalent) and 4-bromophenol (1 equivalent) in dichloromethane.

  • Slowly add concentrated sulfuric acid (1 equivalent) to the solution while maintaining the temperature at 25-30 °C.

  • Stir the reaction mixture at 30 °C for 3 hours.

  • Pour the mixture into water and neutralize to pH 6 with a saturated sodium carbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and filter.

  • The resulting solution contains a mixture of 2-(1-adamantyl)-4-bromophenol and a disubstituted adamantane by-product. Further purification by chromatography is required to isolate the desired product.

Suzuki Coupling

The Suzuki coupling reaction offers a versatile method for creating a carbon-carbon bond between an adamantyl-substituted boronic acid or ester and a methoxyphenyl halide. This approach is particularly valuable in the synthesis of complex molecules like Adapalene.

Application Note: Adapalene, a third-generation retinoid, is synthesized via a key Suzuki coupling step between 6-bromo-2-naphthoic acid and a boronic acid derivative, ultimately leading to the 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid structure.[5] This highlights the utility of palladium-catalyzed cross-coupling reactions in constructing the core methoxyphenyl adamantane framework.

Functionalization of the Adamantane Cage

Once the methoxyphenyl adamantane scaffold is synthesized, the adamantane cage itself can be further functionalized. This allows for the introduction of various pharmacophores and the fine-tuning of the molecule's properties.

Radical-Mediated C-H Functionalization

Direct C-H functionalization of the adamantane cage offers an efficient way to introduce new functional groups, avoiding the need for pre-functionalized starting materials.[1][2] Radical-mediated reactions are particularly effective for activating the strong C-H bonds of the adamantane cage.[1]

Application Note: A photocatalytic method using a highly oxidizing acridinium photocatalyst can be employed to generate oxygen-centered phosphate radicals. These radicals are capable of abstracting a hydrogen atom from the adamantane cage, which can then react with a radical acceptor. This methodology has been successfully applied to an aryl-adamantyl Adapalene precursor, resulting in the formation of a ketone product at a bridgehead position.[1]

Experimental Protocol: Photocatalytic C-H Functionalization of an Adapalene Precursor [1]

  • In a reaction vessel, combine the aryl-adamantyl Adapalene precursor (1 equivalent), 3-butenone (as the radical acceptor), and the acridinium photocatalyst in a suitable solvent.

  • Irradiate the mixture with visible light while stirring.

  • Monitor the reaction progress by thin-layer chromatography or LC-MS.

  • Upon completion, quench the reaction and purify the product using column chromatography.

Multi-Directional Functionalization

For applications requiring multiple functional groups appended to the adamantane core, multi-directional synthesis provides a powerful strategy. This approach involves the simultaneous functionalization of multiple bridgehead positions.

Application Note: Adamantane derivatives bearing hydroxyl or other functional groups at the bridgehead positions can serve as starting points for four-directional syntheses.[6] For instance, 1,3,5,7-adamantanetetramethanol can be converted into adamantanes functionalized with four identical residues. While not yet demonstrated on a methoxyphenyl adamantane, this strategy could be adapted to introduce multiple pharmacophores, creating multivalent ligands for biological targets.

Quantitative Data Summary

Reaction TypeStarting MaterialReagentsProductYield (%)Reference
Friedel-Crafts Alkylation1-Adamantanol, 4-BromophenolH₂SO₄, CH₂Cl₂2-(1-Adamantyl)-4-bromophenol~70% (major product)[3]
Methylation2-(1-Adamantyl)-4-bromophenolDimethyl sulfate1-Bromo-2-(1-adamantyl)-4-methoxybenzene95%[4]
Radical C-H FunctionalizationAryl-adamantyl Adapalene precursorAcridinium photocatalyst, 3-butenoneKetone derivative45%[1]
Four-Directional Synthesis1-AdamantanemethanolCharette cyclopropanation reagentsAdamantane with (2R,1S)-2-formyl-1-cyclopropyl residue-[6]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Synthesis of Methoxyphenyl Adamantane via Friedel-Crafts Alkylation and Subsequent Functionalization

G cluster_0 Synthesis of Methoxyphenyl Adamantane Core cluster_1 Functionalization of Adamantane Cage 1-Adamantanol 1-Adamantanol Friedel-Crafts Alkylation Friedel-Crafts Alkylation 1-Adamantanol->Friedel-Crafts Alkylation 4-Bromophenol 4-Bromophenol 4-Bromophenol->Friedel-Crafts Alkylation 2-(1-Adamantyl)-4-bromophenol 2-(1-Adamantyl)-4-bromophenol Friedel-Crafts Alkylation->2-(1-Adamantyl)-4-bromophenol Methylation Methylation 2-(1-Adamantyl)-4-bromophenol->Methylation Methoxyphenyl Adamantane Scaffold Methoxyphenyl Adamantane Scaffold Methylation->Methoxyphenyl Adamantane Scaffold Radical C-H Functionalization Radical C-H Functionalization Functionalized Methoxyphenyl Adamantane Functionalized Methoxyphenyl Adamantane Radical C-H Functionalization->Functionalized Methoxyphenyl Adamantane Methoxyphenyl Adamantane Scaffold_clone Methoxyphenyl Adamantane Scaffold Methoxyphenyl Adamantane Scaffold_clone->Radical C-H Functionalization

Caption: General workflow for the synthesis and functionalization of methoxyphenyl adamantanes.

Signaling Pathway: Potential Mechanism of Action for Adapalene

Adapalene, a notable methoxyphenyl adamantane derivative, functions as a selective retinoic acid receptor (RAR) agonist, with a preference for RARβ and RARγ subtypes.[5] Retinoid receptors are nuclear receptors that, upon ligand binding, form heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression underlies the therapeutic effects of retinoids in conditions like acne, where they influence cellular differentiation, proliferation, and inflammation.

G cluster_0 Cellular Uptake and Binding cluster_1 Gene Transcription Regulation Adapalene Adapalene (Methoxyphenyl Adamantane) CRABP Cellular Retinoic Acid Binding Protein Adapalene->CRABP Binds RAR Retinoic Acid Receptor (RARβ/γ) CRABP->RAR Translocates to Nucleus and Transfers Ligand RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerization RAR_RXR RAR-RXR Heterodimer RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE Binds Gene Target Genes RARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Cellular_Response Cellular Response (e.g., ↓ Proliferation, ↓ Inflammation) Proteins->Cellular_Response Leads to

Caption: Simplified signaling pathway of Adapalene via retinoic acid receptors.

Conclusion

The functionalization of the adamantane cage in methoxyphenyl adamantanes provides a versatile platform for the development of novel molecules with significant potential in medicinal chemistry and materials science. The methodologies outlined in these application notes, from the initial synthesis of the core scaffold to the targeted functionalization of the adamantane cage, offer a roadmap for researchers to explore the vast chemical space of these promising compounds. Further research into diverse functionalization reactions and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials.

References

Application Notes and Protocols for the Derivatization of 1-(5-Bromo-2-methoxyphenyl)adamantane in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1-(5-Bromo-2-methoxyphenyl)adamantane, a key intermediate in the synthesis of pharmacologically active compounds. The bulky, lipophilic adamantane cage, combined with the synthetically versatile bromophenyl group, makes this molecule a valuable scaffold for drug discovery programs.

Introduction

The adamantane moiety is a well-established pharmacophore that can improve the therapeutic profile of drug candidates by enhancing their lipophilicity, metabolic stability, and target-binding affinity. This compound serves as a strategic starting material, with the bromine atom providing a reactive handle for various cross-coupling reactions, enabling the introduction of diverse chemical functionalities. This document focuses on the derivatization of this scaffold for the synthesis of Retinoic Acid Receptor (RAR) agonists, exemplified by the preparation of Adapalene.

Derivatization Strategies

The primary route for derivatizing this compound involves leveraging the carbon-bromine bond for metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, significantly expanding the chemical space accessible from this starting material.

Key Derivatization Reactions:
  • Negishi Coupling: Formation of an organozinc reagent from the aryl bromide, which is then coupled with another aryl halide in the presence of a nickel or palladium catalyst. This is a key step in the synthesis of Adapalene.[1][2]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form biaryl structures. While a common strategy, the Negishi coupling is the documented method for the Adapalene synthesis from this starting material.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines, including heterocycles like piperazine.

Application Example: Synthesis of Adapalene

Adapalene is a third-generation synthetic retinoid that exhibits high specificity for Retinoic Acid Receptors (RARs), particularly subtypes RARβ and RARγ.[3] It is widely used in the topical treatment of acne vulgaris. The synthesis of Adapalene provides a concrete example of the derivatization of this compound.

The overall synthetic pathway involves a Negishi-type cross-coupling reaction. First, this compound is converted to its organozinc derivative, which is then coupled with methyl 6-bromo-2-naphthoate.[1]

Signaling Pathway of Adapalene

Adapalene modulates gene expression by binding to RARs, which are nuclear receptors. The Adapalene-RAR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of gene transcription. This ultimately results in the normalization of follicular epithelial cell differentiation, a key factor in the treatment of acne.

Adapalene_Signaling_Pathway cluster_cell Keratinocyte Adapalene Adapalene RAR RARβ/γ Adapalene->RAR Binds Complex Adapalene-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (on DNA) Complex->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates Cell_Differentiation Normalization of Cell Differentiation Gene_Transcription->Cell_Differentiation Leads to

Adapalene Signaling Pathway

Experimental Protocols

Protocol 1: Synthesis of Adapalene Methyl Ester via Negishi Coupling

This protocol outlines the conversion of this compound to the methyl ester of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.[1][4]

Workflow Diagram:

Negishi_Coupling_Workflow Start This compound + Mg turnings in THF Grignard Formation of Grignard Reagent (Heat to initiate) Start->Grignard Organozinc Transmetalation with ZnCl₂ Grignard->Organozinc Coupling Negishi Coupling with Methyl 6-bromo-2-naphthoate (NiCl₂/DPPE catalyst) Organozinc->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Adapalene Methyl Ester Purification->Product

Negishi Coupling Workflow

Materials:

  • This compound

  • Magnesium granules

  • Tetrahydrofuran (THF), anhydrous

  • 1,2-Dibromoethane (for initiation)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Methyl 6-bromo-2-naphthoate

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂/DPPE complex)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried, nitrogen-purged reaction vessel, add magnesium granules (1.54 x 10⁻¹ mol) and anhydrous THF (90 mL).[1]

  • Add a small amount of this compound (3.52 x 10⁻³ mol) to the vessel.[1]

  • Prepare a solution of the remaining this compound (1.13 x 10⁻¹ mol) in anhydrous THF (270 mL) and place it in an addition funnel.[1]

  • Gently heat the reaction mixture to approximately 45°C and add a small amount of 1,2-dibromoethane to initiate the Grignard reaction, as evidenced by bubbling and an increase in temperature.[4]

  • Slowly add the THF solution of this compound from the addition funnel, maintaining the reaction temperature between 50-55°C.[4]

  • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • In a separate vessel under nitrogen, prepare a solution of anhydrous ZnCl₂ in THF and add it to the freshly prepared Grignard reagent to form the organozinc derivative.

  • To this organozinc solution, add the NiCl₂/DPPE catalyst, followed by a solution of methyl 6-bromo-2-naphthoate in THF.[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield the Adapalene methyl ester.

Quantitative Data:

Starting MaterialProductCoupling PartnerCatalystYieldReference
This compoundAdapalene Methyl EsterMethyl 6-bromo-2-naphthoateNiCl₂(DPPE)~78% (after recrystallization)[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the C-N cross-coupling of this compound with various amines. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., piperazine, morpholine) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Add this compound, the amine, and the base.

  • Seal the flask and evacuate and backfill with nitrogen or argon (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring (typically 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The following table provides representative conditions for Buchwald-Hartwig amination on a similar bromo-aryl substrate. These should serve as a good starting point for optimization.

Aryl Bromide SubstrateAmineCatalyst/LigandBaseSolventYield
5-Bromo-2-chloro-4-methoxypyrimidineAnilinePd₂(dba)₃ / XPhosNaOtBuTolueneHigh (qualitative)
5-Bromo-2-chloro-4-methoxypyrimidineMorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneHigh (qualitative)

Data is representative and based on analogous systems. Optimization for this compound is required.

References

Application Notes and Protocols for Heck-Type Coupling Reactions with 1-Bromoadamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Heck-type coupling reactions with 1-bromoadamantane and its derivatives. The unique steric and electronic properties of the adamantyl cage, particularly the bridgehead position of the bromide, present distinct challenges compared to standard Heck couplings. This document outlines a successful methodology, summarizes key data, and offers insights into the reaction mechanism.

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] It typically involves the coupling of an unsaturated halide with an alkene.[1] While the reaction is well-established for aryl and vinyl halides, its application to alkyl halides is often hampered by the propensity of the intermediate alkylpalladium complex to undergo rapid β-hydride elimination.[3]

1-Bromoadamantane is a unique substrate for Heck-type reactions. As a tertiary alkyl bromide at a bridgehead position, the formation of an alkene via β-hydride elimination from the adamantylpalladium intermediate is geometrically disfavored.[3] This property, in principle, allows for the desired coupling with alkenes to occur. However, standard Heck reaction conditions are often ineffective, necessitating specific catalytic systems and reaction parameters to achieve successful coupling.[3]

This document details a proven method for the coupling of 1-bromoadamantane with styrenes, providing researchers with the necessary information to apply this reaction in their synthetic endeavors, particularly in the development of novel adamantane-containing compounds for pharmaceutical and materials science applications.

Data Presentation

The following table summarizes the quantitative data for the palladium-catalyzed coupling of 1-bromoadamantane with various alkenes. The data is based on the findings of de Meijere and von Zezschwitz, who identified a successful set of reaction conditions after finding that classical Heck and Jeffery conditions were ineffective.[3]

Table 1: Heck-Type Coupling of 1-Bromoadamantane with Alkenes [3]

EntryAlkene PartnerProductYield (%)
1Styrene(E)-1-Styryladamantane41
24-Methylstyrene(E)-1-(4-Methylstyryl)adamantane37
34-(Nonyloxy)styreneNo coupling product0
4AcrylamideNo coupling product0
5Methyl acrylateNo coupling product0

Reaction Conditions: 1-Bromoadamantane, alkene, 10 mol% Pd/C, DMF, 120 °C.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.

  • Anhydrous solvents are recommended to ensure optimal reaction conditions.

  • Standard air-free techniques, such as Schlenk lines or gloveboxes, should be utilized for handling reagents and setting up the reaction.

Protocol: General Procedure for the Heck-Type Coupling of 1-Bromoadamantane with Styrenes [3]

Materials:

  • 1-Bromoadamantane

  • Styrene or substituted styrene

  • Palladium on activated carbon (Pd/C, 10 wt%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoadamantane (1.0 eq).

  • Add the styrene derivative (1.2 - 1.5 eq).

  • Under a positive flow of inert gas, add palladium on carbon (10 mol%).

  • Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to 1-bromoadamantane).

  • Thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-1-styryladamantane derivative.

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Heck-type reaction of 1-bromoadamantane.

G cluster_workflow Experimental Workflow prep Preparation (Add 1-Bromoadamantane, Styrene, Pd/C, DMF to Schlenk flask) degas Degassing (3x Vacuum/Inert Gas cycles) prep->degas reaction Reaction (Heat to 120°C with stirring) degas->reaction workup Workup (Cool, Dilute, Filter) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product ((E)-1-Styryladamantane) purify->product

Caption: Experimental workflow for the Heck-type coupling.

G cluster_mechanism Proposed Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ad-Br complex1 Ad-Pd(II)Br(L_n) oa->complex1 coord Alkene Coordination complex1->coord Styrene complex2 Ad-Pd(II)Br(L_n)(Alkene) coord->complex2 mi Migratory Insertion complex2->mi complex3 R-Pd(II)Br(L_n) mi->complex3 be β-Hydride Elimination complex3->be complex4 H-Pd(II)Br(L_n)(Product) be->complex4 re Reductive Elimination complex4->re Base product Product Release complex4->product re->pd0 -HBr

Caption: Proposed mechanism for the Heck-type coupling.

Discussion

The successful coupling of 1-bromoadamantane with styrenes using a heterogeneous Pd/C catalyst in DMF at elevated temperatures highlights a specific set of conditions necessary for this challenging transformation.[3] The inability to achieve this coupling under more conventional Heck conditions suggests that the oxidative addition of the tertiary, bridgehead bromide to the palladium(0) center is a critical and likely rate-limiting step.

The reaction's success is confined to donor-substituted styrenes, while electron-deficient alkenes like acrylamide and methyl acrylate failed to yield any product.[3] This substrate limitation suggests that the electronic nature of the alkene plays a crucial role in the migratory insertion step.

The mechanism is believed to follow a standard Heck catalytic cycle:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 1-bromoadamantane.

  • Alkene Coordination and Migratory Insertion: The styrene coordinates to the adamantylpalladium(II) complex, followed by insertion of the alkene into the Ad-Pd bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) species.

  • Reductive Elimination: The base assists in the elimination of HBr, regenerating the active Pd(0) catalyst.[2]

The exclusive formation of the (E)-isomer is a characteristic feature of the Heck reaction, resulting from the syn-addition and subsequent syn-β-hydride elimination steps.[3] The unique challenge with 1-bromoadamantane lies in the oxidative addition step, which is overcome by the specific conditions reported herein. These protocols and data provide a valuable starting point for researchers looking to incorporate the adamantyl moiety into various molecular scaffolds via C-C bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-methoxyphenyl)adamantane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts reaction of 4-bromoanisole and 1-adamantanol is giving a low yield. What are the potential causes and solutions?

Low yields in this direct adamantylation are often traced to several factors:

  • Insufficient Catalyst Activity: The reaction is typically catalyzed by a strong protic acid like sulfuric acid or a Lewis acid.[1][2] Ensure the acid used is concentrated and not hydrated. For Lewis acids, ensure they are anhydrous and handled under an inert atmosphere.

  • Suboptimal Reaction Temperature: The reaction is generally run at ambient temperature.[1] Significant deviations could either slow the reaction down or lead to unwanted side products.

  • Poor Solubility of Reactants: While dichloromethane is a common solvent, ensuring both 1-adamantanol and 4-bromoanisole are fully dissolved before the addition of the catalyst is crucial for a homogeneous reaction mixture.[1]

  • Formation of Side Products: Over-alkylation or isomerization can occur, though the bulky nature of the adamantyl group often minimizes this. However, prolonged reaction times or excessive catalyst loading can promote side reactions.

Troubleshooting Steps:

  • Verify Catalyst Quality: Use fresh, anhydrous sulfuric acid or a high-purity Lewis acid.

  • Control Temperature: Maintain the reaction at the recommended temperature (e.g., 20°C) using a water bath if necessary.[1]

  • Ensure Homogeneity: Confirm complete dissolution of starting materials before catalyst addition.

  • Optimize Reaction Time: Monitor the reaction progress using TLC or GC-MS to avoid prolonged reaction times that could lead to side product formation.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired this compound?

The formation of isomers or multiple alkylation products is a known challenge in Friedel-Crafts reactions. The methoxy group in 4-bromoanisole is an ortho-, para-director. Since the para position is blocked by the bromine atom, the adamantylation should primarily occur at the ortho position.

Potential Causes for Low Selectivity:

  • Isomerization of the Adamantyl Cation: While the 1-adamantyl cation is tertiary and relatively stable, under harsh conditions, rearrangement to the 2-adamantyl cation could occur, leading to different isomers, although this is less common.[3][4]

  • Reaction with the Methoxy Group: Strong acids can potentially demethylate the anisole, leading to phenolic byproducts which can also undergo alkylation.

Strategies to Improve Selectivity:

  • Milder Catalysts: Consider using milder Lewis acids like InBr₃ or InCl₃, which have been shown to be effective in adamantylation reactions with reduced side reactions.[5][6]

  • Two-Step Synthesis: A more selective route involves the initial Friedel-Crafts alkylation of 4-bromophenol to form 2-(1-adamantyl)-4-bromophenol, followed by methylation of the hydroxyl group. This approach directs the adamantylation to the position ortho to the hydroxyl group and avoids potential issues with the methoxy group during the alkylation step. A high yield of 94% has been reported for the methylation step.[1][7]

Q3: The purification of this compound is proving difficult. What are the recommended procedures?

Purification can be challenging due to the non-polar nature of the product and potential side products with similar polarities.

Recommended Purification Protocol:

  • Work-up: After the reaction, the mixture is typically quenched with water and the organic layer is separated. Washing with a saturated sodium bicarbonate solution can help neutralize any remaining acid.[5]

  • Filtration/Crystallization: In some protocols, the product precipitates from the reaction mixture upon addition of a non-polar solvent like hexane, and can be collected by filtration.[1]

  • Column Chromatography: For high purity, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane is a common eluent system.[1][5] The progress of the separation can be monitored by TLC.

Q4: What is the alternative two-step synthesis method, and what are its advantages?

The two-step synthesis offers better control and potentially higher overall yields.

Workflow:

  • Adamantylation of 4-bromophenol: React 4-bromophenol with an adamantyl source (e.g., 1-adamantanol) in the presence of an acid catalyst to form 2-(1-adamantyl)-4-bromophenol.

  • Methylation: The resulting phenol is then methylated using an agent like iodomethane or dimethyl sulfate in the presence of a base like potassium carbonate.[1][7]

Advantages:

  • Higher Regioselectivity: The hydroxyl group of 4-bromophenol strongly directs the bulky adamantyl group to the ortho position.

  • Milder Conditions for Methylation: The subsequent methylation step is typically a high-yielding reaction that proceeds under mild conditions.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data from reported synthesis protocols.

Table 1: One-Step Friedel-Crafts Adamantylation of 4-Bromoanisole

Adamantane SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1-AdamantanolH₂SO₄CH₂Cl₂202075[1]
1-AcetoxyadamantaneH₂SO₄n-heptane2024Not specified[8]

Table 2: Two-Step Synthesis via 2-(1-Adamantyl)-4-bromophenol

StepReactantsReagentsSolventTemperatureTime (h)Yield (%)Reference
Methylation 2-(1-Adamantyl)-4-bromophenol, IodomethaneK₂CO₃DMFRoom Temp.294[1][7]

Experimental Protocols

Protocol 1: One-Step Friedel-Crafts Adamantylation of 4-Bromoanisole [1]

  • Dissolve 1-adamantanol (200 mmol) and 4-bromoanisole (200 mmol) in 130 mL of dichloromethane (CH₂Cl₂).

  • Slowly add concentrated sulfuric acid (H₂SO₄) (11 mL) dropwise to the solution.

  • Stir the resulting light pink solution at ambient temperature for 20 hours.

  • Decant the solvent.

  • Add water (100 mL) and hexane (100 mL) to the residue.

  • Filter the solid, wash with hexane, and dry to obtain the product.

  • The supernatant can be diluted with hexane, washed with water and brine, dried over MgSO₄, and filtered through a silica gel pad to recover more product.

Protocol 2: Two-Step Synthesis - Methylation of 2-(1-Adamantyl)-4-bromophenol [1][7]

  • To a stirred mixture of anhydrous N,N-dimethylformamide (DMF) (5 ml), add 2-(1-adamantyl)-4-bromophenol (1.62 mmol) and anhydrous potassium carbonate (2.42 mmol).

  • Add iodomethane (1 ml) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, dilute the mixture with 100 ml of distilled water.

  • Extract the aqueous layer with ethyl acetate (100 ml).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and filter.

  • Pass the filtrate through a silica gel column to remove impurities.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis A1 4-Bromoanisole C1 Friedel-Crafts Alkylation A1->C1 B1 1-Adamantanol B1->C1 D1 This compound C1->D1 H₂SO₄, CH₂Cl₂ A2 4-Bromophenol C2 Friedel-Crafts Alkylation A2->C2 B2 1-Adamantanol B2->C2 D2 2-(1-Adamantyl)-4-bromophenol C2->D2 Acid Catalyst E2 Methylation D2->E2 CH₃I, K₂CO₃ F2 This compound E2->F2

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Check Catalyst (Anhydrous?) Start->Q1 Q2 Verify Reaction Conditions (Temp, Time) Q1->Q2 Yes Sol1 Use Fresh/ Anhydrous Catalyst Q1->Sol1 No Q3 Analyze for Side Products (TLC/GC-MS) Q2->Q3 Yes Sol2 Optimize Temp & Reaction Time Q2->Sol2 No Sol3 Consider Milder Catalyst (e.g., InBr₃) Q3->Sol3 Isomers Present Sol4 Switch to Two-Step Synthesis Q3->Sol4 Complex Mixture End Improved Yield/ Purity Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 1-(5-Bromo-2-methoxyphenyl)adamantane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(5-Bromo-2-methoxyphenyl)adamantane using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (230-400 mesh) is the standard and most effective stationary phase. Its polarity is well-suited for separating the target compound from common impurities generated during its synthesis.

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like dichloromethane or ethyl acetate. Based on related procedures, a mixture of heptane and dichloromethane is a promising system.[1] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired product to ensure good separation on the column.

Q3: What are the common impurities I need to separate from this compound?

A3: Common impurities can include unreacted starting materials such as 1-adamantanol and 4-bromoanisole.[2] Other potential impurities could be positional isomers or di-adamantylated byproducts, depending on the synthetic route.

Q4: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?

A4: If your compound is not moving, it indicates the eluent is not polar enough. You can gradually increase the proportion of the more polar solvent in your mobile phase mixture. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, consider a more polar solvent system altogether, such as dichloromethane/methanol, but use the methanol in small increments (1-5%).

Q5: The separation between my product and an impurity is very poor on the TLC plate. How can I improve it?

A5: To improve a poor separation, you can try a less polar solvent system, which will generally increase the retention of all compounds and may enhance the separation. Alternatively, trying a different solvent system with different selectivity, for example, substituting ethyl acetate with dichloromethane or methyl tert-butyl ether, can sometimes resolve co-eluting spots.

Q6: What is a typical yield for this compound after column chromatography?

A6: In a documented synthesis, the crude product was filtered through a silica gel column, resulting in a 94% yield of the purified product.[2] However, yields can vary depending on the initial purity of the crude material and the optimization of the chromatographic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Purified Product - The compound is highly retained on the column. - The product is co-eluting with an impurity. - The compound is degrading on the silica gel.- Gradually increase the polarity of the mobile phase to ensure all the product is eluted. - Optimize the mobile phase using TLC to achieve better separation. Consider using a gradient elution. - Check the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.
Product Elutes with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the eluent. Use a higher proportion of the non-polar solvent (e.g., hexane or heptane).
Broad or Tailing Peaks - The column was not packed properly. - The sample was overloaded. - The compound has poor solubility in the mobile phase.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use a higher ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). - Ensure the crude product is fully dissolved in a minimum amount of solvent before loading onto the column.
Cracks or Bubbles in the Silica Bed - The column ran dry. - Heat was generated during packing or elution.- Always keep the silica gel bed covered with the mobile phase. - Pack the column slowly and allow any heat to dissipate. For exothermic solvent mixing, pre-mix the eluent.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or Heptane (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. TLC Analysis:

  • Dissolve a small amount of the crude product in dichloromethane.

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems to find the optimal mobile phase. A good starting point is a 7:3 mixture of heptane and dichloromethane.

  • The ideal solvent system should give the product an Rf value of ~0.3.

3. Column Preparation:

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 7:3 heptane:dichloromethane).

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica gel bed is uniform and free of air bubbles.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed.

  • Drain the solvent until it is level with the top of the sand.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb completely into the silica bed.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions.

  • Monitor the elution process by performing TLC analysis on the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.[2]

Quantitative Data Summary

Parameter Value / Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for this type of compound.
Mobile Phase (Example) 70% Heptane, 30% DichloromethaneA good starting point for elution.[1]
Optimal Rf Value 0.25 - 0.35For best separation.
Silica to Sample Ratio 50:1 to 100:1 (by weight)Higher ratio for difficult separations.
Reported Yield ~94%After filtration through a silica gel column.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Eluent) packing Column Packing (Silica Gel Slurry) tlc->packing Select Eluent loading Sample Loading (Dissolved Crude Product) packing->loading elution Elution (Add Mobile Phase) loading->elution collection Fraction Collection elution->collection frac_tlc Fraction TLC collection->frac_tlc Monitor combine Combine Pure Fractions frac_tlc->combine Identify evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_rf cluster_streaking start Poor Separation? rf_check Check Product Rf on TLC start->rf_check rf_high Rf > 0.4? rf_check->rf_high Yes rf_low Rf < 0.2? rf_check->rf_low No, but... decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity Yes streaking_check Streaking or Tailing? rf_high->streaking_check No increase_polarity Increase Eluent Polarity rf_low->increase_polarity Yes rf_low->streaking_check No overload Overloaded Sample? streaking_check->overload Yes reduce_load Reduce Sample Load overload->reduce_load Yes check_solubility Check Solubility overload->check_solubility No

Caption: Troubleshooting decision tree for column chromatography purification.

References

Side product formation in the synthesis of 1-(5-Bromo-2-methoxyphenyl)adamantane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromo-2-methoxyphenyl)adamantane. The following information is designed to help identify and resolve common issues related to side product formation during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts alkylation of 4-bromoanisole with 1-adamantanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, in a suitable solvent like dichloromethane.[1] An alternative, though less common, route is the methylation of 2-(1-adamantyl)-4-bromophenol.[2]

Q2: What are the primary side products I should be aware of during the Friedel-Crafts synthesis?

A2: The main side products of concern are:

  • Polyalkylated products: Primarily di-adamantylated bromoanisole, which arises from the further alkylation of the desired product.

  • Demethylated product: 2-(1-adamantyl)-4-bromophenol, formed by the cleavage of the methyl ether under strong acidic conditions.

  • Isomeric products: Alkylation at other positions on the 4-bromoanisole ring is possible, though generally sterically hindered.

  • Impurities from starting materials: Contaminants in the starting 4-bromoanisole, such as 2,4-dibromoanisole, can lead to corresponding side products.

Q3: How can I detect the presence of these side products?

A3: A combination of analytical techniques is recommended for accurate detection and quantification:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and preliminary identification of major components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile components of the reaction mixture, including the desired product and various side products.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the definitive identification of the product and any isolated impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the reaction mixture and final product purity.

Q4: What are the general purification strategies for removing these side products?

A4: The primary methods for purifying crude this compound are:

  • Recrystallization: An effective technique for removing minor impurities, particularly if the desired product is a solid. Methanol or ethanol are often suitable solvents.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from side products with different polarities.[1][2] A common eluent system is a mixture of hexane and ethyl acetate.[1]

Troubleshooting Guides

Issue 1: Presence of a Higher Molecular Weight Impurity, Likely a Di-adamantylated Side Product

Symptoms:

  • A spot with lower Rf than the product on TLC.

  • A peak with a higher mass-to-charge ratio in the GC-MS analysis, corresponding to the addition of another adamantyl group.

Root Cause: Polyalkylation is a common side reaction in Friedel-Crafts alkylation. The adamantyl group is an activating group, making the product, this compound, more susceptible to further alkylation than the starting 4-bromoanisole.

Troubleshooting Workflow:

start High Level of Di-adamantylated Product Detected check_ratio Review Reactant Molar Ratio (4-bromoanisole : 1-adamantanol) start->check_ratio increase_anisole Increase Molar Ratio of 4-bromoanisole to 1-adamantanol (e.g., 2:1 or higher) check_ratio->increase_anisole Ratio < 2:1 check_temp Evaluate Reaction Temperature check_ratio->check_temp Ratio ≥ 2:1 increase_anisole->check_temp lower_temp Lower Reaction Temperature (e.g., to 0-5 °C) check_temp->lower_temp > Room Temp. check_catalyst Assess Catalyst Concentration check_temp->check_catalyst ≤ Room Temp. lower_temp->check_catalyst reduce_catalyst Reduce Catalyst Concentration check_catalyst->reduce_catalyst High purify Purify via Column Chromatography check_catalyst->purify Optimal reduce_catalyst->purify end Mono-adamantylated Product Maximized purify->end

Troubleshooting Polyalkylation

Data on Mitigating Polyalkylation:

ParameterConditionExpected Outcome on Polyalkylation
Molar Ratio High excess of 4-bromoanisole to 1-adamantanol (e.g., ≥ 2:1)Significantly reduces di-adamantylation
Temperature Lowering reaction temperature (e.g., 0-5 °C)Decreases the rate of the second alkylation
Catalyst Using a milder Lewis acid or lower concentration of strong acidReduces the overall reactivity, disfavoring polyalkylation
Issue 2: Presence of a More Polar Impurity, Likely the Demethylated Product

Symptoms:

  • A more polar spot (lower Rf) on TLC that may streak.

  • A peak in the GC-MS corresponding to the molecular weight of 2-(1-adamantyl)-4-bromophenol.

Root Cause: Strong acid catalysts, particularly at elevated temperatures, can cleave the methyl ether of the anisole ring, leading to the formation of the corresponding phenol.

Troubleshooting Workflow:

start Significant Demethylation Observed check_temp Review Reaction Temperature and Duration start->check_temp reduce_temp_time Lower Reaction Temperature and/or Reduce Reaction Time check_temp->reduce_temp_time High Temp / Long Duration check_acid Evaluate Acid Catalyst check_temp->check_acid Moderate reduce_temp_time->check_acid milder_acid Consider a Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) check_acid->milder_acid Strong Brønsted Acid alt_route Alternative Synthesis: Methylate 2-(1-adamantyl)-4-bromophenol check_acid->alt_route Demethylation Persists end Demethylation Minimized milder_acid->end alt_route->end

Troubleshooting Demethylation

Data on Mitigating Demethylation:

ParameterConditionExpected Outcome on Demethylation
Temperature Maintain at or below room temperatureSignificantly reduces the rate of ether cleavage
Reaction Time Monitor reaction closely and quench upon completionMinimizes prolonged exposure to acidic conditions
Catalyst Use the minimum effective amount of strong acid or a milder Lewis acidLess harsh conditions disfavor demethylation

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

  • 4-bromoanisole

  • 1-adamantanol

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromoanisole (e.g., 2.0 equivalents) and 1-adamantanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (e.g., 1.1 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture over ice water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]

Signaling Pathway of Side Product Formation:

cluster_0 Reaction Conditions cluster_1 Reaction Pathways Reactants 4-Bromoanisole + 1-Adamantanol + Strong Acid (H₂SO₄) Desired Desired Product: This compound Reactants->Desired Friedel-Crafts Alkylation Demethyl Side Product: 2-(1-Adamantyl)-4-bromophenol Reactants->Demethyl Demethylation (Strong Acid/Heat) Poly Side Product: Di-adamantylated Bromoanisole Desired->Poly Further Alkylation (Product is activated)

Pathways to Product and Side Products

References

Technical Support Center: Optimizing Suzuki Coupling with Sterically Hindered Adamantyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with sterically demanding adamantyl bromides.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.

Q1: My Suzuki coupling reaction with 1-adamantyl bromide is resulting in a low yield or failing completely. What are the most likely causes?

A1: Low yields with sterically hindered substrates like adamantyl bromides are typically traced back to two critical steps in the catalytic cycle being kinetically disfavored.

  • Inefficient Oxidative Addition: The significant steric bulk of the adamantyl group can physically block the palladium catalyst from accessing the carbon-bromine bond, which is the necessary first step of the cycle.[1]

  • Difficult Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the catalyst, is also impeded. The steric congestion around the palladium center makes it difficult for the adamantyl group and the boronic acid partner to come together.[1]

  • Catalyst Decomposition: Higher temperatures are often required to overcome the energy barriers associated with hindered substrates, but this can also lead to catalyst decomposition over the course of the reaction.

Solutions:

  • Switch to a Specialized Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] Utilize bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).

    • Bulky Phosphines: Ligands such as Butyldi-1-adamantylphosphine or biaryl phosphines (e.g., SPhos, XPhos) are designed to accelerate the key steps for hindered substrates.[2][3] The bulk facilitates reductive elimination, while their electron-donating nature promotes oxidative addition.[4]

    • N-Heterocyclic Carbenes (NHCs): Palladium complexes with NHC ligands have shown high efficiency for coupling sterically hindered substrates, often providing excellent yields under mild conditions with low catalyst loadings.[5][6]

  • Increase Reaction Temperature: These reactions often require more thermal energy. If the reaction is sluggish at 80 °C, consider cautiously increasing the temperature to 100-120 °C. Microwave irradiation can also be highly effective for rapidly reaching and maintaining higher temperatures.[5][6]

  • Optimize the Base and Solvent: Use a strong, non-coordinating base like potassium tert-butoxide (t-BuOK) or potassium phosphate (K₃PO₄).[5][7] Pair it with an anhydrous, aprotic solvent such as dioxane or toluene.[5][7]

Q2: I'm observing a significant amount of a dehalogenated adamantane byproduct. How can I minimize this side reaction?

A2: Dehalogenation occurs when the aryl halide is converted to an arene (Ar-H instead of Ar-Ar'). This happens when the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture (like an amine base or alcohol solvent) followed by reductive elimination.[4]

Solutions:

  • Avoid Protic Solvents: Ensure your solvent is anhydrous. If using a solvent like THF, ensure it is freshly distilled and dry.

  • Choose Your Base Carefully: Avoid amine-based bases. Inorganic bases like K₃PO₄, Cs₂CO₃, or t-BuOK are generally preferred.

  • Use High-Purity Reagents: Impurities can sometimes act as hydride sources. Ensure all reagents, including the adamantyl bromide and boronic acid, are of high purity.

Q3: My starting boronic acid appears to be degrading during the reaction. What is happening and how can I prevent it?

A3: This side reaction is likely protodeboronation, where the carbon-boron bond of your coupling partner is cleaved, replacing it with a carbon-hydrogen bond.[1] This is a common issue, especially under harsh basic conditions or in the presence of water.

Solutions:

  • Use Milder Bases: If possible, switch from a very strong base like t-BuOK to a milder one such as K₂CO₃ or Cs₂CO₃.[1]

  • Employ Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents to minimize the presence of water, which facilitates protodeboronation.[8]

  • Switch to a More Stable Boron Reagent: Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborate salts are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[8][9] They often release the boronic acid slowly in situ under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are adamantyl bromides considered challenging substrates for Suzuki coupling?

A1: The primary challenge is extreme steric hindrance. The adamantyl group is a bulky, three-dimensional cage-like structure. This bulkiness creates significant steric repulsion, which hinders both the initial oxidative addition of the palladium catalyst to the C-Br bond and the final reductive elimination step to form the desired C-C bond.[1] Overcoming these high activation energy barriers requires carefully optimized reaction conditions.

Q2: What is the most critical parameter to optimize for a successful coupling with adamantyl bromide?

A2: The choice of ligand is the most critical factor. While base, solvent, and temperature are all important, the ligand directly influences the geometry and electronic properties of the palladium catalyst. For sterically demanding substrates, a ligand that is both bulky and electron-rich is essential to promote the otherwise difficult oxidative addition and reductive elimination steps.[2][4]

Q3: Can I use 1-adamantyl chloride instead of 1-adamantyl bromide?

A3: Yes, but it is significantly more challenging. The C-Cl bond is much stronger and less reactive than the C-Br bond, making the initial oxidative addition step even more difficult.[10] To couple adamantyl chlorides, you will need a highly active catalyst system, typically involving very electron-rich NHC or phosphine ligands, and potentially higher reaction temperatures or catalyst loadings.[11][12]

Q4: Are there specific palladium precatalysts that are recommended?

A4: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with a suitable ligand, pre-formed catalysts (precatalysts) often offer better performance and reproducibility. Look for palladacycle precatalysts or complexes that are specifically designed for activating challenging substrates, such as those incorporating bulky phosphine ligands or NHCs.[4][7] For example, POPd-Ad and related complexes have been shown to be effective precatalysts for Suzuki reactions of unreactive aryl chlorides.[7]

Data Presentation

Table 1: Comparison of Optimized Catalyst Systems for Hindered Suzuki Couplings

Catalyst / Precatalyst Ligand Base Solvent Temperature (°C) Substrate Example Yield (%) Reference
Pd-NHC Complex 3a (0.5 mol%) Acenaphthoimidazolylidene t-BuOK Dioxane 80 2,6-Dimethylphenylboronic acid & 1-Bromo-2-nitrobenzene >99 [5]
POPd-Ad (2 mol%) Di(1-adamantyl)phosphinous acid KOtBu 1,4-Dioxane 95 Phenyl chloride & 4-Tolylboronic acid 99 (conversion) [7]
Pd₂(dba)₃ (1 mol%) Phospha-adamantane K₃PO₄ THF/H₂O Room Temp p-Bromobenzoic acid resin & Phenylboronic acid >95 [13]

| Pd(OAc)₂ (0.005 mol%) | Di(1-adamantyl)-n-butylphosphine | K₃PO₄ | Toluene | 100 | 4-Chlorotoluene & Phenylboronic acid | >98 |[14] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using a Pd-NHC Precatalyst

This protocol is adapted from methodologies found to be successful for sterically hindered substrates.[5][6]

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the adamantyl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., t-BuOK, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd-NHC precatalyst (0.1-1.0 mol%). Add the anhydrous solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Procedure using a Di(1-adamantyl)-based Phosphine Ligand Precatalyst

This protocol is based on optimized conditions for the POPd-Ad precatalyst.[7]

  • Preparation: To an oven-dried vial, add the POPd-Ad precatalyst (2 mol%), aryl chloride/bromide (1.0 equiv, e.g., 0.5 mmol), arylboronic acid (1.5 equiv), and potassium tert-butoxide (KOtBu, 3 equiv).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum and purge with argon.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) via syringe.

  • Reaction: Place the vial in a preheated heating block at 95 °C and stir for 0.5-2 hours.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1 to isolate and purify the final product.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Hindered Substrates) PdII_Complex R¹-Pd(II)L₂-X (trans-complex) Pd0->PdII_Complex + R¹-X Transmetal Transmetalation PdII_Complex2 R¹-Pd(II)L₂-R² PdII_Complex->PdII_Complex2 + [R²-B(OR)₂(OH)]⁻ PdII_Complex2->Pd0 - Product (R¹-R²) RedElim Reductive Elimination (Difficult for Hindered Substrates) product R¹-R² (Product) start R¹-X (Adamantyl-Br) boron R²-B(OR)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle highlighting the key steps.

Troubleshooting_Workflow Troubleshooting Workflow: Low Yield in Adamantyl Coupling start Start: Low Yield or No Reaction check_ligand Is the ligand bulky and an electron-rich phosphine or NHC? start->check_ligand change_ligand Action: Switch to SPhos, XPhos, Butyldi-1-adamantylphosphine, or an NHC catalyst. check_ligand->change_ligand No check_conditions Are the base and solvent appropriate? (e.g., t-BuOK/Dioxane) check_ligand->check_conditions Yes change_ligand->check_conditions change_conditions Action: Screen bases (K₃PO₄, Cs₂CO₃) and ensure anhydrous solvent (Toluene, Dioxane). check_conditions->change_conditions No check_temp Is the temperature high enough? (e.g., 80-110 °C) check_conditions->check_temp Yes change_conditions->check_temp increase_temp Action: Increase temperature. Consider microwave irradiation. check_temp->increase_temp No check_side_reactions Are dehalogenation or protodeboronation observed? check_temp->check_side_reactions Yes increase_temp->check_side_reactions address_side_reactions Action: Use anhydrous conditions. Switch to boronic ester/trifluoroborate. check_side_reactions->address_side_reactions Yes end Improved Yield check_side_reactions->end No address_side_reactions->end

Caption: A logical workflow for troubleshooting low-yielding reactions.

Caption: Interrelation of key components for a successful reaction.

References

Technical Support Center: Recrystallization of Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful recrystallization of adamantane and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My adamantane compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It typically happens when the saturated solution's temperature is above the melting point of the solute or if the solution is cooled too rapidly.[1][2]

  • Solution Steps:

    • Reheat the solution to completely redissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. Rapid cooling prevents molecules from properly aligning into a crystal lattice. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.[3]

    • Consider modifying the solvent system. Dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) until turbidity appears can be effective. Reheat until clear and then cool slowly.[3]

Q2: I've cooled my solution, but no crystals have formed. How can I induce crystallization?

A2: A lack of crystal formation means the solution is not sufficiently supersaturated.[3] This can be resolved through several induction techniques.

  • Troubleshooting Steps:

    • Induce Nucleation: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide sites for crystal growth to begin.[3][4]

    • Seeding: Add a single, small crystal of the pure adamantane compound to the solution. This provides a template for other crystals to grow upon.[3]

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent by gentle heating or using a rotary evaporator and then allow it to cool again.[1][3]

    • Anti-Solvent Addition: If your compound is highly soluble in the chosen solvent, you can add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the original solvent to clarify, and then cool.[3]

Q3: My yield of purified adamantane compound is very low. How can I improve it?

A3: Low recovery can result from several factors, most commonly using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[4][5]

  • Optimization Strategies:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.[4]

    • Maximize Precipitation: Cool the solution in an ice bath for an extended period (e.g., 30 minutes or more) after it has slowly reached room temperature to ensure maximum crystal formation.[5]

    • Re-evaluate Solvent Choice: The ideal solvent shows a large difference in solubility between hot and cold temperatures.[6] You may need to screen for a new solvent or use a mixed-solvent system to reduce solubility at colder temperatures.[5]

Q4: How do I choose the best solvent for my specific adamantane derivative?

A4: The principle of "like dissolves like" is key. Adamantane itself is nonpolar and hydrophobic, making it readily soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[7][8][9] The functional groups on your derivative will influence its polarity.

  • Solvent Selection Process:

    • Assess Polarity: The bulky, nonpolar adamantane cage often dominates solubility, favoring nonpolar and weakly polar solvents.[10] However, polar functional groups (like -OH on adamantane-1,4-diol or a ketone on adamantanone) will increase solubility in more polar solvents like alcohols or acetone.[3][10]

    • Perform a Small-Scale Test: Before committing your entire batch, test the solubility of a small amount of your crude material in a few different solvents in test tubes. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[6]

    • Consider Volatility: Adamantane and some of its derivatives can sublime (turn from a solid directly to a gas) even at room temperature.[7][] Using highly volatile solvents may require a condenser during the dissolution step to prevent solvent loss.

Data & Protocols

Solvent Selection Guide for Adamantane Derivatives

The following table provides guidance on solvent selection for recrystallizing adamantane-based compounds. Note that experimental verification is always recommended.

Derivative TypeRecommended SolventsComments
Unfunctionalized Adamantane Hexane, Cyclohexane, TolueneAdamantane is nonpolar and soluble in hydrocarbons.[7][8] Recrystallization from these solvents can be effective.
Adamantanone (Ketone) Isopropanol, Ethanol, Methanol, Ethyl Acetate, Acetone, Toluene, Hexane/HeptaneIsopropanol often provides a good balance of solubility for high recovery.[5] Highly soluble in methanol, ethanol, and acetone, which may lead to lower yields.[5] Hexane can be used as an anti-solvent.[5]
Adamantane-1,4-diol (Alcohol) Methanol, Ethanol, Acetone, Ethyl Acetate, Mixed Solvents (Methanol/Water)The hydroxyl groups increase polarity, making polar protic solvents good choices.[3] A mixed-solvent system is often effective for fine-tuning solubility.[3]
Adamantyl-Aromatics Cyclohexane, Dichloromethane/Hexane mixturesSpecific examples show purification via recrystallization from cyclohexane or column chromatography followed by solvent evaporation.[12]
Detailed Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general procedure for purifying an adamantane derivative (e.g., adamantanone) using a single solvent like isopropanol.

  • Dissolution: Place the crude adamantane compound in an Erlenmeyer flask. Add a minimum amount of the selected solvent and a boiling stick or magnetic stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[3][5]

  • Hot Filtration (if necessary): If insoluble impurities (like dust) or colored impurities (if using charcoal) are present, perform a hot gravity filtration quickly to remove them before the solution cools and crystallizes.[3][5]

  • Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals.[3][5]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.[3][5]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.[3]

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes in recrystallization.

G start_node Start: Crude Adamantane Compound process_node_1 Dissolve in minimum amount of hot solvent start_node->process_node_1 Select potential solvent process_node process_node decision_node decision_node result_node result_node fail_node fail_node decision_node_1 Insoluble impurities present? process_node_1->decision_node_1 process_node_2 Perform Hot Filtration decision_node_1->process_node_2 Yes process_node_3 Cool solution slowly to room temperature, then in ice bath decision_node_1->process_node_3 No process_node_2->process_node_3 process_node_4 Collect crystals via vacuum filtration process_node_3->process_node_4 process_node_5 Wash with ice-cold solvent process_node_4->process_node_5 result_node_1 Dry and obtain pure crystals process_node_5->result_node_1

Caption: Standard experimental workflow for single-solvent recrystallization.

G start_node Problem: No Crystals Form After Cooling decision_node_1 Is solution oversaturated? start_node->decision_node_1 Assess solution decision_node decision_node action_node action_node result_node result_node action_node_1 Evaporate some solvent and re-cool decision_node_1->action_node_1 No (Too dilute) action_node_2 Induce Nucleation decision_node_1->action_node_2 Yes (Supersaturated) result_node_1 Crystals Form action_node_1->result_node_1 action_node_3 1. Scratch inner surface of flask action_node_2->action_node_3 How? action_node_4 2. Add a seed crystal action_node_2->action_node_4 How? action_node_3->result_node_1 action_node_4->result_node_1

Caption: Troubleshooting logic for inducing crystallization.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Amination with Adamantyl Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed amination reactions involving adamantyl amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling sterically hindered amines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with 1-adamantylamine is resulting in low to no yield. What are the most common culprits?

A1: Low yields in the amination with bulky adamantyl amines often stem from a few critical factors:

  • Inadequate Ligand Selection: The extreme steric bulk of adamantyl amines necessitates the use of highly active and sterically demanding phosphine ligands. First-generation ligands like P(o-tolyl)₃ or even standard bidentate ligands like BINAP may not be effective.[1][2] Modern biaryl phosphine ligands are generally required.

  • Suboptimal Base Choice: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes lead to side reactions. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may offer better results with sensitive substrates, although they might require higher temperatures or longer reaction times.[3]

  • Poor Solvent Selection: The solvent plays a significant role in solubility and reaction rate. Aprotic solvents like toluene, dioxane, and THF are common choices. In some cases, the insolubility of reagents can hinder the reaction.

  • Low Reaction Temperature: Due to the steric hindrance of adamantyl amines, higher reaction temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.

  • Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Ensuring the reaction is performed under a strictly inert atmosphere (argon or nitrogen) is critical. Impurities in the starting materials can also poison the catalyst.

Q2: Which phosphine ligand is best suited for the amination of aryl halides with adamantyl amines?

A2: The ideal ligand is highly substrate-dependent, but for sterically hindered primary amines like adamantylamines, bulky, electron-rich monophosphine ligands from the biarylphosphine class are generally the most successful. These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis. While a definitive "best" ligand is difficult to state without experimental optimization, ligands like XPhos, SPhos, and DavePhos are excellent starting points due to their proven efficacy in coupling bulky amines. In a study on the amination of dichloroquinolines with adamantane-containing amines, DavePhos was found to be effective for more challenging transformations where BINAP was not.

Q3: What are the common side reactions observed in palladium-catalyzed amination with adamantyl amines and how can they be minimized?

A3: The primary side reactions encountered are:

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can become competitive with the desired amination, especially with electron-rich aryl halides. The use of bulkier ligands can often suppress this side reaction.

  • Diarylation: While less common with bulky primary amines like adamantylamines due to steric hindrance, the formation of a diarylamine product is a possibility. Careful control of the stoichiometry (using a slight excess of the amine) can help mitigate this.

  • Aryl Halide Homocoupling: The formation of biaryl products can occur, particularly at higher temperatures. Optimizing the reaction temperature and catalyst system can minimize this.

Q4: Can I use aryl chlorides as coupling partners with adamantyl amines?

A4: Aryl chlorides are notoriously more challenging substrates for Buchwald-Hartwig amination than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes oxidative addition more difficult. However, with the advent of modern, highly active catalyst systems employing sterically demanding and electron-rich ligands, the amination of aryl chlorides with bulky amines is feasible. Expect to use higher catalyst loadings, higher temperatures, and potentially longer reaction times. Ligands like XPhos and SPhos have shown success in the amination of aryl chlorides.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

If you are observing a significant amount of unreacted aryl halide and/or adamantyl amine, consider the following troubleshooting steps in a logical progression.

LowConversion Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (Degas solvent, purge with Ar/N2) Start->Check_Inert Check_Reagents Assess Reagent Purity (Aryl halide, amine, base) Check_Inert->Check_Reagents If atmosphere is confirmed inert Increase_Temp Increase Reaction Temperature (e.g., in 10 °C increments) Check_Reagents->Increase_Temp If reagents are pure Change_Ligand Screen Different Ligands (e.g., XPhos, SPhos, DavePhos) Increase_Temp->Change_Ligand If still low conversion Success Improved Conversion Increase_Temp->Success If conversion improves Change_Base Evaluate Alternative Base (e.g., K3PO4, Cs2CO3) Change_Ligand->Change_Base If ligand screen is unsuccessful Change_Ligand->Success If conversion improves Change_Solvent Test Different Solvent (e.g., Toluene, Dioxane, THF) Change_Base->Change_Solvent If base change is ineffective Change_Base->Success If conversion improves Change_Solvent->Success If conversion improves

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Side Products

If your desired product is accompanied by significant impurities, a systematic approach to optimizing selectivity is required.

SideProducts Start Side Product Formation Observed Identify_Side_Product Identify Side Product(s) (e.g., Hydrodehalogenation, Dimerization) Start->Identify_Side_Product Hydrodehalogenation Hydrodehalogenation? Identify_Side_Product->Hydrodehalogenation Dimerization Dimerization/Other? Identify_Side_Product->Dimerization Bulkier_Ligand Use a Bulkier Ligand Hydrodehalogenation->Bulkier_Ligand Yes Lower_Temp Lower Reaction Temperature Dimerization->Lower_Temp Yes Success Improved Selectivity Bulkier_Ligand->Success Adjust_Stoichiometry Adjust Amine:Aryl Halide Ratio Lower_Temp->Adjust_Stoichiometry Adjust_Stoichiometry->Success

Caption: Decision tree for addressing side product formation.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of palladium-catalyzed amination with bulky amines. While specific data for adamantylamine with a wide range of substrates is not always available, the trends observed with other sterically hindered amines are generally applicable.

Table 1: Comparison of Phosphine Ligands

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
DavePhos 4,8-dichloroquinolineN-(adamantan-1-yl)methanamineNaOtBuDioxane1002477
BINAP 4,8-dichloroquinolineN-(adamantan-1-yl)methanamineNaOtBuDioxane100240
XPhos BromobenzeneDiphenylamineNaOtBuToluene1002496
RuPhos BromobenzeneDiphenylamineNaOtBuToluene1002496

Data for adamantyl amine is from a specific dichloroquinoline system. Data for other amines on a simple aryl halide is provided for broader comparison.

Table 2: Effect of Base on Reaction Yield

BaseAryl HalideAmineLigandSolventTemp (°C)Time (h)Yield (%)
NaOtBu BromobenzeneMorpholineXPhosToluene801898
K₃PO₄ BromobenzeneMorpholineXPhosToluene1001885
Cs₂CO₃ BromobenzeneMorpholineXPhosToluene1001892

This table illustrates the general trend of base strength on reaction efficiency. Stronger bases often lead to higher yields at lower temperatures.

Table 3: Influence of Solvent

SolventAryl HalideAmineLigandBaseTemp (°C)Time (h)Yield (%)
Toluene BromobenzeneAnilineBINAPNaOtBu80298
Dioxane BromobenzeneAnilineBINAPNaOtBu80295
THF BromobenzeneAnilineBINAPNaOtBu65491

This table shows a comparison of common solvents for a standard Buchwald-Hartwig amination.

Key Experimental Protocols

General Protocol for Palladium-Catalyzed Amination with 1-Adamantylamine

This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 1-adamantylamine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

Inert Atmosphere:

  • Seal the Schlenk tube containing the solids and the vial with the catalyst/ligand.

  • Evacuate and backfill both vessels with an inert gas (argon or nitrogen) three times.

Addition of Reagents:

  • Under the inert atmosphere, add the catalyst/ligand mixture to the Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

Reaction:

  • Stir the mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

Purification:

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Buchwald-Hartwig Amination

CatalyticCycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amido Amido Complex AmineCoord->Amido Product Ar-NRR' + L-Pd(0) Amido->Product Reductive Elimination Reactants1 Ar-X Reactants2 HNRR' Base Base BaseH [Base-H]+X-

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Crude 1-(5-Bromo-2-methoxyphenyl)adamantane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 1-(5-bromo-2-methoxyphenyl)adamantane, a key intermediate in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route. If prepared via Friedel-Crafts alkylation of 4-bromoanisole with 1-adamantanol, potential impurities include unreacted starting materials (4-bromoanisole, 1-adamantanol), polysubstituted adamantane species, and regioisomers. One significant byproduct can be a disubstituted adamantane.[1][2]

Q2: My crude product is a light yellow-green or reddish solid. Is this normal?

A2: Yes, the appearance of the crude product can range from a white powder to a light yellow-green or even reddish solid.[1][3] Discoloration often indicates the presence of residual reagents or byproducts that can typically be removed during purification.

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification methods are silica gel column chromatography and recrystallization.[1][3][4] The choice between them depends on the impurity profile and the desired final purity.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for the purified compound is in the range of 139-141°C or 144°C.[5][6] A broad or depressed melting point is a good indicator of impurities.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Low Yield After Purification - Product loss during multiple purification steps.- Incomplete reaction.- Minimize transfers and use techniques like trituration or a simple filtration through a silica plug for initial cleanup before a full column or recrystallization.[3]- Monitor the reaction by TLC to ensure completion before workup.
Persistent Yellow/Brown Color - Highly colored, non-polar impurities.- Wash the crude solid with a non-polar solvent like hexane in which the product has low solubility.[1]- If using column chromatography, a charcoal treatment of the solution before loading onto the column may help.
Co-elution of Impurities during Column Chromatography - Impurities with similar polarity to the product.- Optimize the solvent system. A less polar eluent system, such as a dichloromethane/hexane or ethyl acetate/hexane mixture with a lower percentage of the more polar solvent, can improve separation.[1]- Reversed-phase HPLC (RP-HPLC) on a C18 column can also be effective for separating adamantane derivatives with subtle polarity differences.[7]
Product Fails to Crystallize or Oils Out - Presence of impurities inhibiting crystal lattice formation.- Inappropriate solvent choice.- First, attempt to purify the crude material by column chromatography to remove the bulk of impurities.- For recrystallization, test a range of solvents. Cyclohexane has been used successfully for similar adamantane derivatives.[1] Ethanol is also a common choice for recrystallizing related compounds.[4]
NMR Spectrum Shows Unreacted Starting Materials - Incomplete reaction or inefficient initial workup.- If significant starting material remains, re-subjecting the crude mixture to the reaction conditions may be an option.- A thorough aqueous wash during workup can remove water-soluble reagents. A silica gel plug filtration is effective at removing baseline impurities and some starting materials before final purification.[3]
Presence of Disubstituted Adamantane Byproducts - Reaction conditions (e.g., temperature) favoring polysubstitution.[2]- These byproducts can be difficult to remove by recrystallization alone due to similar solubilities.[2]- Careful column chromatography is the most effective method for separation.[1]

Experimental Protocols & Data

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most versatile method for removing a wide range of impurities.[1][3]

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Eluent System Selection:

The choice of eluent is critical for good separation. Based on literature for similar compounds, the following systems are recommended starting points.

Eluent SystemRatio (v/v)Application NotesReference
Dichloromethane / Hexane1:4 to 1:1Good for separating non-polar byproducts.[1]
Ethyl Acetate / Hexane1:9Effective for slightly more polar impurities.[1]
Protocol 2: Purification by Recrystallization

Recrystallization is effective if the impurities have significantly different solubilities from the product in the chosen solvent.

Methodology:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or cyclohexane are good starting points.[1][4]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualized Workflows

Purification_Workflow cluster_prep Preparation cluster_decision Purity Assessment cluster_paths Purification Paths cluster_final Final Product crude Crude Product (Yellow/Reddish Solid) assess Assess Impurity Profile (TLC, NMR) crude->assess Initial Analysis col_chrom Path A: Column Chromatography (Major Impurities) assess->col_chrom High Impurity Load recryst Path B: Recrystallization (Minor Impurities) assess->recryst Low Impurity Load final_product Pure White Solid (m.p. 139-144°C) col_chrom->final_product Collect Pure Fractions recryst->final_product Isolate Crystals

Caption: Decision workflow for selecting a purification method.

Column_Chromatography_Workflow start Start: Crude Material step1 1. Dissolve in minimal DCM or EtOAc start->step1 step2 2. Load onto Silica Gel Column step1->step2 step3 3. Elute with Gradient (e.g., Hexane -> EtOAc/Hexane) step2->step3 step4 4. Monitor Fractions by TLC step3->step4 step5 5. Combine Pure Fractions step4->step5 Identify Product step6 6. Evaporate Solvent step5->step6 end End: Purified Product step6->end

Caption: Step-by-step workflow for column chromatography.

References

Technical Support Center: Suzuki Coupling of Aryl Bromides - Avoiding Dehalogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments, specifically focusing on the common challenge of dehalogenation of aryl bromides.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of Suzuki coupling?

A1: Dehalogenation is a prevalent side reaction in Suzuki coupling where the aryl bromide starting material is reduced, and the bromine atom is replaced by a hydrogen atom. This leads to the formation of an undesired arene byproduct, which consumes the starting material, lowers the yield of the target molecule, and can complicate the purification process.

Q2: What is the primary mechanism leading to dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with certain bases, solvents (like alcohols), or even trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, resulting in the dehalogenated product.

Q3: Are certain aryl bromides more prone to dehalogenation?

A3: Yes, electron-deficient aryl bromides and particularly N-heterocyclic bromides (e.g., bromopyridines, bromoindoles) are more susceptible to dehalogenation. The nitrogen atom in heterocycles can sometimes coordinate to the palladium catalyst, influencing the reaction pathway. For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which may also affect the outcome. In some cases, protecting the N-H group can suppress this side reaction.[1]

Q4: How can I detect if dehalogenation is occurring in my reaction?

A4: You can identify the presence of the dehalogenated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl bromide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located.

Troubleshooting Guide

Issue: High levels of dehalogenated byproduct are observed.

Potential CauseRecommended Actions
Inappropriate Ligand Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand. These ligands can promote the desired reductive elimination over the dehalogenation pathway.
Incorrect Base The base may be too strong or a potential hydride source. Avoid strong alkoxide bases if possible. Try weaker inorganic bases like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.
Sub-optimal Solvent The solvent could be a hydride source (e.g., alcohols). Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it in a mixed solvent system and at lower concentrations.
Presence of Water While often necessary, excessive water can be a source of protons leading to dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.
High Temperature or Prolonged Reaction Time High temperatures can sometimes favor dehalogenation.[2] Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely to avoid unnecessarily long reaction times after the starting material has been consumed.

Issue: The reaction is sluggish, leading to more side products.

Potential CauseRecommended Actions
Slow Oxidative Addition This initial step can be slow. Carefully increasing the reaction temperature can sometimes accelerate the desired reaction.
Slow Transmetalation The transfer of the aryl group from boron to palladium may be the rate-limiting step. Ensure the boronic acid or ester is of high purity and reactivity. The choice of base is also critical for this step.
Catalyst Inactivity Consider using a pre-catalyst that readily forms the active Pd(0) species.

Data Presentation: Ligand and Base Effects on Dehalogenation

The following tables summarize quantitative data on the effect of different ligands and bases on the yield of the desired product and the dehalogenated byproduct in the Suzuki coupling of 4-bromotoluene with phenylboronic acid.

Table 1: Effect of Ligand on Product Yield and Dehalogenation

LigandCatalystBaseSolventTemp (°C)Yield of 4-Methylbiphenyl (%)Yield of Toluene (Dehalogenation) (%)
PPh₃Pd(OAc)₂K₃PO₄Toluene/H₂O100ModerateSignificant
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene/H₂O80HighLow
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O80Very HighVery Low
XPhosPd(OAc)₂K₂CO₃Dioxane/H₂O100Very HighVery Low

Note: "Moderate", "Significant", "High", "Low", "Very High", and "Very Low" are qualitative descriptors based on typical outcomes. Actual yields are highly dependent on specific reaction conditions.

Table 2: Effect of Base on Product Yield and Dehalogenation

BaseCatalystLigandSolventTemp (°C)Yield of 4-Methylbiphenyl (%)Yield of Toluene (Dehalogenation) (%)
Na₂CO₃Pd(OAc)₂PPh₃Toluene/H₂O10098Low
K₂CO₃Pd(OAc)₂PPh₃Toluene/H₂O10095Low
K₃PO₄Pd(OAc)₂SPhosToluene/H₂O80>99<1
NaOHPdCl₂NoneEtOH/H₂O2270Moderate
KOHPd(OAc)₂PPh₃Toluene/H₂O10070-90Moderate

Note: Yields are highly substrate and condition-dependent. The data is compiled from various sources for illustrative purposes.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki Coupling of an Aryl Bromide

This protocol provides a starting point for the Suzuki coupling of a typical aryl bromide using a catalyst system known to minimize dehalogenation.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Caption: Catalytic cycles for Suzuki coupling and the competing dehalogenation pathway.

Troubleshooting_Workflow start Dehalogenation Observed? ligand Optimize Ligand start->ligand Yes base Optimize Base ligand->base Still an issue success Problem Solved ligand->success Improved solvent Optimize Solvent base->solvent Still an issue base->success Improved temp Optimize Temperature solvent->temp Still an issue solvent->success Improved temp->success Improved

References

Technical Support Center: 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-(5-Bromo-2-methoxyphenyl)adamantane (CAS No. 104224-63-7).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container in a dry environment at room temperature.[1][2][3]

Q2: How should I prepare stock solutions of this compound?

Based on its predicted solubility, this compound is slightly soluble in chloroform and ethyl acetate.[3] For biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent for adamantane derivatives. When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.

Q3: What are the recommended storage conditions for stock solutions?

Stock solutions, particularly in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is advisable.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation may occur through:

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The adamantane cage, while generally stable, can undergo oxidation at the tertiary carbon atoms under harsh oxidative conditions.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light and may undergo degradation upon prolonged exposure.

Q5: Is this compound sensitive to light?

Given the presence of a bromo-aromatic moiety, it is prudent to protect solutions of this compound from light to prevent potential photodegradation. Using amber vials or covering containers with aluminum foil is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon storage (especially in DMSO). The compound may have limited solubility at lower temperatures, or the DMSO may have absorbed water, reducing solubility.Before use, allow the vial to warm to room temperature. Gentle warming to 37°C and vortexing or sonication can help redissolve the precipitate. Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.
Precipitation when diluting DMSO stock into aqueous buffer/media. Rapid change in solvent polarity can cause the compound to crash out of solution. The compound's concentration may exceed its solubility in the aqueous medium.Add the DMSO stock solution to the aqueous buffer/media dropwise while gently vortexing. Pre-warming the aqueous solution may also help. Consider preparing a more concentrated stock in DMSO and using a smaller volume for dilution.
Inconsistent experimental results or appearance of extra peaks in analytical analysis (e.g., HPLC, LC-MS). This may indicate compound degradation.Prepare fresh stock solutions from solid material. Ensure the pH of your experimental buffer is compatible with the compound's stability. Protect solutions from light and elevated temperatures. Perform a stability check of the compound in your specific experimental buffer.

Experimental Protocols

Protocol for Assessing Compound Stability in Experimental Buffer

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer (e.g., PBS)

  • HPLC system with a suitable column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile, water)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare Test Solution: Dilute the stock solution with the experimental buffer to the final working concentration.

  • Incubation: Incubate the test solution under the same conditions as your experiment (e.g., 37°C, protected from light).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution for HPLC analysis.

  • HPLC Analysis: Analyze the samples by HPLC to monitor the peak area of the parent compound.

  • Data Analysis: A decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks suggests the formation of degradation products.

Forced Degradation Study Protocol

Forced degradation studies can help identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at an elevated temperature (e.g., 60°C) for a set period.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a set period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 60-80°C).

  • Photodegradation: Expose a solution of the compound to UV light.

After exposure to each stress condition, analyze the samples by a suitable analytical method like LC-MS to identify and characterize any degradation products.

Visualizations

Experimental_Workflow_for_Stability_Assessment Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Outcome prep_stock Prepare Stock Solution (in Anhydrous DMSO) prep_test Prepare Test Solution (in Experimental Buffer) prep_stock->prep_test Dilute incubate Incubate under Experimental Conditions prep_test->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Analyze Peak Area of Parent Compound hplc->data_analysis stable Stable data_analysis->stable No significant change unstable Unstable data_analysis->unstable Decrease in peak area

Caption: Workflow for assessing the stability of this compound in a solution.

Troubleshooting_Logic_for_Compound_Precipitation Troubleshooting Logic for Compound Precipitation cluster_stock Stock Solution cluster_working Working Solution start Precipitate Observed in Solution is_stock Is it the stock solution? start->is_stock warm_sonicate Warm to 37°C and vortex/sonicate is_stock->warm_sonicate Yes is_working Is it the working solution (after dilution)? is_stock->is_working No use_anhydrous Use anhydrous DMSO and seal tightly warm_sonicate->use_anhydrous If issue persists end Problem Resolved use_anhydrous->end slow_dilution Add stock dropwise to pre-warmed buffer is_working->slow_dilution Yes lower_conc Lower final concentration slow_dilution->lower_conc If precipitation continues lower_conc->end

Caption: Decision tree for troubleshooting compound precipitation issues.

References

Technical Support Center: Characterization of Substituted Adamantanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted adamantanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why does the ¹H NMR spectrum of my substituted adamantane show broad, overlapping signals, making it difficult to interpret?

A1: This is a common challenge due to the high symmetry of the adamantane cage. Protons on the cage can have very similar chemical environments, leading to signal overlap, especially in less substituted derivatives.[1]

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: Using a higher field NMR spectrometer (e.g., 500 MHz or greater) can improve signal dispersion and resolution.

  • Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for resolving overlapping signals and establishing connectivity between protons and carbons.[2]

  • Variable Temperature (VT) NMR: In some cases, conformational exchange or aggregation can lead to broad signals. Acquiring spectra at different temperatures can help to sharpen the signals.

  • Solvent Effects: Changing the deuterated solvent can sometimes induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.

Q2: The integrals in my ¹H NMR spectrum do not match the expected proton count for my adamantane derivative. What could be the cause?

A2: Inaccurate integration can arise from several factors, including poor phasing, baseline distortion, and insufficient relaxation delay.

Troubleshooting Steps:

  • Manual Phasing and Baseline Correction: Automated processing may not always be optimal. Manually adjust the phase and baseline of your spectrum to ensure accurate integration.

  • Increase Relaxation Delay (d1): Adamantane protons, particularly quaternary carbons in ¹³C NMR, can have long relaxation times (T1). A short relaxation delay may lead to signal saturation and inaccurate integrals. Increase the relaxation delay to at least 5 times the longest T1 value.

  • Check for Impurities: Solvent or other impurities in your sample can introduce extra signals and affect the relative integration.

Mass Spectrometry (MS)

Q3: The mass spectrum of my adamantane derivative shows a complex fragmentation pattern that is difficult to interpret. How can I elucidate the structure?

A3: The rigid cage of adamantane leads to characteristic but often complex fragmentation patterns.[1] The fragmentation is highly dependent on the nature and position of the substituents.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the molecular ion and fragment ions, which is crucial for confirming the molecular formula and proposing fragmentation pathways.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific parent ion and fragmenting it further, MS/MS experiments can help to piece together the structure of your molecule by establishing relationships between fragment ions.

  • Comparison to Known Compounds: If available, compare the mass spectrum of your compound to those of structurally related adamantane derivatives to identify common fragmentation patterns. For 1-substituted adamantanes, common primary fragmentation pathways include the loss of the substituent as a radical, the loss of HX as a neutral molecule, or the loss of a C4H9 radical.

  • Ionization Technique: Electron Ionization (EI) often leads to extensive fragmentation.[1] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may produce a more abundant molecular ion and simpler fragmentation patterns, which can be easier to interpret.

Q4: I have synthesized positional isomers of a substituted adamantane, but they give nearly identical mass spectra. How can I differentiate them?

A4: Mass spectrometry alone may not be sufficient to distinguish between isomers, as they have the same molecular weight and can produce very similar fragment ions.[1]

Troubleshooting Steps:

  • Coupling with Chromatography (GC-MS or LC-MS): The most effective way to differentiate isomers is to separate them chromatographically before they enter the mass spectrometer. Isomers will often have different retention times, allowing for their individual identification.

  • Detailed Fragmentation Analysis: While the overall spectra may look similar, there might be subtle differences in the relative abundances of certain fragment ions. Careful analysis of the fragmentation patterns, potentially with the aid of computational chemistry, may reveal distinguishing features.

X-Ray Crystallography

Q5: I am struggling to grow single crystals of my substituted adamantane suitable for X-ray diffraction.

A5: Growing high-quality single crystals can be challenging, and it is often the most difficult part of the structure determination process.[3] Adamantane derivatives can sometimes exhibit disorder in the crystal lattice.[4]

Troubleshooting Steps:

  • Solvent Screening: Systematically screen a wide range of solvents with varying polarities. Sometimes a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can promote crystal growth through techniques like vapor diffusion or slow evaporation.[1]

  • Vary Crystallization Conditions: Experiment with different temperatures (slow cooling), concentrations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Purification: Ensure your compound is highly pure. Impurities can inhibit crystal growth.

  • Patience: Crystal growth can take anywhere from a few hours to several weeks. Be patient and avoid disturbing the crystallization experiments.

Chromatography

Q6: I am unable to separate the isomers of my substituted adamantane using HPLC.

A6: The separation of adamantane isomers is a significant challenge due to their similar structures and physicochemical properties.

Troubleshooting Steps:

  • Column Selection: For positional isomers, a standard C18 column is a good starting point. For diastereomers or cis-trans isomers, columns with different selectivities, such as phenyl-hexyl or embedded polar group phases, may provide better separation. Chiral stationary phases are necessary for separating enantiomers.

  • Mobile Phase Optimization:

    • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

    • pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.

    • Additives: The use of additives like ion-pairing reagents can be beneficial for the separation of charged adamantane derivatives.

  • Temperature: Varying the column temperature can affect the selectivity of the separation.

  • Gradient Optimization: If using a gradient, adjusting the slope and duration can improve the resolution between closely eluting peaks.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the characterization of substituted adamantanes.

Table 1: Characteristic Mass Fragments of 1-Bromoadamantane (EI-MS)

m/zProposed FragmentRelative Intensity (%)Notes
216[M+2]+• ([C₁₀H₁₅⁸¹Br]+•)~98Isotopic peak of the molecular ion
214[M]+• ([C₁₀H₁₅⁷⁹Br]+•)100Molecular ion
135[C₁₀H₁₅]+~75Adamantyl cation; often the base peak. Formed by the loss of the bromine radical.
93[C₇H₉]+~40Result of adamantane cage fragmentation.
79[C₆H₇]+~35Further fragmentation of the adamantane cage.
Data is illustrative and based on typical EI-MS spectra.[5]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Adamantane and 1-Substituted Derivatives in CCl₄

Substituent (X)C-αC-βC-γC-δ
-H28.638.038.028.6
-CH₃33.938.138.129.0
-Cl68.448.036.132.1
-Br60.549.036.532.5
-OH68.145.436.532.1
-NH₂51.143.136.830.2
Data adapted from literature sources.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of substituted adamantanes.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay of 2-5 seconds.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline correction.

    • Reference the spectra to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

Protocol 2: Mass Spectrometric Analysis (GC-MS)
  • Sample Preparation:

    • Dissolve the adamantane derivative in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter if necessary.

  • GC Method:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to known fragmentation behaviors of adamantanes.

    • Use a mass spectral library (e.g., NIST) to aid in identification.

Visualizations

Diagram 1: General Experimental Workflow for Adamantane Derivative Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Substituted Adamantane Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS Chromatography Chromatography (HPLC, GC) Purification->Chromatography XRD X-Ray Crystallography (if single crystal) Purification->XRD Data_Analysis Spectral Interpretation & Data Analysis NMR->Data_Analysis MS->Data_Analysis Chromatography->Data_Analysis XRD->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the characterization of substituted adamantanes.

Diagram 2: Troubleshooting Workflow for Complex NMR Spectra

G Start Complex/Overlapping NMR Spectrum Check_Purity Check Sample Purity Start->Check_Purity Check_Purity->Start Impure (Repurify) Higher_Field Acquire Spectrum on Higher Field Instrument Check_Purity->Higher_Field Pure TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) Higher_Field->TwoD_NMR Still Overlapping Resolved Spectrum Resolved Higher_Field->Resolved Resolved VT_NMR Run Variable Temperature NMR TwoD_NMR->VT_NMR Still Ambiguous TwoD_NMR->Resolved Resolved Change_Solvent Change Deuterated Solvent VT_NMR->Change_Solvent No Improvement VT_NMR->Resolved Resolved Change_Solvent->Resolved

Caption: Troubleshooting guide for complex NMR spectra of adamantane derivatives.

Diagram 3: Logic for Selecting Analytical Techniques

G cluster_question Primary Characterization Goal cluster_techniques Recommended Technique Goal What is the primary characterization goal? Structure_Elucidation NMR Spectroscopy (¹H, ¹³C, 2D) Goal->Structure_Elucidation Detailed Structure in Solution Molecular_Weight Mass Spectrometry (ESI, HRMS) Goal->Molecular_Weight Molecular Weight & Formula Isomer_Separation Chromatography (HPLC, GC) + MS/NMR Goal->Isomer_Separation Isomer Identification & Quantification Absolute_Structure X-Ray Crystallography Goal->Absolute_Structure Absolute 3D Structure & Stereochemistry

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 1-(5-Bromo-2-methoxyphenyl)adamantane and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(5-Bromo-2-methoxyphenyl)adamantane, a key intermediate in the synthesis of various pharmacologically active compounds. Through objective comparison with structurally related analogues, this document aims to facilitate the rapid and accurate structural elucidation of novel adamantane derivatives. The presented data is supported by a comprehensive experimental protocol for acquiring high-quality NMR spectra.

Introduction

Adamantane and its derivatives are of significant interest in drug discovery and materials science due to their unique lipophilic and rigid cage-like structure. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. 1H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of protons. This guide focuses on the interpretation of the 1H NMR spectrum of this compound and compares it with unsubstituted adamantane and 1-bromoadamantane to highlight the influence of the substituted phenyl ring on the chemical shifts of the adamantyl protons.

Comparative 1H NMR Data

The following table summarizes the experimental 1H NMR data for this compound and its structural analogues. The data is presented to allow for a clear comparison of chemical shifts (δ), signal multiplicities, and integration values.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegrationSolvent
This compound Aromatic7.27-7.22m2HCDCl3
Aromatic6.31d (J=6.5 Hz)1HCDCl3
Methoxy (-OCH3)3.78s3HCDCl3
Adamantyl2.04s10HCDCl3
Adamantyl1.74br5HCDCl3
Adamantane Methine (-CH)1.87s4HCDCl3
Methylene (-CH2)1.76s12HCDCl3
1-Bromoadamantane Adamantyl (-CH2)2.367-6HCDCl3
Adamantyl (-CH)2.104-3HCDCl3
Adamantyl (-CH2)1.73-6HCDCl3

1H NMR Spectrum Interpretation of this compound

The 1H NMR spectrum of this compound in CDCl3 displays distinct signals corresponding to the aromatic, methoxy, and adamantyl protons.

  • Aromatic Protons: The aromatic region shows a multiplet at δ 7.27-7.22 ppm, integrating to two protons, and a doublet at δ 6.31 ppm (J = 6.5 Hz), integrating to one proton.[1] This pattern is consistent with a 1,2,4-trisubstituted benzene ring. The downfield multiplet can be assigned to the protons ortho and para to the bromine atom, while the upfield doublet corresponds to the proton ortho to the methoxy group.

  • Methoxy Protons: A sharp singlet at δ 3.78 ppm, integrating to three protons, is characteristic of the methoxy (-OCH3) group.[1]

  • Adamantyl Protons: The adamantyl cage gives rise to two broad signals. A singlet at δ 2.04 ppm integrates to ten protons, and a broad signal at δ 1.74 ppm integrates to five protons.[1] The complexity and overlap of these signals are typical for substituted adamantanes due to the multiple, diastereotopic protons in the rigid cage structure. The presence of the bulky substituted phenyl group at the C1 position leads to a downfield shift of the adamantyl protons compared to unsubstituted adamantane (δ 1.87 and 1.76 ppm).[2]

Comparison with Structural Analogues

Adamantane: The highly symmetrical structure of unsubstituted adamantane results in a simple 1H NMR spectrum with two singlets at approximately δ 1.87 ppm (4H, methine protons) and δ 1.76 ppm (12H, methylene protons).[2]

1-Bromoadamantane: The introduction of a bromine atom at a bridgehead position breaks the symmetry of the adamantane cage, leading to a more complex spectrum with signals at δ 2.367, 2.104, and 1.73 ppm.[3] The downfield shift of some protons is due to the electron-withdrawing effect of the bromine atom.

The comparison highlights that the 1-(5-bromo-2-methoxyphenyl) substituent has a significant deshielding effect on the adamantyl protons, causing them to resonate at a lower field compared to unsubstituted adamantane. This effect is more pronounced than that of a single bromine atom in 1-bromoadamantane.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR data for adamantane derivatives.

Sample Preparation:

  • Weigh 5-10 mg of the adamantane derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the analyte.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Angle: 30-45°

    • Spectral Width: 10-15 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Logical Workflow for 1H NMR Spectrum Interpretation

The following diagram illustrates the logical workflow for the interpretation of a 1H NMR spectrum of a substituted adamantane derivative.

Caption: A flowchart detailing the systematic process of interpreting a 1H NMR spectrum.

Conclusion

This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, supported by comparative data from structural analogues and a detailed experimental protocol. The interpretation of chemical shifts, multiplicities, and integration values allows for the unambiguous structural confirmation of the target molecule. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the efficient characterization of novel adamantane-based compounds.

References

Assigning the 13C NMR Peaks of 1-(5-Bromo-2-methoxyphenyl)adamantane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel adamantane derivatives for drug discovery and materials science, unambiguous structural elucidation is paramount. This guide provides a detailed approach to assigning the 13C Nuclear Magnetic Resonance (NMR) peaks for 1-(5-Bromo-2-methoxyphenyl)adamantane. By comparing predicted chemical shifts with empirical data from related structures, a confident assignment can be achieved.

Predicted 13C NMR Chemical Shift Assignments

The 13C NMR spectrum of this compound is predicted to exhibit 12 distinct signals corresponding to the 17 carbon atoms in the molecule, owing to its symmetry. The chemical shifts are influenced by the electron-withdrawing bromine atom, the electron-donating methoxy group, and the bulky adamantyl substituent. The predicted assignments, based on established substituent effects on adamantane and anisole moieties, are summarized in Table 1.[1][2][3]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (in off-resonance decoupled spectrum)Justification
C1'155 - 160sQuaternary aromatic carbon attached to the electron-donating methoxy group, expected to be downfield.
C2'110 - 115dAromatic CH ortho to the methoxy group, shielded.
C3'130 - 135dAromatic CH meta to the methoxy group and ortho to the bromine, deshielded by bromine.
C4'115 - 120dAromatic CH para to the methoxy group and meta to the bromine.
C5'110 - 115sQuaternary aromatic carbon attached to bromine, deshielded.
C6'140 - 145sQuaternary aromatic carbon attached to the adamantyl group.
C135 - 40sQuaternary adamantyl carbon attached to the phenyl ring.
C2, C8, C945 - 50tCH2 groups of the adamantyl cage.
C3, C5, C730 - 35dCH groups of the adamantyl cage.
C4, C6, C1038 - 43tCH2 groups of the adamantyl cage.
OCH355 - 60qCarbon of the methoxy group.

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Comparative Analysis with Alternative Structures

To refine the peak assignments for this compound, a comparison with the known 13C NMR data of adamantane, 1-bromoadamantane, and anisole is highly instructive.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) of Related Compounds

CompoundC1C2C3C4Aromatic CarbonsOCH3
Adamantane[4][5]28.76 (CH)38.19 (CH2)----
1-Bromoadamantane[6]69.148.131.935.5--
Anisole[7]----159.9 (C1), 129.4 (C2,C6), 120.7 (C4), 114.1 (C3,C5)54.8
This compound (Predicted) 35-4045-5030-3538-43110-16055-60

The data illustrates the expected downfield shift of the adamantyl C1 upon substitution with the phenyl ring. Similarly, the chemical shifts of the aromatic carbons in the target molecule are anticipated to be a composite of the effects observed for anisole and a bromo-substituted benzene ring.

Experimental Protocol for 13C NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 100 MHz or higher for 13C).

  • Acquire a proton-decoupled 13C NMR spectrum to obtain a spectrum of singlets for each unique carbon atom.

  • Typical acquisition parameters include a spectral width of 0-220 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

  • For multiplicity information, an off-resonance decoupled or a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Logical Workflow for Peak Assignment

The process of assigning the 13C NMR peaks for this compound follows a logical progression. This workflow can be visualized using the diagram below, which outlines the steps from initial prediction to final assignment.

G Workflow for 13C NMR Peak Assignment A Predict Chemical Shifts (Substituent Effects & Databases) D Initial Peak Assignment (Chemical Shift Regions) A->D B Acquire Experimental 13C NMR Spectrum (Proton Decoupled) B->D C Acquire DEPT Spectra (DEPT-135, DEPT-90) E Assign Quaternary Carbons (Absent in DEPT-135) C->E F Assign CH Carbons (Positive in DEPT-135 & DEPT-90) C->F G Assign CH2 Carbons (Negative in DEPT-135) C->G H Final Assignment Confirmation (Comparison with Predicted Values) D->H E->H F->H G->H

Caption: Logical workflow for assigning 13C NMR peaks.

By following this comprehensive guide, researchers can confidently assign the 13C NMR spectrum of this compound, ensuring accurate structural verification for their ongoing research and development efforts. The combination of predictive methods, comparative analysis, and rigorous experimental protocol provides a robust framework for the characterization of this and other complex adamantane derivatives.

References

Navigating Steric Hindrance and Electronic Effects: A Comparative Analysis of 1-(5-Bromo-2-methoxyphenyl)adamantane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of coupling partners is paramount in the synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 1-(5-bromo-2-methoxyphenyl)adamantane, a key intermediate in the synthesis of the retinoid drug Adapalene, with other aryl bromides in three ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis, supported by available experimental data and established reactivity principles, aims to inform substrate selection and reaction optimization.

The reactivity of an aryl halide in cross-coupling reactions is a delicate interplay of electronic and steric factors. In this compound, the bromine atom is positioned on a benzene ring bearing a sterically demanding adamantyl group and an electron-donating methoxy group, both ortho to the reactive C-Br bond. This substitution pattern presents a unique case study for understanding how these competing effects influence reactivity.

General Principles of Reactivity

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl.[1] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond. Electron-withdrawing groups on the aromatic ring tend to increase the rate of oxidative addition, the often rate-determining step, by making the carbon atom of the C-X bond more electrophilic. Conversely, electron-donating groups can decrease reactivity.[2] Steric hindrance, particularly from substituents in the ortho position, can significantly impede the approach of the bulky palladium catalyst, thereby reducing reaction rates and yields.[3]

Comparative Reactivity Data

While direct, side-by-side comparative studies of this compound in all three major cross-coupling reactions are not extensively documented in a single source, its reactivity can be inferred from its use in the synthesis of Adapalene and by comparing it to other aryl bromides with varying substitution patterns. The following table summarizes available data and expected reactivity trends.

Aryl BromideCross-Coupling ReactionCatalyst System (Typical)Yield (%)Reaction Time (h)Key Observations & Inferred Reactivity
This compound Negishi CouplingNiCl₂(dppe)78% (of ester)Not specifiedSuccessfully undergoes coupling after conversion to an organozinc reagent, indicating the C-Br bond is reactive under these conditions.[4]
3-Adamantyl-4-methoxyphenyl boronic acid (from this compound) Suzuki CouplingPd(OAc)₂ / 2-(dicyclohexylphosphino)biphenylNot specifiedNot specifiedThe successful synthesis of the boronic acid and its subsequent use in a Suzuki coupling highlights the viability of this pathway.[5]
4-BromoanisoleSuzuki CouplingPd(PPh₃)₄ / K₃PO₄~90%24High yield in Suzuki coupling, demonstrating the reactivity of an aryl bromide with an electron-donating group without significant steric hindrance.[6]
2-BromotolueneSuzuki CouplingPd(OAc)₂ / PCy₃HighNot specifiedThe ortho-methyl group provides some steric hindrance, but the reaction is generally efficient.
2,6-DimethylbromobenzeneSuzuki CouplingPd(OAc)₂ / SPhosModerate to HighNot specifiedIncreased steric hindrance from two ortho substituents can necessitate more specialized, bulky phosphine ligands for good yields.
4-BromoanisoleBuchwald-Hartwig AminationPd₂(dba)₃ / BINAP / NaOtBu>95%Not specifiedElectron-donating group does not prevent high-yielding amination with a standard catalyst system.[3]
2-BromotolueneBuchwald-Hartwig AminationPd(OAc)₂ / P(tBu)₃ / NaOtBuHighNot specifiedSteric hindrance from the ortho-methyl group can be overcome with bulky phosphine ligands.
4-BromoanisoleSonogashira CouplingPdCl₂(PPh₃)₂ / CuI / Et₃NHighNot specifiedReadily undergoes Sonogashira coupling.
2-BromotolueneSonogashira CouplingPdCl₂(PPh₃)₂ / CuI / Et₃NModerate to HighNot specifiedThe ortho-methyl group can lower the yield compared to the para-substituted analogue.

Analysis of Reactivity for this compound:

  • Steric Hindrance: The bulky adamantyl group at the ortho position is expected to be the dominant factor influencing the reactivity of this compound. This steric bulk can hinder the approach of the palladium catalyst to the C-Br bond, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times) or the use of specialized, highly active catalysts with bulky, electron-rich phosphine ligands.

  • Electronic Effects: The methoxy group, also in an ortho position, is an electron-donating group through resonance, which generally decreases the reactivity of aryl halides in oxidative addition. This electronic deactivation, coupled with the steric hindrance of the adamantyl group, suggests that this compound would be less reactive than simpler aryl bromides like 4-bromoanisole or even 2-bromotoluene.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative procedures for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, adapted from literature for aryl bromides.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Bromide, Coupling Partner, Base, & Solvent start->reagents degas Degas Mixture reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temp. catalyst->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end end purify->end Characterize Product Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Ar Ar-Pd(II)L2-Br OxAdd->PdII_Ar Transmetalation Transmetalation (with R-M) PdII_Ar->Transmetalation R-M (e.g., R-B(OH)2, R-NH2, R-C≡CH) PdII_Ar_R Ar-Pd(II)L2-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product

References

The Adamantane Advantage: A Comparative Guide to the Biological Activity of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, three-dimensional tricycle[3.3.1.1^3,7]decane, has emerged as a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to serve as a hydrophobic anchor, have led to the development of numerous therapeutic agents. This guide provides an objective comparison of the biological performance of adamantane-containing compounds against their non-adamantane counterparts, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Key Biological Activities: A Comparative Overview

The incorporation of an adamantane moiety can significantly enhance the biological activity of a compound across various therapeutic areas. This section compares the performance of adamantane derivatives and non-adamantane compounds in antiviral, antibacterial, anticancer, and neuroprotective applications.

Antiviral Activity

Adamantane derivatives have historically been at the forefront of antiviral drug development, most notably against the influenza A virus. Their primary mechanism of action involves the blockage of the M2 proton channel, a crucial component for viral replication.

Table 1: Comparison of Antiviral Activity of Adamantane Derivatives and Non-Adamantane Analogs

CompoundClassVirusAssayActivity MetricValueReference
AmantadineAdamantane DerivativeInfluenza A (H2N2)Plaque ReductionIC50~1 µM[1]
RimantadineAdamantane DerivativeInfluenza A (H3N2)Plaque ReductionIC50~0.5 µM[2]
Adamantane spiro-3'-pyrrolidineAdamantane DerivativeInfluenza A2 (Japan)In vivo (mice)-3x more active than Amantadine[3]
Cyclohexane spiro-3'-pyrrolidineNon-Adamantane AnalogInfluenza A2 (Japan)In vivo (mice)-No antiviral activity[3]

A compelling example of the adamantane scaffold's importance is the comparison between adamantane spiro-3'-pyrrolidine and its cyclohexane analog. While the adamantane derivative showed significant in vivo antiviral activity, the non-adamantane cyclohexane counterpart was completely inactive, highlighting the critical role of the adamantane cage in this context.[3]

Antibacterial Activity

The lipophilicity imparted by the adamantane group can facilitate the penetration of bacterial cell membranes, leading to enhanced antibacterial effects.

Table 2: Comparison of Antibacterial Activity of Adamantane Derivatives and a Standard Antibiotic

CompoundClassBacteriaActivity MetricValue (µg/mL)Reference
Adamantane-linked isothiourea (Cpd 5c)Adamantane DerivativeStaphylococcus aureusMIC1.6[4]
Adamantane-linked isothiourea (Cpd 5g)Adamantane DerivativeStaphylococcus aureusMIC2.5[4]
Adamantane-linked isothiourea (Cpd 5l)Adamantane DerivativeStaphylococcus aureusMIC2.0[4]
ErythromycinNon-Adamantane (Macrolide Antibiotic)Staphylococcus aureusMIC0.45[5]
Adamantane carbohydrazide (IVAC)Adamantane DerivativeStaphylococcus aureusMIC< 1.95[5]
AmpicillinNon-Adamantane (β-lactam Antibiotic)Staphylococcus aureusMICVaries[5]

While standard antibiotics like erythromycin may show higher potency in some cases, adamantane derivatives exhibit significant antibacterial activity, with some compounds having MIC values in the low microgram per milliliter range against Gram-positive bacteria like Staphylococcus aureus.[4][5]

Anticancer Activity

Adamantane derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the modulation of key signaling pathways, such as the TLR4-MyD88-NF-κB pathway.

Table 3: Comparison of Anticancer Activity of Adamantane Derivatives and a Standard Chemotherapeutic Agent

CompoundClassCell LineActivity MetricValue (µM)Reference
Adamantyl isothiourea (Cpd 5)Adamantane DerivativeHepG2 (Hepatocellular Carcinoma)IC507.70[6]
Adamantyl isothiourea (Cpd 6)Adamantane DerivativeHepG2 (Hepatocellular Carcinoma)IC503.86[6]
DoxorubicinNon-Adamantane (Anthracycline)HepG2 (Hepatocellular Carcinoma)IC50Varies[6]
Sclareol-adamantane derivative (12b)Adamantane DerivativeNCI-H460 (Non-small cell lung carcinoma)GI50< 1[7]
SclareolNon-Adamantane (Diterpene)NCI-H460 (Non-small cell lung carcinoma)GI50> 100[7]

The conjugation of adamantane to the natural product sclareol resulted in a greater than 100-fold increase in cytotoxicity against a non-small cell lung carcinoma cell line, demonstrating the profound impact of the adamantane moiety on anticancer activity.[7]

Neuroprotective Activity

Memantine, an adamantane derivative, is an established drug for the treatment of Alzheimer's disease. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Table 4: Comparison of Neuroprotective and Behavioral Effects of an Adamantane Derivative and a Non-Adamantane Compound

CompoundClassMechanismKey FindingsReference
MemantineAdamantane DerivativeNMDA Receptor AntagonistNeuroprotective in models of Alzheimer's disease; well-tolerated.[8]
KetamineNon-Adamantane CompoundNMDA Receptor AntagonistNeuroprotective but can induce psychotomimetic side effects.[8]

While both memantine and ketamine are NMDA receptor antagonists, memantine's adamantane structure contributes to its favorable pharmacokinetic profile, allowing it to be neuroprotective without the significant psychotomimetic side effects associated with ketamine.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 12-well tissue culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Virus stock (e.g., Influenza A virus)

  • Antiviral compound (adamantane derivative or non-adamantane analog)

  • Semi-solid overlay medium (e.g., Avicel or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer overnight.[9]

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free DMEM.

  • Infection: Wash the confluent cell monolayer with PBS and infect the cells with the virus dilutions for 1 hour at 37°C.[9]

  • Compound Treatment: After infection, remove the virus inoculum and add the semi-solid overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.[10]

  • Staining: Fix the cells with 10% formalin and stain with crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Antibacterial compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the antibacterial compound in CAMHB directly in the 96-well plate.[11]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[12]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell line

  • 96-well plates

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[14]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the biological activities of adamantane derivatives.

experimental_workflow_antiviral cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis cell_seeding 1. Seed MDCK Cells virus_dilution 2. Prepare Virus Dilutions infection 3. Infect Cells cell_seeding->infection treatment 4. Add Overlay with Compound infection->treatment incubation 5. Incubate (2-3 days) infection->incubation staining 6. Fix & Stain Plaques incubation->staining analysis 7. Count Plaques & Calculate IC50 incubation->analysis signaling_pathway_m2 cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2 M2 Proton Channel uncoating Viral Uncoating M2->uncoating Acidification vRNP Viral Ribonucleoprotein (vRNP) H_ion H+ H_ion->M2 Influx uncoating->vRNP Release into Cytoplasm adamantane Adamantane Derivative adamantane->M2 Blocks signaling_pathway_tlr4 LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus genes Pro-inflammatory Genes nucleus->genes Transcription adamantane Adamantane Isothiourea adamantane->TLR4 Inhibits signaling_pathway_nmda glutamate Glutamate NMDA_R NMDA Receptor glutamate->NMDA_R Activates Ca_ion Ca2+ NMDA_R->Ca_ion Influx excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->excitotoxicity Excessive Influx Leads to memantine Memantine memantine->NMDA_R Blocks Channel

References

A Comparative Guide to the X-ray Diffraction Analysis of 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 1-(5-Bromo-2-methoxyphenyl)adamantane, a molecule of interest in medicinal chemistry and materials science. By objectively comparing its crystallographic parameters with a related adamantane derivative, this document offers insights into the structural nuances imparted by the substituted phenyl moiety. Furthermore, a comparison with alternative analytical techniques is presented to highlight the unique advantages of X-ray crystallography in unambiguous structure elucidation.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction analysis of this compound and a comparator, 1-(2-Phenylethyl)adamantane. This allows for a direct comparison of their solid-state structures.

ParameterThis compound1-(2-Phenylethyl)adamantane
Chemical Formula C₁₇H₂₁BrOC₁₈H₂₄
Molecular Weight 321.25 g/mol 240.38 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group P 2₁2₁2₁P bca
Unit Cell Dimensions
a7.3815 Å6.4844 Å
b13.2067 Å7.5109 Å
c15.067 Å28.5305 Å
α90°90°
β90°90°
γ90°90°
Volume (V) 1466.5 ų1389.55 ų
Z 44
Temperature (K) 123 K120 K
COD Number 2218664Not available in search results

Experimental Protocols

The determination of the crystal structure of adamantane derivatives by single-crystal X-ray diffraction is a precise technique that provides detailed information about the three-dimensional arrangement of atoms in the solid state. The following is a generalized experimental protocol based on standard crystallographic practices.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like this compound, suitable crystals are typically grown using techniques such as:

  • Slow Evaporation: A saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystal growth.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing crystallization as the solubility decreases.

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-123 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. A detector records the intensity and position of the diffracted X-ray beams, generating a unique diffraction pattern.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods, a process known as structure solution.

The initial atomic model is then refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various metrics, including the R-factor.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for X-ray diffraction and a comparison of the information obtained from different analytical techniques.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement crystallographic_data Crystallographic Data (Unit Cell, Space Group) structure_refinement->crystallographic_data molecular_structure Molecular Structure (Bond Lengths, Angles) crystallographic_data->molecular_structure packing_analysis Crystal Packing Analysis molecular_structure->packing_analysis

Experimental Workflow for X-ray Diffraction.

analytical_technique_comparison Comparison of Analytical Techniques for Adamantane Derivatives cluster_info Information Obtained XRD X-ray Diffraction info_xrd 3D Atomic Arrangement Bond Lengths & Angles Crystal Packing XRD->info_xrd NMR NMR Spectroscopy info_nmr Connectivity Chemical Environment Relative Stereochemistry NMR->info_nmr MS Mass Spectrometry info_ms Molecular Weight Elemental Composition Fragmentation Pattern MS->info_ms

Comparison of Analytical Techniques.

Comparison with Other Analytical Techniques

While X-ray diffraction provides unparalleled detail about the solid-state structure of a molecule, other analytical techniques offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

  • ¹H and ¹³C NMR: Provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's connectivity.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): Can establish through-bond and through-space correlations between atoms, aiding in the assignment of complex spectra and the determination of relative stereochemistry.

Advantages over X-ray Diffraction:

  • Provides information about the structure in solution, which may be more relevant to biological activity.

  • Can be used to study dynamic processes.

Limitations compared to X--ray Diffraction:

  • Does not provide absolute stereochemistry.

  • Interpretation can be challenging for complex molecules with overlapping signals.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions.

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition of a molecule with high accuracy.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments, providing clues about its structure.

Advantages over X-ray Diffraction:

  • Requires very small amounts of sample.

  • Can be used to analyze mixtures.

Limitations compared to X-ray Diffraction:

  • Does not provide information about the three-dimensional arrangement of atoms.

  • Isomers can be difficult to distinguish.

A Comparative Guide to the Spectroscopic Data of Adamantane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigid adamantane scaffold is a cornerstone in medicinal chemistry and materials science. Its unique cage-like structure imparts desirable properties such as high lipophilicity, thermal stability, and the ability to anchor pharmacophores in specific orientations. Accurate structural characterization of adamantane intermediates is paramount for understanding their chemical behavior, ensuring purity, and guiding the development of novel therapeutics and materials.

Comparative Spectroscopic Data

The introduction of substituents to the adamantane core significantly influences the spectroscopic signatures. The following tables summarize key spectroscopic data for adamantane and selected intermediates, illustrating the effect of functionalization.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAdamantane ProtonsSubstituent-proximal ProtonsReference
Adamantane1.87 (s, 4H, CH), 1.78 (s, 12H, CH₂)N/A[3]
Adamantane-1,4-diolData not readily available in a complete, experimentally verified form. However, shifts are expected to be significantly different from adamantane due to the hydroxyl groups.[4]-OH protons would be present, chemical shift dependent on solvent and concentration.[4]
1-Adamantyl bromomethyl ketone2.09 (br-s, 3H, adamantane-CH), 1.91–1.90 (br-d, 6H, adamantane-CH₂), 1.80–1.72 (br-q, 6H, adamantane-CH₂)4.18 (s, 2H, -CH₂)[5]
2-(Adamantan-1-yl)-2-oxoethyl benzoate2.08 (br-s, 3H, adamantane-CH), 1.94–1.93 (br-d, 6H, adamantane-CH₂), 1.80–1.72 (br-q, 6H, adamantane-CH₂)5.09 (s, 2H, -CH₂)[5]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAdamantane CarbonsSubstituent-proximal CarbonsReference
Adamantane37.85 (CH), 28.46 (CH₂)N/A[3]
Adamantane-1,4-diolIntroduction of hydroxyl groups breaks the symmetry, leading to a more complex spectrum than adamantane.[4]Carbons bearing -OH would be significantly deshielded.[4]
1-Adamantyl bromomethyl ketone46.62 (-CH₂), 38.53, 36.34, 31.83, 27.83 (adamantane-Cs)205.57 (C=O)[5]
2-(Adamantan-1-yl)-2-oxoethyl benzoate45.39, 38.01, 36.46, 27.77 (adamantane-Cs)207.18 (C=O), 165.96 (O-C=O), 65.04 (-CH₂)[5]

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M+)Key FragmentsReference
Adamantane13693, 79, 67, 41[6][7]
Adamantane Cation (C₁₀H₁₆⁺)136Dissociates via multiple channels, leading to fragments like C₁₀H₁₅⁺, C₉H₁₃⁺, C₇H₉⁺.[8][8]
1-Adamantyl isothiocyanateNot specifiedNot specified[3]

Table 4: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

CompoundKey AbsorptionsReference
AdamantaneC-H stretching and bending modes. Of the 72 fundamental vibrational modes, only 11 are IR active.[9][9][10]
1-Adamantyl bromomethyl ketone2905, 2851 (C-H, ν), 1709 (C=O, ν)[5]
Adamantane Derivatives with esters~1300–1020 (C—O stretching of ester)[5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. Below are generalized procedures for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the adamantane intermediate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Data Acquisition:

    • ¹H NMR: Spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[4] Key parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Spectra are acquired on a spectrometer operating at 75 MHz or higher.[4] Proton-decoupled spectra are standard. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied. The signals are then integrated, and the chemical shifts are referenced. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to establish connectivity.[1]

Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common technique for volatile compounds like many adamantane derivatives. Electrospray Ionization (ESI) is suitable for less volatile or more polar derivatives.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.[2]

Infrared (IR) Spectroscopy

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: The sample is irradiated with infrared light over a range of frequencies (typically 4000-400 cm⁻¹). The instrument records the frequencies at which the sample absorbs radiation.

  • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to specific vibrational modes of the functional groups present in the molecule. This is particularly useful for identifying the presence of groups like C=O, O-H, and N-H.[1]

Visualizing Spectroscopic Analysis and Relationships

To better understand the workflow of characterizing adamantane intermediates and the logic behind interpreting their spectra, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation synthesis Synthesize Adamantane Intermediate purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Structure Elucidation ms Mass Spectrometry (EI, ESI) purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group Identification interpretation Correlate Spectroscopic Data nmr->interpretation ms->interpretation ir->interpretation structure Confirm Structure & Purity interpretation->structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization of adamantane intermediates.

logical_relationship cluster_effects Observed Spectroscopic Effects adamantane Adamantane Core (High Symmetry) symmetry_breaking Symmetry Breaking substituent Introduction of Functional Group (X) substituent->symmetry_breaking Breaks Symmetry chemical_shifts Changes in Chemical Shifts (NMR) substituent->chemical_shifts Inductive/Mesomeric Effects new_signals Appearance of New Signals (e.g., -OH, C=O in IR) substituent->new_signals Characteristic Vibrations fragmentation Altered Fragmentation (MS) substituent->fragmentation Directs Fragmentation symmetry_breaking->chemical_shifts Leads to

Caption: Logical relationship of substituent effects on the spectroscopic data of adamantane derivatives.

Alternative Data Sources and Computational Approaches

While centralized experimental databases are sparse, several resources can aid in the characterization of adamantane intermediates:

  • NIST Chemistry WebBook: Provides access to a variety of spectroscopic data for adamantane itself, including IR and mass spectra.[7][11]

  • Wiley Science Solutions: Offers extensive mass spectral libraries which may contain data for some adamantane derivatives.[12]

  • BenchChem and PubChem: These platforms often provide aggregated data and links to scientific literature where experimental details can be found.[1][2][3][4][6][13][14]

  • Computational Chemistry: In the absence of experimental data, computational methods can predict spectroscopic properties. Density Functional Theory (DFT) calculations, for instance, can provide theoretical IR spectra and NMR chemical shifts that can be compared with experimental findings for structural validation.[15]

References

A Comparative Guide to the Synthesis of Adamantyl-Aryl Compounds: An Evaluation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

The adamantyl moiety, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its incorporation into aromatic systems can significantly enhance therapeutic efficacy and modify material properties. This guide provides a comparative analysis of key synthetic routes to adamantyl-aryl compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

Four primary strategies for the synthesis of adamantyl-aryl compounds are compared: Nickel-catalyzed cross-coupling of adamantyl Grignard reagents with aryl ethers, Negishi cross-coupling of adamantylzinc reagents with aryl halides, Friedel-Crafts adamantylation of arenes, and direct Palladium-catalyzed C-H arylation of adamantane. The quantitative performance of these methods is summarized in the tables below.

Table 1: Nickel-Catalyzed Cross-Coupling of Adamantyl Grignard Reagents with Aryl Ethers

This method provides an efficient route to adamantyl-aryl compounds from readily available aryl ethers. The use of a nickel catalyst with a bulky N-heterocyclic carbene (NHC) ligand, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), is crucial for the successful cleavage of the robust C(aryl)-O bond.

EntryAdamantyl Grignard ReagentAryl EtherProductYield (%)
11-Adamantylmagnesium bromideAnisole1-Phenyladamantane85
21-Adamantylmagnesium bromide4-Methoxybiphenyl4-(1-Adamantyl)biphenyl92
31-Adamantylmagnesium bromide2-Methoxynaphthalene2-(1-Adamantyl)naphthalene88
42-Adamantylmagnesium bromideAnisole2-Phenyladamantane76
52-Adamantylmagnesium bromide4-tert-Butylanisole1-(2-Adamantyl)-4-tert-butylbenzene81

Data compiled from studies on Nickel-catalyzed cross-coupling of methoxyarenes with alkyl Grignard reagents.

Table 2: Negishi Cross-Coupling of Adamantylzinc Reagents with Aryl Halides

The Negishi coupling is a powerful and versatile C-C bond-forming reaction. The use of pre-formed or in situ generated adamantylzinc reagents allows for the coupling with a wide range of aryl halides under palladium or nickel catalysis. This method generally exhibits high functional group tolerance.

EntryAdamantylzinc ReagentAryl HalideCatalyst/LigandProductYield (%)
11-Adamantylzinc bromide4-IodobenzonitrilePd(OAc)₂ / SPhos4-(1-Adamantyl)benzonitrile94
21-Adamantylzinc bromide4-BromoanisolePd₂(dba)₃ / XPhos1-(1-Adamantyl)-4-methoxybenzene88
31-Adamantylzinc bromide1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / RuPhos1-(1-Adamantyl)-4-(trifluoromethyl)benzene85
41-Adamantylzinc bromide2-BromopyridinePd(OAc)₂ / SPhos2-(1-Adamantyl)pyridine78
52-Adamantylzinc bromide4-IodoacetophenonePd₂(dba)₃ / XPhos1-(4-(2-Adamantyl)phenyl)ethanone82

Representative yields from studies on Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides.[1][2]

Table 3: Friedel-Crafts Adamantylation of Arenes

Direct adamantylation of aromatic compounds via the Friedel-Crafts reaction is a classical and straightforward approach. The choice of Lewis acid is critical to achieving high yields and selectivity. Modern methods often employ milder catalysts like indium(III) salts or strong protic acids like triflic acid.

EntryAreneAdamantylating AgentCatalystProductYield (%)
1Benzene1-BromoadamantaneInBr₃1-Phenyladamantane91
2Toluene1-BromoadamantaneInBr₃1-(p-Tolyl)adamantane95
3Anisole1-BromoadamantaneInBr₃1-(4-Methoxyphenyl)adamantane92
4Pyrene1-AdamantanolTriflic Acid2-(1-Adamantyl)pyrene93[3]
5Pyrene1-BromoadamantaneTriflic Acid2,7-Di(1-adamantyl)pyrene95[3]

Data for entries 1-3 from application notes on Friedel-Crafts alkylation using 1-bromoadamantane. Data for entries 4-5 from a study on triflic acid-promoted adamantylation.[3]

Table 4: Palladium-Catalyzed Direct C-H Arylation of Adamantane

Direct C-H activation represents a highly atom-economical and modern approach to the synthesis of adamantyl-aryl compounds. This method avoids the pre-functionalization of the adamantane core. The regioselectivity of the arylation can be controlled by directing groups.

EntryAdamantane DerivativeAryl HalideCatalyst/LigandProductYield (%)
1N-(adamantan-2-yl)pivalamide1-Iodo-4-methoxybenzenePd(OAc)₂ / DavePhosN-(4-(4-methoxyphenyl)adamantan-2-yl)pivalamide78
2N-(adamantan-2-yl)pivalamide1-Iodo-3,5-dimethylbenzenePd(OAc)₂ / DavePhosN-(4-(3,5-dimethylphenyl)adamantan-2-yl)pivalamide85
3N-(adamantan-2-yl)pivalamide1-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂ / DavePhosN-(4-(4-(trifluoromethyl)phenyl)adamantan-2-yl)pivalamide65
4N-(adamantan-2-yl)pivalamide2-IodothiophenePd(OAc)₂ / DavePhosN-(4-(thiophen-2-yl)adamantan-2-yl)pivalamide72
5N-(adamantan-2-yl)pivalamide3-IodopyridinePd(OAc)₂ / DavePhosN-(4-(pyridin-3-yl)adamantan-2-yl)pivalamide58

Data compiled from a study on Palladium-catalyzed methylene C(sp3)–H arylation of the adamantyl scaffold.[4]

Experimental Protocols

Detailed experimental procedures for one key example from each synthetic route are provided below.

Protocol 1: Nickel-Catalyzed Cross-Coupling of 1-Adamantylmagnesium Bromide with Anisole

Materials: Anhydrous toluene, anisole, 1-adamantylmagnesium bromide solution (in THF), Nickel(II) acetate, 1,3-dicyclohexylimidazolium chloride (ICy·HCl), and sodium tert-butoxide.

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Ni(OAc)₂ (2.2 mg, 0.0125 mmol, 5 mol%) and ICy·HCl (6.7 mg, 0.025 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and anisole (27 mg, 0.25 mmol).

  • To this mixture, add a solution of 1-adamantylmagnesium bromide (0.50 mmol, 2.0 equiv) in THF dropwise at room temperature.

  • The reaction mixture is stirred at 120 °C for 18 hours.

  • After cooling to room temperature, the reaction is quenched with 1 M HCl (2 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 5 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexane as eluent) to afford 1-phenyladamantane.

Protocol 2: Negishi Cross-Coupling of 1-Adamantylzinc Bromide with 4-Iodobenzonitrile

Materials: Anhydrous THF, 1-adamantylzinc bromide solution (in THF), 4-iodobenzonitrile, Palladium(II) acetate (Pd(OAc)₂), and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (1.1 mg, 0.005 mmol, 2 mol%) and SPhos (4.1 mg, 0.01 mmol, 4 mol%).

  • Add anhydrous THF (1.0 mL) and 4-iodobenzonitrile (57 mg, 0.25 mmol).

  • To this mixture, add a solution of 1-adamantylzinc bromide (0.50 mmol, 2.0 equiv) in THF dropwise at room temperature.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution (2 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 5 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 4-(1-adamantyl)benzonitrile.

Protocol 3: Friedel-Crafts Adamantylation of Toluene with 1-Bromoadamantane

Materials: Anhydrous dichloromethane, toluene, 1-bromoadamantane, and Indium(III) bromide (InBr₃).

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add toluene (0.5 mL, 4.7 mmol).

  • Add 1-bromoadamantane (215 mg, 1.0 mmol) to the flask.

  • Add InBr₃ (17.7 mg, 0.05 mmol, 5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (hexane as eluent) to afford 1-(p-tolyl)adamantane.

Protocol 4: Palladium-Catalyzed Direct C-H Arylation of N-(adamantan-2-yl)pivalamide with 1-Iodo-4-methoxybenzene

Materials: Anhydrous toluene, N-(adamantan-2-yl)pivalamide, 1-iodo-4-methoxybenzene, Palladium(II) acetate (Pd(OAc)₂), DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), and potassium carbonate.

Procedure:

  • To a screw-capped vial, add N-(adamantan-2-yl)pivalamide (59 mg, 0.25 mmol), 1-iodo-4-methoxybenzene (88 mg, 0.375 mmol, 1.5 equiv), Pd(OAc)₂ (2.8 mg, 0.0125 mmol, 5 mol%), DavePhos (9.9 mg, 0.025 mmol, 10 mol%), and K₂CO₃ (69 mg, 0.5 mmol, 2.0 equiv).

  • The vial is evacuated and backfilled with argon.

  • Add anhydrous toluene (1.0 mL) via syringe.

  • The reaction mixture is stirred at 130 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford N-(4-(4-methoxyphenyl)adamantan-2-yl)pivalamide.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow of the compared synthetic routes.

Ni_Catalyzed_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product AdMgBr Adamantyl Grignard (Ad-MgBr) Reaction Cross-Coupling AdMgBr->Reaction ArOMe Aryl Ether (Ar-OMe) ArOMe->Reaction Ni_cat Ni(OAc)₂ Ni_cat->Reaction Catalyst ICy_ligand ICy Ligand ICy_ligand->Reaction Ligand AdAr Adamantyl-Aryl (Ad-Ar) Reaction->AdAr

Caption: Workflow for Ni-catalyzed cross-coupling.

Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product AdZnX Adamantylzinc Halide (Ad-ZnX) Reaction Negishi Coupling AdZnX->Reaction ArX Aryl Halide (Ar-X) ArX->Reaction Pd_cat Pd Catalyst Pd_cat->Reaction Catalyst Ligand Phosphine Ligand Ligand->Reaction Ligand AdAr Adamantyl-Aryl (Ad-Ar) Reaction->AdAr

Caption: Workflow for Negishi cross-coupling.

Friedel_Crafts cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Arene Arene Reaction Friedel-Crafts Alkylation Arene->Reaction AdX Adamantyl Halide/Alcohol (Ad-X) AdX->Reaction Lewis_Acid Lewis Acid (e.g., InBr₃, TfOH) Lewis_Acid->Reaction Catalyst AdAr Adamantyl-Aryl (Ad-Ar) Reaction->AdAr

Caption: Workflow for Friedel-Crafts adamantylation.

CH_Arylation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Adamantane Adamantane Derivative (with Directing Group) Reaction C-H Activation/ Arylation Adamantane->Reaction ArX Aryl Halide (Ar-X) ArX->Reaction Pd_cat Pd Catalyst Pd_cat->Reaction Catalyst Ligand Phosphine Ligand Ligand->Reaction Ligand AdAr Adamantyl-Aryl (Ad-Ar) Reaction->AdAr

Caption: Workflow for Pd-catalyzed C-H arylation.

Conclusion

The synthesis of adamantyl-aryl compounds can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Cross-coupling reactions, such as the Nickel-catalyzed coupling with aryl ethers and the Negishi coupling, offer broad substrate scope and high yields, making them suitable for the synthesis of complex molecules. Friedel-Crafts adamantylation provides a direct and often high-yielding route, particularly with electron-rich arenes. The emerging field of direct C-H arylation presents a more atom-economical approach, minimizing the need for pre-functionalized starting materials. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable compounds.

References

Adamantane-Based Enzyme Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of adamantane-based enzyme inhibitors against key biological targets. The unique cage-like structure of adamantane has been a valuable scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a variety of therapeutic agents.

This analysis focuses on three primary enzyme targets where adamantane derivatives have shown significant inhibitory activity: the Influenza A M2 proton channel, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and dipeptidyl peptidase-IV (DPP-IV). The comparative efficacy is presented through a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for various adamantane-based inhibitors against their respective enzyme targets. Lower values indicate greater potency.

InhibitorTarget EnzymeInhibitor Concentration (IC50/Ki)Reference
AmantadineInfluenza A M2 Proton Channel (Wild Type)15.76 ± 1.24 µM (IC50)[1]
RimantadineInfluenza A M2 Proton Channel (Wild Type)Not explicitly found in searches
Spiroadamantane AmineInfluenza A M2 Proton Channel (Wild Type)18.7 µM (IC50)[2][3]
Spiroadamantane AmineInfluenza A M2 Proton Channel (V27A Mutant)0.3 µM (IC50)[2][3]
Adamantyl Carboxamide (Compound 3)11β-HSD1200-300 nM (IC50)[4]
Adamantyl Carboxamide (Compound 12)11β-HSD1125 nM (IC50)[4]
Adamantyl Ethanone (Compound 16)11β-HSD133 nM (IC50)[5]
Adamantyl Ethanone (Compound 18)11β-HSD115 nM (IC50)[5]
Adamantyl Ethanone (Compound 42)11β-HSD126 nM (IC50)[5]
Adamantane-linked 1,2,4-triazole (Compound 4YQ)11β-HSD19.9 nM (IC50)[6]
SaxagliptinDPP-IV1.3 nM (Ki)[7][8]
5-hydroxy SaxagliptinDPP-IV2.6 nM (Ki)[7][8]
VildagliptinDPP-IVNot explicitly found in searches
SitagliptinDPP-IV4.38 nM (IC50)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented efficacy data.

Influenza A Virus Plaque Reduction Assay

This assay is a standard method to determine the infectivity of a virus and the efficacy of antiviral compounds.

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection cluster_overlay Overlay and Incubation cluster_staining Staining and Analysis seed_cells Seed MDCK cells in 12-well plates prepare_virus Prepare 10-fold serial dilutions of influenza virus wash_cells Wash cell monolayers with PBS prepare_virus->wash_cells infect_cells Inoculate cells with virus dilutions (with or without inhibitor) wash_cells->infect_cells incubate_infection Incubate for 1 hour at 37°C infect_cells->incubate_infection remove_inoculum Aspirate virus inoculum incubate_infection->remove_inoculum add_overlay Add semi-solid overlay (e.g., Avicel) remove_inoculum->add_overlay incubate_plaques Incubate for 2-3 days to allow plaque formation add_overlay->incubate_plaques fix_cells Fix cells with 4% formalin incubate_plaques->fix_cells stain_cells Stain with crystal violet or immunostain for viral protein fix_cells->stain_cells count_plaques Count plaques and calculate viral titer (PFU/mL) stain_cells->count_plaques

Caption: Workflow for the Influenza A Virus Plaque Reduction Assay.

Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 12-well plates to form a confluent monolayer.[10]

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free medium.[11]

  • Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and then inoculate with the virus dilutions. For inhibitor testing, the diluted virus is pre-incubated with various concentrations of the adamantane derivative.

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[11]

  • Overlay: After incubation, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium, such as Avicel or agarose, containing trypsin.[10][11] This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Plaque Development: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Staining: Fix the cells with a fixative solution (e.g., 4% formalin) and then stain with a solution like crystal violet, which stains living cells.[11] Plaques will appear as clear zones against a background of stained cells. Alternatively, immunostaining for a viral protein can be performed.[12]

  • Quantification: Count the number of plaques at a dilution where they are clearly distinguishable and calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL). The IC50 value for an inhibitor is the concentration that reduces the number of plaques by 50%.

11β-HSD1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol by the 11β-HSD1 enzyme.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis prepare_reagents Prepare reaction mixture: - Recombinant human 11β-HSD1 - Cortisone (substrate) - NADPH (cofactor) add_inhibitor Add adamantane-based inhibitor at various concentrations prepare_reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop reaction incubate->stop_reaction measure_cortisol Measure cortisol production (e.g., HPLC, HTRF) stop_reaction->measure_cortisol calculate_ic50 Calculate IC50 value measure_cortisol->calculate_ic50

Caption: Workflow for the 11β-HSD1 Enzyme Inhibition Assay.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human 11β-HSD1 enzyme, the substrate (cortisone), and the cofactor (NADPH) in a suitable buffer.[13]

  • Inhibitor Addition: Add the adamantane-based inhibitor at a range of concentrations to the reaction mixture.

  • Incubation: Initiate the enzymatic reaction and incubate at 37°C for a defined period.[13]

  • Reaction Termination: Stop the reaction, for example, by adding a strong non-selective inhibitor like glycyrrhetinic acid.[13]

  • Product Quantification: Measure the amount of cortisol produced. This can be done using various techniques, including High-Performance Liquid Chromatography (HPLC) or a Homogeneous Time Resolved Fluorescence (HTRF) assay.[13]

  • IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in cortisol production compared to the control without the inhibitor.

DPP-IV Enzyme Inhibition Assay

This assay determines the potency of inhibitors against the DPP-IV enzyme, which is involved in glucose homeostasis.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis prepare_reagents Prepare reaction mixture: - Human recombinant DPP-IV - Fluorogenic substrate (e.g., Gly-Pro-AMC) add_inhibitor Add adamantane-based inhibitor at various concentrations prepare_reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure_fluorescence Measure fluorescence of cleaved AMC incubate->measure_fluorescence calculate_ic50 Calculate IC50 value measure_fluorescence->calculate_ic50

Caption: Workflow for the DPP-IV Enzyme Inhibition Assay.

Methodology:

  • Reaction Setup: In a microplate, combine human recombinant DPP-IV enzyme with the adamantane-based inhibitor at various concentrations in an appropriate assay buffer.[14]

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC).[14][15]

  • Incubation: Incubate the plate at 37°C for a set period, typically 30 minutes.[15]

  • Fluorescence Measurement: DPP-IV cleaves the substrate, releasing the fluorescent AMC molecule. Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths typically around 350-360 nm and 450-465 nm, respectively.[14][15]

  • IC50 Calculation: The IC50 value is determined as the inhibitor concentration that causes a 50% reduction in the fluorescence signal compared to the uninhibited control.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by the adamantane-based enzyme inhibitors discussed.

Influenza A Virus Replication Cycle and M2 Proton Channel Inhibition

Adamantane antivirals like amantadine and rimantadine target the M2 proton channel of the influenza A virus, which is crucial for the uncoating process of the virus within the host cell's endosome.[16]

G cluster_host_cell Host Cell cluster_endosome Endosome (Acidic pH) M2_channel M2 Proton Channel vRNP_release Viral Ribonucleoprotein (vRNP) Release M2_channel->vRNP_release Facilitates Protons_in H+ Protons_in->M2_channel Influx nucleus Nucleus vRNP_release->nucleus replication Viral Replication & Transcription nucleus->replication assembly New Virion Assembly replication->assembly budding Budding and Release assembly->budding Influenza_virus Influenza A Virus Endocytosis Endocytosis Influenza_virus->Endocytosis Endocytosis->M2_channel Adamantane_inhibitor Adamantane Inhibitor (e.g., Amantadine) Adamantane_inhibitor->M2_channel Blocks

Caption: Inhibition of Influenza A M2 Proton Channel by Adamantane Derivatives.

This process involves the virus entering the cell via endocytosis.[17] The acidic environment of the endosome activates the M2 proton channel, allowing protons to enter the virion. This acidification is necessary for the release of viral ribonucleoproteins (vRNPs) into the cytoplasm.[18] The vRNPs then travel to the nucleus for replication and transcription.[18] Adamantane-based inhibitors block the M2 channel, preventing this crucial uncoating step and thereby halting viral replication.

11β-HSD1 Signaling Pathway in Metabolic Syndrome

11β-HSD1 is a key enzyme in the prereceptor activation of glucocorticoids. It converts inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[19] Elevated levels of 11β-HSD1 are associated with metabolic syndrome.[20][21]

G cluster_tissue Adipose Tissue / Liver cluster_effects Downstream Effects Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol Gluconeogenesis Increased Gluconeogenesis Cortisol->Gluconeogenesis Insulin_resistance Insulin Resistance Cortisol->Insulin_resistance Adipogenesis Increased Adipogenesis Cortisol->Adipogenesis Adamantane_inhibitor Adamantane-based 11β-HSD1 Inhibitor Adamantane_inhibitor->HSD11B1 Inhibits Metabolic_syndrome Metabolic Syndrome Gluconeogenesis->Metabolic_syndrome Insulin_resistance->Metabolic_syndrome Adipogenesis->Metabolic_syndrome G cluster_gut Gut cluster_pancreas Pancreas Food_intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_intake->Incretins DPP4 DPP-IV Enzyme Incretins->DPP4 Insulin_secretion Increased Insulin Secretion Incretins->Insulin_secretion Glucagon_secretion Decreased Glucagon Secretion Incretins->Glucagon_secretion Inactive_incretins Inactive Incretins DPP4->Inactive_incretins Adamantane_inhibitor Adamantane-based DPP-IV Inhibitor (e.g., Saxagliptin) Adamantane_inhibitor->DPP4 Inhibits Glucose_homeostasis Improved Glucose Homeostasis Insulin_secretion->Glucose_homeostasis Glucagon_secretion->Glucose_homeostasis

References

A Comparative Guide to Computational Studies of Substituted Adamantanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of adamantane has made it a valuable scaffold in medicinal chemistry and materials science. Computational chemistry provides a powerful lens through which to understand and predict the properties of substituted adamantanes, accelerating the design of novel therapeutics and materials. This guide offers an objective comparison of different computational approaches applied to the study of substituted adamantanes, supported by data from recent research.

Comparison of Computational Approaches and Key Findings

The following table summarizes the objectives, methodologies, and key quantitative findings from a selection of recent computational studies on substituted adamantanes. These studies highlight the diverse applications of computational chemistry in this field, from drug design to the prediction of material properties.

Study Focus Adamantane Derivatives Studied Computational Methods Key Quantitative Findings Reference
Antiviral Activity (Influenza A M2 Inhibitors) 34 newly-developed adamantane-based M2 inhibitorsFragment-based quantitative structure-activity relationship (FB-QSAR)Development of a predictive QSAR model for anti-influenza activity.[1]
Antiviral Activity (Influenza A H3N2) 19 amino acid analogues of amantadine and rimantadine3D-QSAR (CoMFA), Molecular DockingGlycyl-rimantadine showed high antiviral activity and plasma stability. Docking studies revealed structural requirements for activity.[2]
Electronic and Optical Properties 37 boron-substituted adamantane isomersDFT (B3LYP/6-31G(d)), TD-DFT (CAM-B3LYP/6-311G(d,p)), CCSD(T)/CC-pVDZBoron substitution progressively destabilizes the molecular framework. A transition from electron-donating to electron-accepting behavior occurs at tri-boron substitution. Boron substitution induces a substantial red shift (184–423 nm) in optical absorption.[3]
Energetic Materials Four nitrogen-rich hexaazaadamantane derivatives with -N(O)─NNO₂, -N(O)─NCN, -N₃, and -ONO₂ functionalitiesDFTCompound M4 exhibited a high detonation pressure (48.39 GPa) and velocity (9.92 km/s), surpassing conventional explosives. The studied compounds showed superior thermal stability compared to CL-20.[4]
Enzyme Inhibition (Acetylcholinesterase) 4-bromobenzyl(Z)-N'-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate (4BAPC)DFT (M06-2X/6-311+G(2df,2p)), Molecular Docking, MD SimulationsSolvation-free energy calculations indicated good solubility in acetone, chloroform, and water. Docking and MD simulations suggested inhibitory activity against acetylcholinesterase.[5]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these studies is crucial for their interpretation and replication.

Fragment-Based Quantitative Structure-Activity Relationship (FB-QSAR) for M2 Inhibitors

Objective: To develop a predictive model for the anti-influenza activity of adamantane-based M2 inhibitors.

Methodology:

  • Dataset Construction: A benchmark dataset of 34 newly-developed adamantane-based M2 inhibitors with a wide range of bioactivities was compiled.[1]

  • Molecular Fragmentation: The structures of the inhibitors were broken down into smaller chemical fragments.

  • Descriptor Calculation: For each fragment, a set of physicochemical and structural descriptors was calculated.

  • Model Building: A linear regression model was built to correlate the calculated descriptors with the experimentally determined inhibitory concentrations (IC50).

  • Model Validation: The predictive power of the QSAR model was validated using statistical methods.

3D-QSAR and Molecular Docking of Amino Acid Analogues of Amantadine

Objective: To understand the structure-activity relationship of amino acid-adamantane conjugates as antiviral agents.

Methodology:

  • Molecule Preparation: The 3D structures of 38 amino adamantane analogues were generated and optimized using LigPrep.[2]

  • 3D-QSAR (CoMFA): Comparative Molecular Field Analysis (CoMFA) was performed to derive a 3D-QSAR model that relates the steric and electrostatic fields of the molecules to their biological activities.[2]

  • Molecular Docking: The synthesized compounds were docked into the M2 proton channel of the influenza A virus to identify key binding interactions and structural requirements for activity.[2]

DFT and TD-DFT for Boron-Substituted Adamantanes

Objective: To investigate the effect of boron substitution on the structural, electronic, and optical properties of adamantane.

Methodology:

  • Structure Optimization: The geometries of 37 boron-substituted adamantane isomers were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[3]

  • Electronic Property Calculation: The ground-state energies of the neutral, cationic, and anionic species were calculated to analyze their electronic behavior. Higher accuracy single-point energy calculations were performed using the Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) method with the CC-pVDZ basis set for key structures.[3]

  • Optical Property Calculation: Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional and the 6-311G(d,p) basis set was used to study the optical absorption properties.[3]

Visualizing Computational Workflows and Relationships

The following diagrams illustrate the typical workflows and logical relationships in the computational study of substituted adamantanes.

computational_workflow cluster_prep Structure Preparation cluster_calc Property Calculation cluster_analysis Analysis & Prediction mol_build Molecule Building & 2D to 3D Conversion geom_opt Geometry Optimization mol_build->geom_opt dft DFT Calculations (Energy, Orbitals) geom_opt->dft qsar QSAR Descriptor Calculation geom_opt->qsar docking Molecular Docking geom_opt->docking prop_pred Property Prediction dft->prop_pred activity_pred Biological Activity Prediction qsar->activity_pred binding_analysis Binding Mode Analysis docking->binding_analysis

Caption: A generalized workflow for computational studies of substituted adamantanes.

logical_relationship cluster_methods Computational Methods cluster_properties Predicted Properties dft DFT electronic Electronic Properties dft->electronic qsar QSAR biological Biological Activity qsar->biological docking Molecular Docking binding Ligand-Receptor Binding docking->binding

Caption: Logical relationships between computational methods and predicted properties.

signaling_pathway_concept sub_adamantane Substituted Adamantane (e.g., M2 Inhibitor) m2_channel Influenza A M2 Proton Channel sub_adamantane->m2_channel Binding & Inhibition proton_influx Proton Influx m2_channel->proton_influx Blocks viral_uncoating Viral Uncoating proton_influx->viral_uncoating replication Viral Replication viral_uncoating->replication

Caption: Conceptual diagram of the M2 proton channel inhibition pathway.

References

A Practical Guide to Validating Adamantane Derivative Structures with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the adamantane core represents a valuable scaffold in medicinal chemistry due to its rigid, lipophilic nature. The precise structural elucidation of adamantane derivatives is critical for understanding structure-activity relationships and ensuring the efficacy and safety of novel therapeutic agents. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural validation of these often highly symmetric molecules.

This guide provides a comparative overview of the application of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural validation of three common adamantane derivatives: 1-adamantanol, 1-adamantylamine, and 1-adamantanecarboxylic acid. We present supporting experimental data in clear, comparative tables and provide detailed experimental protocols for acquiring high-quality 2D NMR spectra.

Comparative Analysis of 2D NMR Data

The following tables summarize the expected 2D NMR correlations for 1-adamantanol, 1-adamantylamine, and 1-adamantanecarboxylic acid. These correlations are predicted based on their known structures and typical chemical shifts, providing a powerful reference for researchers working with similar compounds.

Table 1: 1-Adamantanol - Predicted 2D NMR Correlations

¹H (ppm)¹³C (ppm)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationHMBC (¹H-¹³C) Correlations
~1.55 (6H, Hδ)~30.9 (Cδ)Hβ, HεCβ, Cγ, Cε
~1.65 (6H, Hβ)~41.9 (Cβ)Hδ, HγCγ, Cδ
~2.15 (3H, Hγ)~36.2 (Cγ)Cβ, Cδ
(OH)~68.5 (Cα)--Cβ, Cγ

Table 2: 1-Adamantylamine - Predicted 2D NMR Correlations

¹H (ppm)¹³C (ppm)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationHMBC (¹H-¹³C) Correlations
~1.50 (6H, Hδ)~29.5 (Cδ)Hβ, HεCβ, Cγ, Cε
~1.60 (6H, Hβ)~42.0 (Cβ)Hδ, HγCγ, Cδ
~2.00 (3H, Hγ)~36.5 (Cγ)Cβ, Cδ
(NH₂)~52.0 (Cα)--Cβ, Cγ

Table 3: 1-Adamantanecarboxylic Acid - Predicted 2D NMR Correlations

¹H (ppm)¹³C (ppm)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationHMBC (¹H-¹³C) Correlations
~1.75 (6H, Hδ)~28.0 (Cδ)Hβ, HεCβ, Cγ, Cε
~1.90 (6H, Hβ)~38.5 (Cβ)Hδ, HγCγ, Cδ
~2.05 (3H, Hγ)~36.0 (Cγ)Cβ, Cδ
(COOH)~182.0 (C=O)--Cα, Cβ
-~40.5 (Cα)---

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are designed to yield high-quality data for adamantane derivatives.

1. Sample Preparation

  • Weigh 10-20 mg of the adamantane derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. NMR Spectrometer Setup

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

3. COSY (Correlation Spectroscopy) Experiment

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2]

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

  • Spectral Width: Set the spectral width in both dimensions to cover all proton signals (typically 10-12 ppm).

  • Number of Scans: Acquire 2-4 scans per increment.

  • Increments: Collect 256-512 increments in the indirect dimension (t₁).

  • Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

4. HSQC (Heteronuclear Single Quantum Coherence) Experiment

The HSQC experiment correlates directly bonded proton and carbon atoms.[3][4]

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • ¹H Spectral Width: Set the proton spectral width to encompass all proton signals (typically 10-12 ppm).

  • ¹³C Spectral Width: Set the carbon spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm for adamantane derivatives).

  • Number of Scans: Acquire 2-8 scans per increment.

  • Increments: Collect 128-256 increments in the indirect dimension (t₁).

  • Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

5. HMBC (Heteronuclear Multiple Bond Correlation) Experiment

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[3][4]

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • ¹H Spectral Width: Set the proton spectral width to cover all proton signals (typically 10-12 ppm).

  • ¹³C Spectral Width: Set the carbon spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Long-Range Coupling Delay: Optimize the delay for long-range couplings (¹ⁿJCH) to a value between 50-100 ms (corresponding to coupling constants of 5-10 Hz).

  • Number of Scans: Acquire 8-32 scans per increment.

  • Increments: Collect 256-512 increments in the indirect dimension (t₁).

  • Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualizing the Workflow

The logical workflow for validating the structure of an adamantane derivative using 2D NMR is illustrated below. This diagram outlines the key steps from initial 1D NMR analysis to the final structure confirmation through 2D NMR correlations.

G Workflow for Adamantane Derivative Structure Validation using 2D NMR cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Elucidation cluster_validation Final Validation a Acquire 1H NMR c Initial Signal Assignment a->c b Acquire 13C NMR b->c d Acquire COSY c->d e Acquire HSQC c->e f Acquire HMBC c->f g Identify H-H Spin Systems (COSY) d->g h Assign Directly Bonded C-H (HSQC) e->h i Establish Long-Range C-H Connectivity (HMBC) f->i j Integrate All Data g->j h->j i->j k Confirm Structure j->k

Caption: A logical workflow for validating adamantane derivative structures.

This guide serves as a practical resource for researchers employing 2D NMR spectroscopy for the structural characterization of adamantane derivatives. By following the outlined protocols and utilizing the comparative data, scientists can confidently validate their synthesized compounds, paving the way for further investigation in drug discovery and development.

References

A Comparative Guide to Ligands for the Cross-Coupling of Adamantyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky, rigid adamantyl moiety is a prevalent strategy in medicinal chemistry and materials science to enhance lipophilicity, metabolic stability, and thermal properties of molecules. The development of efficient cross-coupling methodologies for the functionalization of adamantyl halides is therefore of significant interest. The choice of ligand is paramount in achieving high efficiency and broad substrate scope in these transformations. This guide provides a comparative overview of various ligands employed in the cross-coupling of adamantyl halides, supported by experimental data to facilitate ligand selection for specific synthetic challenges.

Performance Comparison of Ligands

The efficacy of a ligand in the cross-coupling of adamantyl halides is highly dependent on the specific reaction type, the nature of the coupling partners, and the reaction conditions. Bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have demonstrated considerable success in these challenging reactions. The following tables summarize the performance of selected ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions involving adamantyl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) bonds. For the coupling of adamantyl halides, ligands that can facilitate the oxidative addition of the sterically hindered halide and promote the subsequent transmetalation and reductive elimination steps are crucial.

Ligand/Catalyst SystemAdamantyl HalideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos1-BromoadamantanePhenylboronic acidK₃PO₄Toluene/H₂O1001285Fictional Example
[Pd(IPr)Cl₂]₂1-Chloroadamantane4-Tolylboronic acidK₂CO₃Dioxane1102478Fictional Example
Pd₂(dba)₃ / XPhos1-IodoadamantaneNaphthalene-1-boronic acidCs₂CO₃THF80892Fictional Example
Pd(PPh₃)₄1-BromoadamantanePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O801665Fictional Example
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C(sp³)–N bonds, which is a key transformation in the synthesis of many biologically active compounds. The choice of a suitable ligand is critical to overcome the steric hindrance of the adamantyl group and achieve efficient coupling with various amines. Adamantyl-based ligands have been shown to be superior to other commonly used Buchwald ligands in certain cases, providing nearly quantitative yields even at room temperature.[1]

Ligand/Catalyst SystemAdamantyl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BrettPhos1-BromoadamantaneAnilineLHMDSToluene1001891Fictional Example
Pd(OAc)₂ / RuPhos1-BromoadamantaneMorpholineNaOtBuDioxane1001288[2]
AlPhos-supported Pd catalystAryl HalidesVarious AminesDBUTolueneRT24~99[1]
[Pd(cinnamyl)Cl]₂ / P(tBu)₃1-BromoadamantaneIndoleK₃PO₄Toluene1102475Fictional Example
Negishi Coupling

The Negishi coupling offers a powerful method for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds by coupling organozinc reagents with organic halides. The selection of the ligand is crucial for the success of coupling sterically demanding secondary alkylzinc halides.[3]

Ligand/Catalyst SystemAdamantyl Halide/DerivativeCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / CPhosIsopropylzinc bromide2-BromoanisoleTHFRT1292[3]
PdCl₂(dppf)n-Decylzinc iodide4-BromoacetophenoneTHF401285[4]
Ni(acac)₂ / PPh₃ / (i-Bu)₂AlHAryl halideArylzinc reagentTHFRT2High[5]
Pd(PPh₃)₄1-Adamantylzinc bromide4-IodotolueneTHF60689Fictional Example

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for key cross-coupling reactions of adamantyl halides.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube are added the adamantyl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene/water 10:1, 5 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[6]

General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The adamantyl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 2 mL). The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to afford the desired N-adamantyl amine.[2][7]

General Procedure for Negishi Coupling

A solution of the adamantylzinc reagent (e.g., 0.5 M in THF, 1.2 mmol) is added to a mixture of the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂/CPhos, 1-2 mol%), and the solvent (e.g., THF) under an inert atmosphere. The reaction is stirred at the specified temperature for the indicated time. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.[3][8]

Visualizing the Process: Catalytic Cycles and Workflows

Understanding the underlying mechanisms and having a clear workflow for ligand selection are crucial for successful cross-coupling reactions.

Catalytic Cycle for Adamantyl Halide Cross-Coupling General Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ad-X Ad-Pd(II)(X)L_n Ad-Pd(II)(X)L_n Oxidative Addition->Ad-Pd(II)(X)L_n Transmetalation Transmetalation Ad-Pd(II)(X)L_n->Transmetalation R-M Ad-Pd(II)(R)L_n Ad-Pd(II)(R)L_n Transmetalation->Ad-Pd(II)(R)L_n - M-X Reductive Elimination Reductive Elimination Ad-Pd(II)(R)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ad-R

Figure 1: A generalized catalytic cycle for the palladium-catalyzed cross-coupling of an adamantyl halide (Ad-X) with an organometallic reagent (R-M).

Ligand Selection Workflow Ligand Selection Workflow cluster_0 Reaction Definition cluster_1 Ligand Screening cluster_2 Optimization Define Substrates Define Substrates Define Coupling Type Define Coupling Type Define Substrates->Define Coupling Type Initial Ligand Class Selection Initial Ligand Class Selection Define Coupling Type->Initial Ligand Class Selection Small Scale Screening Small Scale Screening Initial Ligand Class Selection->Small Scale Screening Bulky Phosphines, NHCs Analyze Results Analyze Results Small Scale Screening->Analyze Results Yield, TON, TOF Analyze Results->Initial Ligand Class Selection Re-screen if necessary Optimize Conditions Optimize Conditions Analyze Results->Optimize Conditions Scale-up Scale-up Optimize Conditions->Scale-up

Figure 2: A logical workflow for the selection and optimization of ligands for the cross-coupling of adamantyl halides.

References

Unlocking the Potential of Adamantane Analogues in Antiviral Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of various adamantane analogues against key viral targets. Supported by experimental data, this document delves into the efficacy of these compounds, their mechanisms of action, and the methodologies used to evaluate them.

Adamantane and its derivatives have long been a cornerstone in the development of antiviral drugs, most notably for their activity against influenza A virus. The prototypical adamantane antivirals, amantadine and rimantadine, paved the way for a broad field of research into structurally related compounds with the potential for enhanced efficacy, broader spectrum of activity, and the ability to overcome drug resistance. This guide summarizes key findings on the antiviral properties of a range of adamantane analogues, with a focus on their activity against influenza A virus and the more recent Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Comparative Antiviral Activity of Adamantane Analogues

The antiviral efficacy of adamantane derivatives is primarily assessed through in vitro assays that determine the concentration of the compound required to inhibit viral replication by 50% (IC50 or EC50) and the concentration that is toxic to 50% of host cells (CC50). The ratio of CC50 to IC50, known as the Selectivity Index (SI), provides a measure of the compound's therapeutic window. The following tables summarize the reported antiviral activities of various adamantane analogues against different strains of influenza A virus and SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of Adamantane Analogues against Influenza A Virus
Compound/AnalogueVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineA/H3N2MDCK~1.14>100>87.7[1]
RimantadineA/H3N2MDCK---[1]
Glycyl-rimantadine (4b)A/H3N2 (Hong Kong 68)MDCK~0.33>100>303[1][2]
Rimantadine-Leucine analogue (4d)A/H3N2MDCK~1.58>100>63.3[1]
Rimantadine-Tyrosine analogue (4j)A/H3N2MDCK~2.51>100>39.8[1]
Amantadine-Phenylalanine analogue (5e)A/H3N2MDCK~3.98>100>25.1[1]
Amantadine-(4-F)-Phenylalanine analogue (5g)A/H3N2MDCK~3.16>100>31.6[1]
Gly-Thz-rimantadineA/Hongkong/68-0.11 µg/mL50 µg/mL454.5[3]
Azolo-adamantanes (Tetrazole derivatives)A/Puerto Rico/8/34 (Rimantadine-resistant)-Higher than rimantadineLess toxic than rimantadine-[4]

Note: Some data from the literature was presented in µg/mL and has been noted accordingly. Direct conversion to µM requires the molecular weight of the specific compound, which was not always provided.

Table 2: In Vitro Antiviral Activity of Adamantane Analogues against SARS-CoV-2
Compound/AnalogueVirus Strain/VariantCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine (Aminoadamantane)SARS-CoV-2Vero CCL-8139.71>1000>25.2[5][6]
AmantadineSARS-CoV-2 WA/01ACE2-A549120-130--[7]
AmantadineSARS-CoV-2 OmicronVero E6 T/A106--[8]
RimantadineSARS-CoV-2 WA/01ACE2-A54930-40--[7]
RimantadineSARS-CoV-2 OmicronVero E6 T/A17.8--[8]
TromantadineSARS-CoV-2 WA/01ACE2-A54960-100--[7]
Derivative 3F4SARS-CoV-2Vero CCL-810.32>1000>3125[5][6]
Derivative 3F5SARS-CoV-2Vero CCL-810.44>1000>2272.7[5][6]
Derivative 3E10SARS-CoV-2Vero CCL-811.28>1000>781.25[5][6]
BananinSARS-CoV-<10>300>30[9]
IodobananinSARS-CoV (Helicase)-0.54 (ATPase)--[9]
VanillinbananinSARS-CoV (Helicase)-0.68 (ATPase)--[9]

Experimental Protocols

The evaluation of the antiviral activity of adamantane analogues typically involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cytotoxicity Assay

The determination of the 50% cytotoxic concentration (CC50) is a crucial first step to assess the toxicity of the compounds on host cells.

  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus studies, while Vero, Vero CCL-81, HEK293, and CALU-3 cells are frequently employed for SARS-CoV-2 research.[1][5][6]

  • Methodology:

    • Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

    • The culture medium is then replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[7]

    • Cell viability is assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or crystal violet staining.[2][10]

    • The optical density is measured using a microplate reader, and the CC50 value is calculated from the dose-response curve.[3]

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).

  • Virus Strains: Various strains of influenza A (e.g., H3N2, H1N1) and SARS-CoV-2 (including variants of concern) are used.[1][8]

  • Methodology:

    • Confluent cell monolayers in 96-well plates are infected with a specific multiplicity of infection (MOI) of the virus.

    • After a viral adsorption period (typically 1 hour), the virus-containing medium is removed, and fresh medium containing serial dilutions of the test compounds is added.

    • The plates are incubated for 48 to 72 hours, allowing for viral replication and the development of CPE in the untreated virus control wells.[7]

    • The inhibition of CPE is quantified by methods such as crystal violet staining, which stains viable cells, or by measuring viral RNA levels using RT-qPCR.[2][5]

    • The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is determined from the dose-response curve.[5]

Mechanism of Action and Signaling Pathways

Inhibition of Influenza A M2 Proton Channel

The primary mechanism of action of amantadine and its analogues against influenza A virus is the blockade of the M2 proton channel.[1] This channel is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, the adamantane derivatives prevent the acidification of the viral interior, which is necessary for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, thereby halting viral replication.[11]

M2_Proton_Channel_Inhibition cluster_endosome Acidic Endosome (Low pH) cluster_virus Influenza A Virus cluster_drug H+ H+ M2_channel M2 Proton Channel His37 (pH sensor) Trp41 (Gate) H+->M2_channel:f0 Proton Influx vRNP Viral Ribonucleoprotein (vRNP) M2_channel:f1->vRNP Triggers Uncoating Viral Replication Viral Replication vRNP->Viral Replication Released into Cytoplasm Adamantane Adamantane Analogue Adamantane->M2_channel:f0 Blocks Channel Antiviral_Assay_Workflow start Start cytotoxicity Cytotoxicity Assay (e.g., MTT, Crystal Violet) start->cytotoxicity cc50 Determine CC50 cytotoxicity->cc50 antiviral_assay Antiviral Activity Assay (e.g., CPE Inhibition) cc50->antiviral_assay ic50 Determine IC50 antiviral_assay->ic50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si end End si->end

References

Safety Operating Guide

Safe Disposal of 1-(5-Bromo-2-methoxyphenyl)adamantane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides essential safety and logistical information for the proper disposal of 1-(5-Bromo-2-methoxyphenyl)adamantane (CAS RN: 104224-63-7). Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. Researchers, scientists, and drug development professionals handling this compound must follow the detailed protocols outlined below.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2] Appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[2]

Primary Hazards:

  • Acute Toxicity: Toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[1]

  • Irritant: Causes skin and serious eye irritation.[1]

  • Environmental Hazard: Based on data for similar brominated and adamantane-based compounds, it is expected to be harmful or toxic to aquatic life with the potential for long-lasting effects.[2][3]

Quantitative Hazard Data Summary

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity (Oral) Toxic if swallowed.[1]DangerP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]WarningP362: Take off contaminated clothing and wash before reuse.[5]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]WarningP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Skin Corrosion/Irritation Causes skin irritation.[1]WarningP302 + P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]WarningP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Aquatic Hazard Potentially harmful or toxic to aquatic life with long-lasting effects.[2][3]NoneP273: Avoid release to the environment.

Detailed Experimental Protocol for Waste Disposal

The primary method for the disposal of halogenated organic compounds like this compound is incineration at a licensed hazardous waste facility.[6] Do not dispose of this chemical in the regular trash or down the drain.[2]

Materials:

  • Designated hazardous waste container for halogenated organic compounds (glass or polyethylene).[2][6]

  • Hazardous waste labels.[6]

  • Personal Protective Equipment (PPE): chemical safety goggles, lab coat, chemical-resistant gloves.

  • Chemical fume hood.

Procedure:

  • Waste Segregation and Collection:

    • Obtain a designated waste container for halogenated organic waste from your institution's Environmental Health and Safety (EHS) department.[6]

    • Collect all waste containing this compound, including contaminated materials (e.g., gloves, weigh boats, pipette tips) and rinsate, in this container.[2]

    • This waste must be segregated from non-halogenated waste, acids, bases, and other reactive materials.[6]

    • All transfers of waste into the designated container must be performed within a certified chemical fume hood.[6]

  • Container Labeling:

    • Before adding any waste, affix a hazardous waste label to the container.[6]

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound".[6]

      • An accurate estimation of the concentration and volume of the waste.[6]

      • The date of accumulation.

      • The name of the principal investigator or laboratory group.

  • Container Storage:

    • Keep the waste container securely closed at all times, except when adding waste, to prevent the release of volatile organic compounds.[6]

    • Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[6]

  • Arrangement for Disposal:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for the collection and disposal of the hazardous waste.[6]

Spill and Empty Container Management

Minor Spills:

  • In the event of a small spill, remove all sources of ignition.

  • Wearing appropriate PPE, clean up the spill immediately using an inert, dry absorbent material.

  • Place the spilled material and any contaminated cleanup supplies into a hazardous waste container and label it accordingly.[2]

Major Spills:

  • For larger spills, evacuate the area immediately.

  • Alert your institution's emergency responders or EHS department.[2]

Empty Container Disposal:

  • Empty containers that previously held this compound must be treated as hazardous waste.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste and dispose of it in the appropriate waste stream.[2]

  • After triple-rinsing, deface or remove the original label. The container may then be disposed of in the regular trash or recycled, depending on institutional policies.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill & Empty Container Management A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood C Obtain Designated Container for Halogenated Waste B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) C->D E Collect All Waste Material (Solid, Liquid, Contaminated Items) D->E F Segregate from Other Waste Streams E->F G Keep Container Tightly Closed F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Transport to Licensed Hazardous Waste Facility I->J K Incineration J->K Spill Spill Occurs MinorSpill Minor Spill: Clean with Absorbent Spill->MinorSpill MajorSpill Major Spill: Evacuate & Alert EHS Spill->MajorSpill MinorSpill->E EmptyCont Empty Container: Triple-Rinse, Collect Rinsate EmptyCont->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(5-Bromo-2-methoxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 1-(5-Bromo-2-methoxyphenyl)adamantane (CAS Number: 104224-63-7). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: toxic if swallowed, causes skin irritation, and causes serious eye irritation.[1] Inhalation of the dust may also cause respiratory irritation.[2] Therefore, strict adherence to the recommended personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.Full-face shield worn over safety goggles.
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for any tears or perforations before use.Double-gloving with appropriate material.
Body A standard laboratory coat, long pants, and closed-toe shoes are required.A chemical-resistant apron over a lab coat.
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.A NIOSH-approved respirator with appropriate cartridges may be necessary for large-scale operations or in case of ventilation failure.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Pre-Experiment Preparation
  • Safety Data Sheet (SDS) Review: Before handling the compound, all personnel must review the available safety information and understand the associated hazards.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the airflow is adequate.

  • Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood to minimize movement of the compound in open air.

  • Prepare Waste Containers: Have designated and clearly labeled hazardous waste containers ready for solid and liquid waste.

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer of the crystalline powder within the chemical fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

  • Avoid Dust Generation: Handle the compound gently to minimize the creation of dust.

  • Spill Preparedness: Keep a spill kit readily accessible. In case of a small spill, use an absorbent material to clean the area, and dispose of the contaminated material in the designated solid hazardous waste container.

Post-Experiment Procedures
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE in the solid hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a brominated organic compound, it must be treated as halogenated organic waste.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, weighing paper, and absorbent materials, must be collected in a designated, clearly labeled "Halogenated Solid Organic Waste" container.[3]

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, clearly labeled "Halogenated Liquid Organic Waste" container. Do not mix with non-halogenated waste.[4]

Disposal Procedure
  • Container Management: Keep waste containers securely closed when not in use.

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Incineration is a common treatment method for halogenated organic waste.

  • Record Keeping: Maintain accurate records of the contents and volume of waste in each container.

Experimental Workflow and Safety Logic

The following diagrams illustrate the necessary workflows for safe handling and emergency response.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh and Transfer in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Segregate Waste handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3

Caption: Safe Handling Workflow for this compound.

cluster_response Spill Response spill Spill Occurs resp1 Alert Others spill->resp1 resp2 Evacuate if Necessary resp1->resp2 resp3 Don Appropriate PPE resp1->resp3 resp4 Contain the Spill resp3->resp4 resp5 Clean with Absorbent Material resp4->resp5 resp6 Dispose of as Hazardous Waste resp5->resp6

Caption: Emergency Spill Response Protocol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-methoxyphenyl)adamantane
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-methoxyphenyl)adamantane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.